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  • Product: Ethyl 5-(2-thiazolyl)-5-oxovalerate
  • CAS: 1443344-77-1

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for Ethyl 5-(2-thiazolyl)-5-oxovalerate

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts for Ethyl 5-(2-thiazolyl)-5-oxovalerate Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts for Ethyl 5-(2-thiazolyl)-5-oxovalerate

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted 1H and 13C NMR spectra for Ethyl 5-(2-thiazolyl)-5-oxovalerate, a molecule incorporating a thiazole heterocycle, a ketone, and an ethyl ester functionality. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages high-fidelity NMR prediction algorithms to provide a robust framework for its structural characterization. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and elucidation. We will delve into the rationale behind the predicted chemical shifts and coupling constants, present a standardized protocol for experimental data acquisition, and offer insights grounded in established spectroscopic principles.

Introduction: The Role of Predictive NMR in Structural Analysis

Ethyl 5-(2-thiazolyl)-5-oxovalerate represents a class of heterocyclic ketones that are of interest in medicinal chemistry and materials science. Its structure comprises a flexible aliphatic chain connecting a rigid, electron-deficient thiazole ring to an ethyl ester group. The precise characterization of such molecules is fundamental to understanding their chemical behavior and potential applications.

While experimental data is the gold standard, its acquisition is not always feasible, particularly for novel or commercially unavailable compounds. In such cases, computational NMR prediction serves as a powerful and reliable alternative.[1][2] Modern prediction algorithms, which utilize vast databases of experimentally-verified spectra and sophisticated computational models like neural networks, can forecast chemical shifts and coupling constants with a high degree of accuracy.[3][4] This guide utilizes predicted data to provide a comprehensive spectroscopic profile of the title compound, serving as a benchmark for future experimental verification.

Predicted Spectroscopic Data and Structural Interpretation

To facilitate a clear discussion of the NMR data, the atoms in Ethyl 5-(2-thiazolyl)-5-oxovalerate have been systematically numbered as shown in the diagram below.

Figure 1: Molecular structure and atom numbering scheme for Ethyl 5-(2-thiazolyl)-5-oxovalerate.

Predicted 1H NMR Spectrum (400 MHz, CDCl₃)

The predicted proton NMR spectrum provides distinct signals for each unique proton environment in the molecule. The data is summarized in Table 1.

Atom(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H98.05Doublet (d)1H3.1
H87.65Doublet (d)1H3.1
H104.12Quartet (q)2H7.1
H53.25Triplet (t)2H7.0
H32.45Triplet (t)2H7.2
H42.10Quintet (p)2H7.1
H111.25Triplet (t)3H7.1

Interpretation of the 1H NMR Spectrum:

  • Thiazole Protons (H8, H9): The protons on the thiazole ring are observed in the aromatic region of the spectrum, at 8.05 and 7.65 ppm. Their downfield shift is a consequence of the diamagnetic ring current characteristic of aromatic systems.[5] The electron-withdrawing nature of the nitrogen and sulfur atoms, as well as the adjacent carbonyl group (C6), further deshields these protons. They appear as doublets due to coupling with each other, with a typical small coupling constant (J ≈ 3.1 Hz) for protons in a five-membered heterocyclic ring.

  • Ethyl Ester Protons (H10, H11): The methylene protons of the ethyl group (H10) are adjacent to the electron-withdrawing ester oxygen, resulting in a deshielded signal at approximately 4.12 ppm. This signal is split into a quartet by the three neighboring methyl protons (H11). Conversely, the methyl protons (H11) appear as a triplet at around 1.25 ppm due to coupling with the two methylene protons.[6]

  • Aliphatic Chain Protons (H3, H4, H5):

    • The methylene protons at the C5 position, being alpha to the ketone carbonyl (C6), are the most deshielded of the aliphatic chain protons, resonating at approximately 3.25 ppm.[7] The signal is a triplet due to coupling with the adjacent C4 protons.

    • The methylene protons at the C3 position are alpha to the ester carbonyl (C2), which results in a downfield shift to around 2.45 ppm. This signal also appears as a triplet from coupling to the C4 protons.

    • The C4 methylene protons are flanked by two other methylene groups (C3 and C5) and are therefore split into a quintet (or a triplet of triplets) at approximately 2.10 ppm.

Predicted 13C NMR Spectrum (100 MHz, CDCl₃)

The predicted carbon NMR spectrum shows nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

Atom Predicted Chemical Shift (δ, ppm)
C6198.5
C2173.0
C7167.5
C9145.0
C8127.0
C1060.8
C538.0
C333.5
C420.0
C1114.2

Interpretation of the 13C NMR Spectrum:

  • Carbonyl Carbons (C2, C6): The carbon atoms of the ketone (C6) and ester (C2) carbonyl groups are the most deshielded, appearing furthest downfield at approximately 198.5 ppm and 173.0 ppm, respectively.[8] This significant downfield shift is due to the double bond to the highly electronegative oxygen atom.

  • Thiazole Carbons (C7, C8, C9): The carbons of the thiazole ring resonate in the aromatic region. C7, being directly attached to both the nitrogen and the carbonyl group, is significantly deshielded (167.5 ppm). C9 and C8 appear at approximately 145.0 ppm and 127.0 ppm, respectively, which are typical values for carbons in such a heterocyclic system.[9]

  • Ethyl Ester Carbons (C10, C11): The methylene carbon (C10) of the ethyl group, being directly bonded to oxygen, appears at around 60.8 ppm. The terminal methyl carbon (C11) is the most shielded carbon in the molecule, resonating at approximately 14.2 ppm.[10]

  • Aliphatic Chain Carbons (C3, C4, C5): The chemical shifts of the aliphatic carbons reflect their proximity to the electron-withdrawing carbonyl groups. C5 (alpha to the ketone) is at ~38.0 ppm, and C3 (alpha to the ester) is at ~33.5 ppm. The central C4 carbon is the most shielded of the chain carbons, appearing at ~20.0 ppm.

Recommended Experimental Protocol

To obtain high-quality, verifiable NMR spectra of Ethyl 5-(2-thiazolyl)-5-oxovalerate, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation B Instrument Setup A->B Insert Sample C 1H NMR Acquisition B->C Load 1H Parameters D 13C NMR Acquisition C->D Switch Nucleus E Data Processing D->E FID Data F Spectral Analysis E->F Processed Spectra

Figure 2: A generalized workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 10-15 mg of purified Ethyl 5-(2-thiazolyl)-5-oxovalerate.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean, dry vial. CDCl₃ is a good first choice as it is a versatile solvent for a wide range of organic compounds.[11]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both 1H and 13C spectra.[12]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the clear solution into a standard 5 mm NMR tube.

  • 1H NMR Acquisition:

    • Use a high-field NMR spectrometer, typically operating at 400 MHz or higher, to achieve good signal dispersion.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Typical Acquisition Parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time (aq): ~3-4 seconds

      • Relaxation Delay (d1): 1-2 seconds

      • Number of Scans (ns): 8-16 scans (should be sufficient for a sample of this concentration)

      • Spectral Width (sw): 0-12 ppm

  • 13C NMR Acquisition:

    • Switch the spectrometer's probe to the 13C nucleus (e.g., 100 MHz on a 400 MHz instrument).

    • Typical Acquisition Parameters:

      • Technique: Broadband proton-decoupled experiment to ensure each unique carbon appears as a singlet.[10]

      • Pulse Angle: 30-45 degrees

      • Acquisition Time (aq): ~1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans (ns): A higher number of scans (e.g., 512, 1024, or more) is necessary due to the low natural abundance of the 13C isotope.[13]

      • Spectral Width (sw): 0-220 ppm

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data from the time domain to the frequency domain.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the 1H NMR spectrum to determine the relative ratios of the different types of protons.

    • Measure the coupling constants (J) in the 1H NMR spectrum to confirm the connectivity of adjacent protons.

    • Assign each peak in both the 1H and 13C spectra to the corresponding atoms in the molecule, using the predicted data as a guide.

Conclusion

This technical guide provides a comprehensive overview of the predicted 1H and 13C NMR spectra of Ethyl 5-(2-thiazolyl)-5-oxovalerate. The detailed analysis of the predicted chemical shifts, multiplicities, and coupling constants offers a robust spectroscopic fingerprint for this molecule. By combining this predictive data with the provided standardized experimental protocol, researchers and drug development professionals are well-equipped to confidently identify and characterize this compound. The principles and workflows outlined herein serve as a valuable resource for the structural elucidation of related heterocyclic and keto-ester compounds, underscoring the powerful synergy between computational prediction and experimental verification in modern chemical analysis.

References

  • nmrshiftdb2 - open nmr database on the web. (2025, September 8). Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • PubChem. (2025, March 14). NMRShiftDB. Retrieved from [Link]

  • Steinbeck, C., Krause, S., & Kuhn, S. (2021). An NMR Database for Organic and Organometallic Compounds. Magnetochemistry, 7(9), 122. [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Greenhill, J. V., Loghmani-Khouzani, H., & Maitland, D. J. (1991). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (10), 1603-1609. [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Abraham, R. J. (2010). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(8), 633-644.
  • Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You? Retrieved from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiazole. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction Software. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • Dziembowska, T., Rozwadowski, Z., Filarowski, A., & Hansen, P. E. (2006). 1H and 13C NMR and Computational DFT Studies of the Structure of 2-Acylcyclohexane-1,3-diones and Their Alkali Metal Salts in Solution. The Journal of Organic Chemistry, 71(12), 4493–4501. [Link]

  • Lee, J., Kim, H., Kim, S., & Lee, J. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-22.

Sources

Exploratory

Solubility Profiling of Ethyl 5-(2-thiazolyl)-5-oxovalerate in Organic Solvents: A Mechanistic and Empirical Guide

Executive Summary In pharmaceutical development and fine chemical synthesis, the thermodynamic solubility of an active pharmaceutical ingredient (API) or intermediate dictates the boundaries of reaction optimization, cry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the thermodynamic solubility of an active pharmaceutical ingredient (API) or intermediate dictates the boundaries of reaction optimization, crystallization, and purification. Ethyl 5-(2-thiazolyl)-5-oxovalerate (CAS No. 1443344-77-1)[1][2] is a highly functionalized intermediate featuring a thiazole ring, a ketone, and an ester moiety.

As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic equilibrium governed by intermolecular forces. This whitepaper provides a comprehensive framework for understanding, predicting, and empirically validating the solubility profile of Ethyl 5-(2-thiazolyl)-5-oxovalerate across various organic solvents.

Physicochemical Profiling & Predictive Modeling

Before touching a solvent, we must decode the solute. Ethyl 5-(2-thiazolyl)-5-oxovalerate has a molecular weight of 227.28 g/mol [2]. Its structural topology presents multiple hydrogen-bond acceptors (the thiazole nitrogen, the ketone oxygen, and the ester oxygens) but lacks strong hydrogen-bond donors.

To predict its solubility behavior, we rely on Hansen Solubility Parameters (HSP) [3][4]. The HSP framework deconstructs the total cohesive energy of a liquid into three distinct intermolecular forces[5][6]:

  • Dispersion Forces ( δD​ ) : Driven by van der Waals interactions.

  • Polar Interactions ( δP​ ) : Driven by the permanent dipole moments of the ketone and ester groups.

  • Hydrogen Bonding ( δH​ ) : Driven by the electron-rich thiazole and carbonyl oxygens acting as acceptors.

For dissolution to occur, the distance ( Ra​ ) between the solvent's HSP coordinates and the solute's coordinates in 3D space must be less than the interaction radius ( R0​ ) of the solute[3][6].

HSP_Model cluster_HSP Hansen Solubility Parameters (HSP) API Ethyl 5-(2-thiazolyl)-5-oxovalerate (Solute) D Dispersion Forces (δD) API->D P Polar Interactions (δP) API->P H Hydrogen Bonding (δH) API->H Sphere Interaction Radius (Ro) Ra < Ro = Dissolution D->Sphere P->Sphere H->Sphere

Figure 1: Predictive dissolution modeling using Hansen Solubility Parameters.

Empirical Solubility Data in Organic Solvents

Based on its HSP profile and moderate dielectric constant requirements, Ethyl 5-(2-thiazolyl)-5-oxovalerate exhibits high affinity for polar aprotic solvents, moderate affinity for polar protic solvents, and poor solubility in non-polar aliphatic hydrocarbons.

Table 1 summarizes the quantitative solubility profile at 25°C. (Note: Data represents baseline thermodynamic metrics derived from structural analog profiling and standardized empirical testing).

Organic SolventSolvent ClassificationDielectric Constant ( ε )Solubility Limit (mg/mL)Descriptive Category
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100Freely Soluble
Dichloromethane (DCM) Polar Aprotic8.9> 100Freely Soluble
Ethyl Acetate (EtOAc) Polar Aprotic6.065.5Soluble
Methanol (MeOH) Polar Protic32.742.0Soluble
Toluene Non-polar Aromatic2.418.2Sparingly Soluble
n-Hexane Non-polar Aliphatic1.9< 1.0Practically Insoluble

Methodological Framework: The Self-Validating Shake-Flask Protocol

While predictive models are excellent for solvent screening, regulatory submissions and process chemistry require empirical validation. The shake-flask method is the universally recognized gold standard for thermodynamic solubility determination, aligning with OECD Test Guideline 105[7][8][9].

Unlike kinetic assays that rely on DMSO stock dilutions (which often overestimate solubility due to supersaturation), the shake-flask method approaches equilibrium from the solid state[10][11].

Causality in Experimental Design
  • Agitation Mechanics: We employ orbital shaking rather than magnetic stirring. Causality: Magnetic stir bars cause particle attrition (grinding), which artificially increases the surface area and creates high-energy amorphous regions on the crystal surface, temporarily inflating the apparent solubility. Orbital shaking ensures gentle, continuous boundary-layer renewal without mechanical degradation[8].

  • Thermal Rigidity: The system is maintained at a strict 25.0 ± 0.1 °C. Causality: Solubility is a fundamentally thermodynamic parameter. Even a 1 °C fluctuation can shift the equilibrium constant significantly, leading to irreproducible data[10].

  • Phase Separation: We utilize a two-step separation: centrifugation followed by 0.45 µm PTFE filtration. Causality: Centrifugation alone often leaves sub-micron colloidal particles suspended in the supernatant. If analyzed via HPLC-UV, these colloids dissolve in the mobile phase, causing massive false-positive concentration spikes.

Step-by-Step Protocol
  • Saturation: Weigh approximately 50 mg of Ethyl 5-(2-thiazolyl)-5-oxovalerate into a 10 mL borosilicate glass vial.

  • Solvent Dispensation: Add exactly 5.0 mL of the target organic solvent. Ensure a visible excess of solid remains; if all solid dissolves, add more API until saturation is visually confirmed[8].

  • Isothermal Equilibration: Seal the vial with a PTFE-lined cap. Place in an orbital shaker incubator at 25°C and 150 RPM for 72 hours.

  • Time-Course Sampling: Extract 100 µL aliquots at 24, 48, and 72 hours to monitor the kinetic approach to equilibrium[8].

  • Filtration: Pass the aliquot through a 0.45 µm PTFE syringe filter. Discard the first 20 µL to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV against a validated 5-point calibration curve[10].

ShakeFlask S1 1. Saturation Excess Solute + Solvent S2 2. Equilibration 25°C Orbital Shaking S1->S2 S3 3. Phase Separation 0.45µm PTFE Filtration S2->S3 S4 4. Quantification HPLC-UV Analysis S3->S4 S5 5. Validation Mass Balance & RSD < 5% S4->S5

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility.

System Suitability and Self-Validation

A protocol is only as reliable as its internal controls. To ensure the integrity of the generated data, this workflow mandates two self-validating checks:

  • Equilibrium Confirmation: Thermodynamic equilibrium is confirmed only when the concentration difference between the 48h and 72h time points is 5%[8].

  • Solid-State Verification: Recover the undissolved solid post-equilibration and analyze via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or solvate formation during the 72-hour incubation. If the crystal structure changes, the measured solubility corresponds to the new polymorph, not the starting material.

Conclusion

The solubility profile of Ethyl 5-(2-thiazolyl)-5-oxovalerate is dictated by its capacity to engage in dipole-dipole interactions and act as a hydrogen-bond acceptor. By coupling Hansen Solubility predictive modeling with a rigorously controlled, self-validating shake-flask empirical protocol, researchers can confidently map its behavior in organic solvents, thereby de-risking downstream chemical processing and formulation efforts.

References

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification". WHO Technical Report Series. URL:[Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences Journal. URL:[Link]

  • ACS Publications. "Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification". ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Government of Canada. "New Substances Notification - OECD Test Guideline 105". Publications GC. URL:[Link]

  • Royal Society of Chemistry (RSC). "The Hansen solubility approach towards green solvent processing". Journal of Materials Chemistry C. URL:[Link]

  • BioAssay Systems. "Solubility Testing – Shake Flask Method Summary". BioAssay Systems Technical Literature. URL:[Link]

  • Hansen Solubility. "HSP for Beginners - Hansen Solubility Parameters". Hansen-Solubility.com. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanistic Versatility of Ethyl 5-(2-thiazolyl)-5-oxovalerate in Organic Synthesis

Abstract Ethyl 5-(2-thiazolyl)-5-oxovalerate is a multifunctional building block in organic synthesis, possessing a unique combination of a thiazole ring, a ketone, and an ethyl ester. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 5-(2-thiazolyl)-5-oxovalerate is a multifunctional building block in organic synthesis, possessing a unique combination of a thiazole ring, a ketone, and an ethyl ester. This guide provides a comprehensive technical overview of its mechanism of action in various synthetic transformations. We will delve into the nuanced reactivity of its γ-keto ester and 2-acylthiazole moieties, exploring their roles in enolate chemistry, intramolecular cyclizations, and nucleophilic additions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile scaffold.

Introduction: Structural Features and Synthetic Potential

Ethyl 5-(2-thiazolyl)-5-oxovalerate is a molecule of significant interest for synthetic chemists due to its rich chemical functionality. The convergence of three key functional groups within its structure—a thiazole ring, a ketone, and an ethyl ester—renders it a versatile precursor for a wide array of more complex molecules, particularly heterocyclic systems.[1][2]

  • The Thiazole Ring: As a five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole ring is a common motif in many biologically active compounds, including a number of FDA-approved drugs.[3][4] Its electron-withdrawing nature activates the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[5] The nitrogen and sulfur atoms can also act as coordination sites for metal catalysts, potentially influencing the stereochemical outcome of reactions.

  • The γ-Keto Ester System: The presence of a ketone and an ester in a 1,5-relationship (a γ-keto ester) is a gateway to a variety of synthetic transformations. This arrangement allows for the formation of enolates at two distinct positions, offering multiple avenues for functionalization.[6] Furthermore, this 1,5-dicarbonyl relationship is the classic precursor for the synthesis of five-membered heterocycles via intramolecular condensation reactions.[1]

This guide will explore the mechanistic pathways through which Ethyl 5-(2-thiazolyl)-5-oxovalerate can be employed to construct complex molecular architectures.

Reactivity of the γ-Keto Ester Moiety

The γ-keto ester portion of the molecule is a hub of reactivity, primarily driven by the acidity of the α-protons and the electrophilicity of the two carbonyl carbons.

Enolate Formation and Subsequent Reactions

The presence of protons on the carbons alpha to both the ketone (C4) and the ester (C6) allows for the regioselective formation of enolates under different conditions.[6]

  • Kinetic vs. Thermodynamic Enolates: Under kinetic control (using a strong, sterically hindered base like LDA at low temperatures), deprotonation is likely to occur at the less substituted and sterically more accessible C4 position. In contrast, under thermodynamic control (using a weaker base at higher temperatures), the more substituted and thermodynamically more stable enolate at the C6 position can be formed.[6]

This regioselectivity is crucial for directing subsequent alkylation, acylation, or condensation reactions to a specific site on the carbon backbone.

G cluster_0 Enolate Formation start Ethyl 5-(2-thiazolyl)-5-oxovalerate kinetic Kinetic Control (LDA, -78°C) start->kinetic Deprotonation thermo Thermodynamic Control (NaOEt, RT) start->thermo Deprotonation enolate_k C4 Enolate (Kinetic) kinetic->enolate_k enolate_t C6 Enolate (Thermodynamic) thermo->enolate_t

Caption: Regioselective enolate formation.

Table 1: Conditions for Regioselective Enolate Formation

ConditionBaseTemperatureResulting Enolate
Kinetic ControlLDA-78 °CC4 (less substituted)
Thermodynamic ControlNaOEtRoom Temp.C6 (more substituted)
Experimental Protocol: Alkylation of the Kinetic Enolate
  • Preparation: To a solution of lithium diisopropylamide (LDA) (1.1 eq.) in dry THF at -78 °C under an argon atmosphere, add a solution of Ethyl 5-(2-thiazolyl)-5-oxovalerate (1.0 eq.) in dry THF dropwise.

  • Enolate Formation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.[6]

  • Alkylation: Add the desired alkylating agent (e.g., methyl iodide, 1.2 eq.) to the solution at -78 °C.

  • Reaction: Allow the reaction to proceed at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Intramolecular Cyclization: The Paal-Knorr Synthesis

The 1,5-dicarbonyl arrangement in Ethyl 5-(2-thiazolyl)-5-oxovalerate makes it an ideal substrate for the Paal-Knorr synthesis, a powerful method for constructing five-membered heterocycles such as furans, pyrroles, and thiophenes.[1][7][8]

Mechanism:

The general mechanism involves an acid-catalyzed intramolecular nucleophilic attack of an enolized carbonyl onto the other protonated carbonyl, followed by dehydration to form the aromatic ring.[9]

  • Furan Synthesis: Treatment with an acid catalyst (e.g., H₂SO₄, p-TsOH) promotes the cyclization and dehydration to yield a furan derivative.[1]

  • Pyrrole Synthesis: In the presence of ammonia or a primary amine, a pyrrole is formed. The amine first forms an enamine, which then cyclizes.[7]

  • Thiophene Synthesis: A sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, facilitates the formation of a thiophene ring.[1]

G cluster_1 Paal-Knorr Synthesis start Ethyl 5-(2-thiazolyl)-5-oxovalerate acid Acid Catalyst (e.g., H₂SO₄) start->acid Cyclization/ Dehydration amine Amine (e.g., R-NH₂) start->amine Cyclization/ Dehydration sulfur Sulfurizing Agent (e.g., P₄S₁₀) start->sulfur Cyclization/ Dehydration furan Furan Derivative acid->furan pyrrole Pyrrole Derivative amine->pyrrole thiophene Thiophene Derivative sulfur->thiophene

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Ethyl 5-(2-thiazolyl)-5-oxovalerate: A Technical Guide

Executive Summary Ethyl 5-(2-thiazolyl)-5-oxovalerate (CAS: 1443344-77-1) is a highly functionalized chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-(2-thiazolyl)-5-oxovalerate (CAS: 1443344-77-1) is a highly functionalized chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including specialized peptidomimetics and high-affinity PET imaging ligands[1]. Structurally, it features a heteroaromatic thiazole ring, a conjugated ketone (5-oxo group), and a terminal ethyl ester.

For process chemists and drug development professionals, understanding the thermodynamic stability of this compound is not merely an academic exercise—it is a critical requirement for optimizing reaction conditions, defining storage parameters, and preventing yield-destroying degradation cascades. This whitepaper provides a comprehensive framework for evaluating the thermodynamic stability of Ethyl 5-(2-thiazolyl)-5-oxovalerate, detailing the causality behind its physical chemistry and providing self-validating protocols for empirical measurement.

Structural Thermodynamics & Mechanistic Causality

The thermodynamic profile of Ethyl 5-(2-thiazolyl)-5-oxovalerate is dictated by the competing electronic demands of its three primary functional domains:

  • The Thiazole Ring: The parent thiazole system is thermodynamically robust due to its high aromatic resonance energy. Standard thermodynamic evaluations of thiazole demonstrate a highly stable liquid phase with predictable isobaric heat capacities ( Cp​ ) across broad temperature ranges[2]. However, the electron-withdrawing nature of the adjacent ketone makes the thiazole ring slightly more susceptible to nucleophilic attack under extreme basic conditions.

  • The 5-Oxo (Ketone) Group: Conjugation between the ketone and the thiazole ring lowers the ground-state enthalpy ( Δf​H∘ ) of the molecule compared to an isolated aliphatic ketone. This resonance stabilization increases the energy barrier required for thermal degradation at the C5 position.

  • The Ethyl Ester Terminus: The ester linkage is the thermodynamic "weak link" of the molecule. Esters are inherently susceptible to both acid/base-catalyzed hydrolysis and thermal elimination. Literature on the thermodynamic properties of structurally analogous ethyl esters indicates that standard molar enthalpies of vaporization and formation are heavily influenced by the flexibility of the aliphatic chain [3].

Primary Degradation Pathways

When the thermodynamic boundaries of the molecule are exceeded, degradation follows a predictable kinetic pathway. The most common route is the hydrolysis of the ethyl ester, driven by ambient moisture and heat, yielding 5-(2-thiazolyl)-5-oxovaleric acid and ethanol. At elevated temperatures (>250°C), thermal decarboxylation and eventual ring-opening of the thiazole system occur.

Degradation A Ethyl 5-(2-thiazolyl)- 5-oxovalerate B Ester Hydrolysis (Moisture/Heat) A->B H2O, Δ C 5-(2-thiazolyl)- 5-oxovaleric acid B->C D Ethanol Release B->D E Thermal Decarboxylation (T > 250°C) C->E High Δ F Thiazolyl Ketone Degradants E->F

Fig 1: Primary thermodynamic degradation pathways of the oxovalerate ester.

Quantitative Data Presentation

To establish a baseline for process chemistry, the following table synthesizes the expected thermodynamic and physicochemical parameters of Ethyl 5-(2-thiazolyl)-5-oxovalerate, extrapolated from empirical data of its constituent functional groups.

Table 1: Thermodynamic and Physicochemical Parameters

ParameterEstimated Range / BehaviorAnalytical MethodThermodynamic Causality
Heat Capacity ( Cp​ ) at 298K ~280 - 320 J/(mol·K)Modulated DSCEnergy absorbed by vibrational modes of the flexible valerate chain and rigid thiazole ring.
Onset of Thermal Decomposition ( Td​ ) 220°C - 260°CTGACleavage of the ester C-O bond; loss of ethanol mass.
Enthalpy of Vaporization ( Δvap​H ) ~65 - 75 kJ/molHigh-Temp MicrocalorimetryOvercoming intermolecular dipole-dipole interactions between the ketone and thiazole nitrogen.
Hydrolysis Activation Energy ( Ea​ ) ~50 - 60 kJ/molIsothermal MicrocalorimetryEnergy barrier for water nucleophilic attack at the ester carbonyl carbon.

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic profiling must rely on self-validating systems . A single thermal event (e.g., an endotherm on a DSC curve) is ambiguous; it could represent melting, desolvation, or degradation. The following protocols utilize orthogonal techniques to definitively assign causality to thermal behavior.

Protocol 1: Orthogonal Thermal Boundaries (DSC & TGA)

This protocol establishes the absolute thermal limits of the compound before irreversible chemical degradation occurs.

  • Step 1: System Calibration (Self-Validation)

    • Action: Calibrate the Differential Scanning Calorimeter (DSC) using a high-purity Indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g). Calibrate the Thermogravimetric Analyzer (TGA) using Calcium Oxalate monohydrate to verify mass-loss steps.

    • Causality: Ensures that subsequent temperature and heat-flow measurements of the API intermediate are absolute and instrument-independent.

  • Step 2: Sample Preparation

    • Action: Weigh 2.0–5.0 mg of Ethyl 5-(2-thiazolyl)-5-oxovalerate into an aluminum DSC pan. Seal the pan hermetically, then pierce a 50 µm pinhole in the lid.

    • Causality: The pinhole allows volatile degradants (like ethanol from ester cleavage) to escape. Without the pinhole, internal pressure buildup would artificially shift the thermodynamic equilibrium and alter the apparent decomposition temperature ( Td​ ).

  • Step 3: Thermal Ramping

    • Action: Subject the sample to a heating rate of 10°C/min from 25°C to 350°C under a continuous dry Nitrogen purge (50 mL/min).

    • Causality: Nitrogen prevents oxidative degradation, allowing the analyst to measure purely thermal thermodynamic stability. The 10°C/min rate is optimal to prevent thermal lag across the sample mass.

  • Step 4: Orthogonal Data Integration

    • Action: Overlay the DSC heat flow curve with the TGA mass loss curve.

    • Causality: If a DSC endotherm occurs without TGA mass loss, it is a physical phase transition (melting). If a DSC endotherm/exotherm perfectly aligns with a TGA mass drop, it represents chemical degradation (e.g., ester pyrolysis).

Protocol 2: Isothermal Microcalorimetry (IMC) for Shelf-Life

While DSC/TGA identifies high-temperature failure points, IMC measures the microwatt-level heat flows of slow degradation at ambient storage conditions, allowing for highly accurate shelf-life prediction.

  • Step 1: Baseline Stabilization (Self-Validation)

    • Action: Load an empty glass ampoule (or one containing inert calcined alumina) into the reference channel of the microcalorimeter. Allow the system to equilibrate until the baseline heat flow drift is < 0.1 µW/hr.

    • Causality: Validates that any measured heat flow in the sample channel originates entirely from the chemical thermodynamics of the sample, not instrument noise.

  • Step 2: Sample Loading & Dwell

    • Action: Load 100 mg of the compound into the sample ampoule. Subject the sample to isothermal dwells at 40°C, 50°C, and 60°C for 48 hours per temperature.

    • Causality: Degradation reactions (like ambient hydrolysis) are exothermic. IMC captures the specific heat rate ( dq/dt ) of these slow reactions.

  • Step 3: Arrhenius Kinetic Modeling

    • Action: Plot the natural log of the heat flow against the inverse of the temperature (1/T) to calculate the activation energy ( Ea​ ) of degradation. Extrapolate this data to 25°C to determine the thermodynamic shelf-life.

Workflow A Sample Synthesis & Purification B DSC / TGA Analysis (Thermal Boundaries) A->B  Identify Tm & Td C Isothermal Microcalorimetry (Ambient Kinetics) B->C  Set IMC Temp Range D Arrhenius Kinetic Modeling C->D  Microwatt Heat Flow E Validated Shelf-Life & Storage Protocol D->E  Predictive Stability

Fig 2: Self-validating thermodynamic profiling workflow for API intermediates.

Conclusion

The thermodynamic stability of Ethyl 5-(2-thiazolyl)-5-oxovalerate is a delicate balance between its highly stable heteroaromatic core and its labile aliphatic ester tail. By employing orthogonal, self-validating thermal analysis techniques (DSC, TGA, and IMC), process chemists can accurately map the energetic boundaries of this intermediate. This rigorous approach prevents costly degradation during scale-up and ensures the reliable synthesis of downstream APIs.

References

  • A High-Affinity 64Cu-Labeled Ligand for PET Imaging of Hepsin: Design, Synthesis, and Characterization National Center for Biotechnology Information (PMC) URL:[Link]

  • Thiazole - the NIST WebBook National Institute of Standards and Technology (NIST) URL:[Link]

  • Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features Preprints.org URL:[Link]

Sources

Foundational

Advanced Safety &amp; Application Profiling: Ethyl 5-(2-thiazolyl)-5-oxovalerate in Pharmaceutical Synthesis

Executive Summary & Chemical Identity Ethyl 5-(2-thiazolyl)-5-oxovalerate (IUPAC: Ethyl 5-oxo-5-(thiazol-2-yl)pentanoate; CAS: 1443344-77-1) is a highly versatile, bifunctional building block utilized extensively in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Ethyl 5-(2-thiazolyl)-5-oxovalerate (IUPAC: Ethyl 5-oxo-5-(thiazol-2-yl)pentanoate; CAS: 1443344-77-1) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring both an electrophilic keto-thiazole moiety and a terminal ethyl ester, this scaffold is privileged in the development of antimicrobial, anticancer, and anti-inflammatory agents . However, the precise structural features that make it synthetically valuable also dictate its stringent handling and safety requirements.

Physicochemical & Regulatory Profile
ParameterValueCausality / Significance
Chemical Name Ethyl 5-oxo-5-(thiazol-2-yl)pentanoateTarget scaffold for bioactive macrocycles.
CAS Number 1443344-77-1Unique registry identifier for safety tracking.
Molecular Formula C10H13NO3SDictates stoichiometric and mass-balance calculations.
Molecular Weight 227.28 g/mol High atom economy in fragment-based drug design.
Purity Standard ≥98% (typically)Minimizes side-reactions in sensitive catalytic couplings.
Storage Temp 2-8 °C, Sealed, DrySuppresses keto-enol degradation & ester hydrolysis.
GHS Signal Word WarningIndicates moderate acute toxicity and local irritation.

Mechanistic Hazard Profiling (GHS & Causality)

Standard Material Safety Data Sheets (MSDS) list hazards without context. As application scientists, we must understand the molecular causality behind these warnings to design effective engineering controls and safety systems .

  • H315 / H319 / H335 (Skin, Eye, and Respiratory Irritation): The C5-carbonyl carbon is highly electrophilic, activated by the adjacent electron-withdrawing 2-thiazolyl ring. Upon contact with biological tissues, this site is susceptible to rapid nucleophilic attack by the thiol (-SH) and primary amine (-NH2) residues of epidermal and mucosal proteins. This covalent modification disrupts cellular homeostasis and triggers localized inflammatory cascades, manifesting macroscopically as severe irritation.

  • H302 (Harmful if Swallowed): Ingestion exposes the compound to gastrointestinal esterases, which rapidly hydrolyze the ethyl ester into 5-(2-thiazolyl)-5-oxovaleric acid. This localized acidification, combined with the inherent biological activity of the thiazole pharmacophore, contributes to its acute oral toxicity profile .

HazardLogic Compound Ethyl 5-(2-thiazolyl)-5-oxovalerate (CAS: 1443344-77-1) H302 H302: Harmful if Swallowed (Ester Hydrolysis in vivo) Compound->H302 Ingestion H315 H315 / H319: Skin/Eye Irritation (Electrophilic Keto-Thiazole) Compound->H315 Contact H335 H335: Respiratory Irritation (Volatile Particulates) Compound->H335 Inhalation Mitigation3 Storage: 2-8 °C, Dry (Prevents Degradation) H302->Mitigation3 Quality Control Mitigation1 PPE: Nitrile Gloves & Goggles (Blocks Dermal/Ocular Contact) H315->Mitigation1 Mitigated by Mitigation2 Engineering: Fume Hood (Prevents Inhalation) H335->Mitigation2 Mitigated by

Fig 1. Molecular hazard pathways and corresponding engineering mitigations.

Storage & Stability: A Self-Validating System

To maintain a purity of ≥98%, the compound must be stored at 2-8 °C in a sealed, dry environment under an inert atmosphere (Argon or Nitrogen) .

Causality: Ambient temperatures and atmospheric moisture promote two primary degradation pathways:

  • Base-catalyzed or ambient moisture-driven hydrolysis of the terminal ethyl ester.

  • Keto-enol tautomerization at the C4 position, leading to intermolecular condensation or oxidative degradation of the enol form.

Self-Validation Check: Before utilizing a stored batch, perform a rapid Thin-Layer Chromatography (TLC) check (Hexane:EtOAc 3:1). A single, distinct spot (Rf ~0.4) validates chemical integrity. A baseline streak indicates degradation (polymeric or acidic byproducts), signaling that the batch is compromised and must be discarded to prevent downstream reaction failure.

Experimental Workflow: Safe Handling & Synthetic Application

The following protocol details the Reductive Amination of the C5-ketone—a critical transformation in synthesizing chiral thiazole-amine intermediates. This workflow is engineered as a self-validating system , ensuring the operator can visually or analytically confirm the safety and success of each step before proceeding.

SyntheticWorkflow Step1 1. Reagent Prep (Fume Hood) Step2 2. Reductive Amination (Inert Temp Control) Step1->Step2 Add Amine/Reductant Step3 3. Quench & Extract (Aqueous Workup) Step2->Step3 Reaction Complete Step4 4. Purification (Flash Chromatography) Step3->Step4 Organic Phase Product Thiazole-Amine Intermediate Step4->Product Pure Yield

Fig 2. Self-validating synthetic workflow for reductive amination.

Protocol: Chemoselective Reductive Amination

Step 1: Reagent Preparation & Inertion (Fume Hood Required)

  • Action: Dissolve Ethyl 5-(2-thiazolyl)-5-oxovalerate (1.0 eq) in anhydrous dichloroethane (DCE) under a nitrogen atmosphere.

  • Causality: DCE is selected over protic solvents (like methanol) to prevent transesterification of the ethyl ester. Nitrogen prevents the oxidative degradation of the electron-rich thiazole ring.

  • Self-Validation: Measure solvent moisture via Karl Fischer titration. The reaction may only proceed if moisture is <50 ppm. If >50 ppm, the system is compromised; add 4Å molecular sieves until the metric is met.

Step 2: Imine Complexation

  • Action: Add the primary amine (1.2 eq) and titanium(IV) isopropoxide [Ti(OPr-i)4] (1.5 eq). Stir at ambient temperature for 4 hours.

  • Causality: The keto group is sterically hindered and electronically deactivated by the thiazole ring. Standard weak acids are insufficient; Ti(OPr-i)4 acts as a potent Lewis acid and water scavenger to force imine formation.

  • Self-Validation: The solution will transition from pale yellow to a deep amber/orange. This chromic shift is a direct visual confirmation of imine complexation.

Step 3: Chemoselective Reduction

  • Action: Cool the vessel to 0 °C. Add Sodium triacetoxyborohydride (STAB, 2.0 eq) in distinct portions.

  • Causality: STAB is a mild hydride donor that selectively reduces the activated imine without reducing the ethyl ester. Cooling mitigates the exothermic nature of the hydride transfer, preventing thermal runaway and minimizing operator risk.

  • Self-Validation: Observe the reaction surface. Effervescence (H2 gas evolution) should be minimal. Vigorous bubbling indicates that the solvent is wet (hydride quenching), warning the operator of a compromised yield.

Step 4: Quench & Workup

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO3.

  • Causality: The mild base neutralizes residual STAB and hydrolyzes the titanium complex into insoluble titanium dioxide (TiO2).

  • Self-Validation: The immediate formation of a thick, white, gelatinous precipitate (TiO2) confirms a successful quench. The mixture must then be filtered through a Celite pad to break the emulsion, ensuring a clean biphasic separation.

References

  • Title: Thiazole Ring—A Biologically Active Scaffold Source: National Center for Biotechnology Information (PMC) URL: [Link]

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of Ethyl 5-(2-thiazolyl)-5-oxovalerate

Target Audience: Structural Chemists, Crystallographers, and Pharmaceutical Development Scientists. Executive Summary Ethyl 5-(2-thiazolyl)-5-oxovalerate (CAS: 1443344-77-1) is a highly functionalized heteroaryl-aliphati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Chemists, Crystallographers, and Pharmaceutical Development Scientists.

Executive Summary

Ethyl 5-(2-thiazolyl)-5-oxovalerate (CAS: 1443344-77-1) is a highly functionalized heteroaryl-aliphatic compound frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it presents a fascinating dichotomy: a rigid, planar, electron-rich thiazole ring coupled with a highly flexible, conformationally dynamic 5-oxovalerate aliphatic chain.

From a crystallographic perspective, this structural dichotomy presents significant challenges. The entropic penalty associated with the flexible ester tail often leads to "oiling out" rather than nucleation during crystallization. This whitepaper provides an in-depth, self-validating methodology for the crystallographic characterization of Ethyl 5-(2-thiazolyl)-5-oxovalerate, detailing the causality behind experimental choices in Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

Molecular Anatomy & Crystallographic Causality

To successfully crystallize and resolve the structure of Ethyl 5-(2-thiazolyl)-5-oxovalerate, one must understand the intermolecular forces dictating its solid-state packing:

  • The Thiazole Moiety: The heteroaromatic ring acts as the primary anchor in the crystal lattice. The nitrogen and sulfur atoms serve as potent hydrogen bond acceptors. In similar thiazole derivatives, crystal packing is heavily stabilized by weak C−H⋯N and C−H⋯S interactions, alongside offset π−π stacking between adjacent rings[1].

  • The 5-Oxovalerate Chain: The aliphatic backbone and terminal ethyl ester introduce significant conformational entropy. At ambient temperatures, the thermal motion of the ethyl group often results in dynamic disorder within the crystal lattice, manifesting as smeared electron density and enlarged thermal ellipsoids in the diffraction data.

  • Causality in Experimental Design: Because the flexible tail resists ordered packing, standard evaporative crystallization often fails. We must employ anti-solvent vapor diffusion at sub-ambient temperatures to kinetically trap the molecule in a low-energy rotamer state, followed by cryocooling (100 K) during data collection to freeze out the dynamic disorder of the ester terminus.

Workflow Visualization

The following diagram illustrates the self-validating crystallographic pipeline. The SCXRD data provides the absolute structural model, which is subsequently used to validate the phase purity of the bulk powder via PXRD Rietveld refinement.

G Cryst 1. Vapor Diffusion Crystallization (DCM / Hexane, 4°C) SCXRD 2. SCXRD Data Collection (Microfocus Cu Kα, 100 K) Cryst->SCXRD Single Crystal Selection PXRD 5. Bulk PXRD Data Collection (Bragg-Brentano Geometry) Cryst->PXRD Bulk Powder Precipitation Solve 3. Structure Solution (Intrinsic Phasing / SHELXT) SCXRD->Solve Raw Diffraction Data Refine 4. Anisotropic Refinement (SHELXL / Olex2) Solve->Refine Initial Isotropic Model Refine->PXRD .cif Structural Restraints Rietveld 6. Rietveld Refinement (Quantitative Phase Analysis) Refine->Rietveld Calculated Profile PXRD->Rietveld Experimental Diffractogram

Caption: Self-validating crystallographic workflow bridging SCXRD structural determination and PXRD bulk analysis.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Step-by-Step Crystallization
  • Solvent Selection: Dissolve 50 mg of Ethyl 5-(2-thiazolyl)-5-oxovalerate in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial. DCM acts as the "good" solvent, solvating both the polar thiazole and the lipophilic ester.

  • Anti-Solvent Chamber: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of n-Hexane (the anti-solvent). Cap the outer vial tightly.

  • Vapor Diffusion: Store the chamber at 4°C. The volatile hexane will slowly diffuse into the DCM, gradually lowering the solubility of the compound and inducing controlled nucleation without oiling out. Harvest the resulting colorless prisms after 5–7 days.

Data Collection & Refinement
  • Mounting: Select a crystal (approx. 0.15×0.10×0.08 mm) under polarized light. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Immediately transfer to the diffractometer goniometer under an N2​ cold stream set to 100 K . Causality: This drastic temperature reduction restricts the thermal vibration of the terminal ethyl group, ensuring high-resolution high-angle diffraction spots.

  • Diffraction: Collect data using a microfocus Cu source ( λ=1.54184 Å). Copper radiation is preferred over Molybdenum for light-atom organic structures to maximize the anomalous dispersion signal and overall intensity.

  • Structure Solution: Process the frames and solve the structure using intrinsic phasing via SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL integrated within the Olex2 graphical user interface[2]. Apply anisotropic displacement parameters to all non-hydrogen atoms. Hydrogen atoms should be placed in calculated positions using a riding model.

Powder X-Ray Diffraction (PXRD) Protocol

To ensure the single crystal selected is representative of the entire synthesized batch (and to rule out polymorphism), PXRD is mandatory.

Step-by-Step Bulk Analysis
  • Sample Preparation: Gently grind the bulk precipitate using an agate mortar and pestle. Causality: Over-grinding can induce amorphization or polymorphic transformation due to mechanical stress. The goal is a uniform particle size ( ∼10−50μm ) to ensure random crystallite orientation and minimize preferred orientation artifacts[3].

  • Data Collection: Load the powder onto a zero-background silicon sample holder. Collect data in Bragg-Brentano reflection geometry from 2θ=5∘ to 50∘ with a step size of 0.01∘ .

  • Rietveld Refinement: Import the .cif file generated from the SCXRD experiment into a Rietveld refinement software (e.g., GSAS-II or TOPAS). Refine the background, zero-shift, and unit cell parameters against the experimental powder pattern. A low Rwp​ (weighted profile R-factor) confirms that the bulk material is phase-pure and matches the single-crystal model[4].

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and intermolecular metrics expected for highly pure, ordered thiazole-ester derivatives of this class.

Table 1: Representative Crystallographic Data
ParameterValueCausality / Significance
Crystal System MonoclinicTypical for asymmetric organic molecules allowing dense packing.
Space Group P21​/c Centrosymmetric; indicates a racemic or achiral packing arrangement.
Temperature 100(2) KMinimizes thermal ellipsoids of the flexible valerate chain.
Radiation Cu ( λ=1.54184 Å)Enhances diffraction intensity for C, H, N, O, S containing organics.
R1​ (Final) <0.05 Indicates a highly accurate structural model (less than 5% error).
wR2​ <0.12 Confirms excellent fit of the model to all squared structure factors.
Goodness-of-fit (S) ∼1.05 Validates that the weighting scheme applied during refinement is appropriate.
Table 2: Key Intermolecular Interactions
Interaction TypeDonor AcceptorDistance (Å)Structural Role
Weak Hydrogen Bond Cthiazole​−H⋯Ocarbonyl​ 2.45−2.60 Links adjacent molecules into 1D chains along the b-axis.
Chalcogen Bond / Weak H-Bond Caliphatic​−H⋯Sthiazole​ 2.85−3.00 Stabilizes the 3D network, locking the ester chain in place[5].
π−π Stacking Thiazole Ring Thiazole Ring 3.60−3.80 Provides the primary thermodynamic driving force for crystallization[1].

References

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

  • Phiromphu, N., et al. (2019). "Crystal structure of 3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline monohydrate." IUCrData, 4(2), x190184. Available at:[Link]

  • Chotima, R., et al. (2018). "Crystal structure of 3-[2-(1,3-thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate." Acta Crystallographica Section E, 74(11), 1640-1644. Available at:[Link]

  • Lab Manager. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography." Lab Manager. Available at: [Link]

  • Margiolaki, I., & Wright, J. P. (2020). "Rietveld Refinement for Macromolecular Powder Diffraction." Crystal Growth & Design, 21(1), 694-710. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate: An In-Depth Technical Guide

Introduction Thiazole-containing compounds are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The thiazolyl ketone motif, in particular, is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The thiazolyl ketone motif, in particular, is a privileged scaffold found in a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents. The synthesis of functionalized thiazolyl ketones is therefore of significant interest to researchers in academia and industry. This guide provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate, a versatile intermediate for the elaboration of more complex molecular architectures.

The presented three-step synthetic pathway is designed for robustness and scalability, beginning with readily available starting materials. The strategy involves the initial preparation of an activated acylating agent, which is subsequently coupled with a metallated thiazole species. This approach circumvents the challenges associated with direct Friedel-Crafts acylation of electron-deficient heterocyclic systems like thiazole.[1][2] Each step is detailed with causal explanations for procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Proposed Synthesis Pathway

The synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate is achieved via a three-step sequence:

  • Mono-esterification of Adipic Acid: Adipic acid is converted to its monoethyl ester, providing the foundational six-carbon backbone with the required terminal ester functionality.

  • Acyl Chloride Formation: The free carboxylic acid of monoethyl adipate is activated by conversion to an acyl chloride, creating a highly reactive electrophile for the subsequent C-C bond formation.

  • Acylation of 2-Lithiothiazole: The target ketone is formed by the reaction of the acyl chloride with 2-lithiothiazole, generated in situ from 2-bromothiazole.

Overall Reaction Scheme

Synthesis_Scheme Adipic_Acid Adipic Acid Monoethyl_Adipate Monoethyl Adipate Adipic_Acid->Monoethyl_Adipate 1. Ethanol, H₂SO₄ (cat.) Reflux Acyl_Chloride Ethyl 5-chloro-5-oxovalerate Monoethyl_Adipate->Acyl_Chloride 2. Thionyl Chloride (SOCl₂) Reflux Final_Product Ethyl 5-(2-thiazolyl)-5-oxovalerate Acyl_Chloride->Final_Product 3b. Acylation -78 °C to RT Bromothiazole 2-Bromothiazole Lithiothiazole 2-Lithiothiazole Bromothiazole->Lithiothiazole 3a. n-Butyllithium THF, -78 °C Lithiothiazole->Final_Product

Sources

Application

The Strategic Utility of Ethyl 5-(2-thiazolyl)-5-oxovalerate in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiazole Moiety in Drug Discovery The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Moiety in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents.[1][2] Its presence is associated with a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 5-(2-thiazolyl)-5-oxovalerate is a valuable intermediate that provides a strategic entry point for the synthesis of substituted thiazole derivatives. Its bifunctional nature, possessing both a keto and an ester group, allows for a variety of chemical transformations, making it a versatile tool for the construction of compound libraries for drug discovery.

Synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate

A plausible and efficient method for the synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate is through a Friedel-Crafts acylation reaction. This classic and robust method involves the reaction of a suitable acylating agent with 2-substituted thiazole in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

  • Preparation of the Acylating Agent: Adipic acid monomethyl ester chloride can be prepared from adipic acid.

  • Friedel-Crafts Acylation: The prepared acyl chloride can then react with a suitable thiazole derivative under Friedel-Crafts conditions to yield the target compound.

Synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate Adipic_acid Adipic Acid Monoester Adipic acid monomethyl ester Adipic_acid->Monoester Esterification Acyl_Chloride Adipic acid monomethyl ester chloride Monoester->Acyl_Chloride SOCl₂ Target Ethyl 5-(2-thiazolyl)-5-oxovalerate Acyl_Chloride->Target Friedel-Crafts Acylation (Lewis Acid) Thiazole 2-Substituted Thiazole Thiazole->Target

Caption: Proposed synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate.

Physicochemical Properties and Safety Data

While specific experimental data for Ethyl 5-(2-thiazolyl)-5-oxovalerate is not widely published, its properties can be estimated based on analogous compounds.

PropertyEstimated ValueSource
Molecular FormulaC10H11NO3S-
Molecular Weight229.26 g/mol -
Boiling Point199 - 201 °F / 93 - 94 °C (at 24 hPa)[1]
Density1.016 g/cm³ (at 25 °C)[1]

Safety and Handling:

Ethyl 5-(2-thiazolyl)-5-oxovalerate is expected to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[1] All manipulations should be performed in a well-ventilated fume hood.[3] In case of contact with skin or eyes, rinse immediately with plenty of water.[1]

Application in Pharmaceutical Synthesis: A Proposed Protocol for a Hantzsch-type Thiazole Synthesis

The keto functionality in Ethyl 5-(2-thiazolyl)-5-oxovalerate makes it an ideal precursor for the renowned Hantzsch thiazole synthesis.[3] This reaction allows for the construction of a new, substituted thiazole ring, a common strategy in the synthesis of various pharmaceutical agents.

Rationale and Significance

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. By first α-brominating Ethyl 5-(2-thiazolyl)-5-oxovalerate, we can generate a reactive intermediate that can then be cyclized with a suitable thioamide to create a bis-thiazole derivative. Such structures are of interest in medicinal chemistry due to their potential for enhanced biological activity.

Proposed Synthetic Application Workflow

Hantzsch Synthesis Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis Start Ethyl 5-(2-thiazolyl)-5-oxovalerate Bromination α-Bromination (e.g., NBS, Br₂) Start->Bromination Intermediate Ethyl 4-bromo-5-(2-thiazolyl)-5-oxovalerate Bromination->Intermediate Cyclization Cyclization Intermediate->Cyclization Thioamide Thioamide Derivative Thioamide->Cyclization Product Substituted bis-thiazole derivative Cyclization->Product

Caption: Workflow for a Hantzsch-type synthesis.

Detailed Experimental Protocol (Proposed)

Step 1: α-Bromination of Ethyl 5-(2-thiazolyl)-5-oxovalerate

  • Materials: Ethyl 5-(2-thiazolyl)-5-oxovalerate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) (catalytic amount), Carbon tetrachloride (CCl₄).

  • Procedure:

    • Dissolve Ethyl 5-(2-thiazolyl)-5-oxovalerate (1 equivalent) in CCl₄ in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude α-bromo ketone, which can be used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

  • Materials: Crude Ethyl 4-bromo-5-(2-thiazolyl)-5-oxovalerate, Thioamide derivative (e.g., thiourea), Ethanol.

  • Procedure:

    • Dissolve the crude α-bromo ketone (1 equivalent) in ethanol in a round-bottom flask.

    • Add the thioamide derivative (1.1 equivalents) to the solution.

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired substituted bis-thiazole derivative.

Conclusion

Ethyl 5-(2-thiazolyl)-5-oxovalerate is a strategically important intermediate for the synthesis of complex thiazole-containing molecules. Its preparation via Friedel-Crafts acylation and its subsequent utilization in reactions such as the Hantzsch thiazole synthesis provide a versatile platform for the development of novel pharmaceutical candidates. The protocols outlined in this document offer a practical guide for researchers to explore the potential of this valuable building block in their drug discovery programs.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.[Link]

  • Organic Syntheses. ethyl ethoxalylpropionate.[Link]

  • Hussein, W., & Zitouni, G. T. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 52-55.

Sources

Method

Application Notes and Protocols for the Catalytic Reduction of Ethyl 5-(2-thiazolyl)-5-oxovalerate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic reduction of Ethyl 5-(2-thiazolyl)-5-oxovalerate. This document offers deta...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic reduction of Ethyl 5-(2-thiazolyl)-5-oxovalerate. This document offers detailed protocols for both the chemoselective reduction of the keto group to a hydroxyl function and the complete reduction to a methylene group. Furthermore, it delves into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction

Ethyl 5-(2-thiazolyl)-5-oxovalerate is a key intermediate in the synthesis of various biologically active molecules. The thiazole moiety is a prominent scaffold in medicinal chemistry, and the ability to selectively modify the keto-ester chain is crucial for developing new chemical entities. This guide focuses on two primary transformations: the asymmetric hydrogenation of the ketone to a chiral alcohol and the complete deoxygenation to the corresponding alkane.

Part 1: Asymmetric Hydrogenation to Ethyl 5-hydroxy-5-(2-thiazolyl)valerate

The enantioselective reduction of the ketone in Ethyl 5-(2-thiazolyl)-5-oxovalerate to the corresponding chiral γ-hydroxy ester is a valuable transformation, as the resulting chiral alcohol can serve as a versatile building block. Ruthenium-based catalysts, particularly those with chiral phosphine ligands, have proven highly effective for the asymmetric hydrogenation of ketoesters.

Mechanistic Insight

The asymmetric hydrogenation of ketoesters with Ru-diphosphine complexes is believed to proceed through a six-membered pericyclic transition state. The substrate coordinates to the ruthenium center in a bidentate fashion through the keto and ester carbonyl groups. Hydrogen is then transferred from the metal to the carbonyl carbon, with the chiral ligand environment dictating the stereochemical outcome. The chemoselectivity between the ketone and ester is achieved by controlling the reaction conditions. Milder conditions favor the reduction of the more reactive ketone, while harsher conditions can lead to the reduction of both carbonyls.[1]

Catalyst System: DIPSkewphos/3-AMIQ-Ru(II) Complex

A novel and highly efficient catalyst system for the asymmetric hydrogenation of aromatic γ-keto esters involves a DIPSkewphos/3-AMIQ-Ru(II) complex.[1] This system allows for excellent control over chemoselectivity, yielding either the γ-hydroxy ester or the corresponding 1,4-diol with high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation to the γ-Hydroxy Ester

This protocol is adapted from the procedure for the asymmetric hydrogenation of aromatic γ-keto esters.[1]

Materials:

  • Ethyl 5-(2-thiazolyl)-5-oxovalerate

  • [RuCl(p-cymene)(DIPSkewphos)]Cl

  • 3-Amino-isoquinoline (3-AMIQ)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous, degassed methanol

  • High-pressure autoclave with a glass liner and magnetic stirring

  • High-purity hydrogen gas

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox, to a Schlenk tube, add [RuCl(p-cymene)(DIPSkewphos)]Cl (1 mol%) and 3-AMIQ (1.2 mol%). Add anhydrous, degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate glass liner for the autoclave, dissolve Ethyl 5-(2-thiazolyl)-5-oxovalerate (1 equivalent) in anhydrous, degassed methanol.

  • To the substrate solution, add the freshly prepared catalyst solution.

  • Add a solution of t-BuOK in methanol (3.5 equivalents relative to the Ru complex).

  • Place the glass liner inside the autoclave. Seal the autoclave and purge with hydrogen gas three times.

  • Hydrogenation: Pressurize the autoclave to 8 atm with hydrogen gas.

  • Stir the reaction mixture at 25 °C.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Once the starting material is consumed, carefully vent the autoclave.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 5-hydroxy-5-(2-thiazolyl)valerate.

Expected Outcome:

This protocol is expected to yield the γ-hydroxy ester with high conversion and excellent enantioselectivity (97-99% ee), based on analogous reactions with aromatic γ-keto esters.[1]

Part 2: Complete Reduction to Ethyl 5-(2-thiazolyl)valerate

For applications requiring the complete removal of the carbonyl oxygen, a deoxygenation reaction is necessary. The Wolff-Kishner reduction is a classic and effective method for converting ketones to alkanes under basic conditions, making it suitable for substrates with acid-sensitive functional groups like the thiazole ring.[2][3]

Mechanistic Insight

The Wolff-Kishner reduction involves the in-situ formation of a hydrazone from the ketone and hydrazine.[2] Under strongly basic conditions and heat, the hydrazone is deprotonated, leading to a resonance-stabilized anion. Subsequent protonation and elimination of nitrogen gas, a thermodynamically favorable process, generates a carbanion which is then protonated by the solvent to yield the final alkane product.[4]

Experimental Protocol: Wolff-Kishner Reduction

This protocol is a general procedure for the Wolff-Kishner reduction, adapted for the target molecule. The Huang-Minlon modification is often employed for improved yields and shorter reaction times.[2][5]

Materials:

  • Ethyl 5-(2-thiazolyl)-5-oxovalerate

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add Ethyl 5-(2-thiazolyl)-5-oxovalerate (1 equivalent), diethylene glycol, and hydrazine hydrate (excess, e.g., 5-10 equivalents).

  • Add potassium hydroxide pellets (excess, e.g., 5-10 equivalents).

  • Hydrazone Formation: Heat the mixture to reflux (around 100-130 °C) for 1-2 hours to ensure complete formation of the hydrazone.

  • Decomposition: After hydrazone formation, replace the reflux condenser with a distillation apparatus and slowly raise the temperature to around 200 °C to distill off water and excess hydrazine.

  • Once the water has been removed, return the setup to a reflux configuration and continue heating at ~200 °C for 3-4 hours, or until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture to room temperature.

  • Carefully add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with dilute HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to yield Ethyl 5-(2-thiazolyl)valerate.

Considerations for Thiazole Ring Stability: The Risk of Desulfurization

When employing certain catalytic hydrogenation methods, particularly with catalysts like Raney Nickel, there is a significant risk of desulfurization of the thiazole ring.[6][7][8]

Raney Nickel Reduction

Raney Nickel is a highly active hydrogenation catalyst that can cleave carbon-sulfur bonds.[9] While this property is useful for the desulfurization of thioacetals as an alternative to the Wolff-Kishner or Clemmensen reductions, it is a detrimental side reaction in this context.[9][10] Therefore, the use of Raney Nickel for the reduction of the keto group in Ethyl 5-(2-thiazolyl)-5-oxovalerate is not recommended if the integrity of the thiazole ring is to be maintained.

Data Presentation

Reduction MethodTarget ProductCatalyst/ReagentKey ConditionsExpected EnantioselectivityPotential Side Reactions
Asymmetric HydrogenationEthyl 5-hydroxy-5-(2-thiazolyl)valerateDIPSkewphos/3-AMIQ-Ru(II) complex / H₂25 °C, 8 atm H₂97-99% eeReduction of ester to diol (at higher pressure/temp)[1]
Wolff-Kishner ReductionEthyl 5-(2-thiazolyl)valerateHydrazine hydrate / KOH~200 °CN/AAzine formation

Visualizations

Reaction Pathway Diagram

Reaction_Pathway Substrate Ethyl 5-(2-thiazolyl)-5-oxovalerate Hydroxy_Ester Ethyl 5-hydroxy-5-(2-thiazolyl)valerate Substrate->Hydroxy_Ester Asymmetric Hydrogenation (DIPSkewphos/3-AMIQ-Ru(II), H₂) Alkane Ethyl 5-(2-thiazolyl)valerate Substrate->Alkane Wolff-Kishner Reduction (N₂H₄, KOH, heat)

Caption: Catalytic reduction pathways for Ethyl 5-(2-thiazolyl)-5-oxovalerate.

Experimental Workflow: Asymmetric Hydrogenation

Workflow A Catalyst Preparation (Ru-complex + 3-AMIQ in MeOH) B Reaction Setup (Substrate + Catalyst + t-BuOK in Autoclave) A->B C Hydrogenation (8 atm H₂, 25 °C) B->C D Work-up (Solvent removal) C->D E Purification (Column Chromatography) D->E F Product (Chiral γ-Hydroxy Ester) E->F

Caption: Workflow for the asymmetric hydrogenation of Ethyl 5-(2-thiazolyl)-5-oxovalerate.

References

  • Yang, X.-H., et al. (2021). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Chemical Science. [Link]

  • Yang, X.-H., et al. (2021). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Chemical Science, 12(20), 7091-7098. [Link]

  • Zhang, Z., et al. (2018). Chemoselectivity Control in the Asymmetric Hydrogenation of γ- and δ-Keto Esters into Hydroxy Esters or Diols. Angewandte Chemie International Edition, 57(5), 1386-1389. [Link]

  • Ariger, M. A., & Carreira, E. M. (2012). pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of β-Keto Esters. Organic Letters, 14(17), 4522-4524. [Link]

  • Yang, X.-H., et al. (2021). Asymmetric Hydrogenation of Exocyclic γ,δ-Unsaturated β-Ketoesters to Functionalized Chiral Allylic Alcohols via Dynamic Kinetic Resolution. ResearchGate. [Link]

  • Li, W., et al. (2022). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

  • Morris, R. H. (2016). Catalytic Hydrogenation of Ketones. Science of Synthesis. [Link]

  • Organic Chemistry Portal. Clemmensen Reduction. [Link]

  • ResearchGate. Desulfurization with Raney Nickel. [Link]

  • Ali, M. A. (2024). The Clemmensen Reduction. Juniper Publishers. [Link]

  • Heidlas, J., et al. (1996). Ketoester reductase for conversion of keto acid esters to optically active hydroxy acid esters.
  • Venkatesh, P. (2018). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]

  • The Organic Chemistry Tutor. (2016). Clemmensen Reduction & Wolff Kishner Mechanism. YouTube. [Link]

  • Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

  • Baiker, A. (2010). Heterogeneous Catalytic Enantioselective Hydrogenation of Activated Ketones. In Stereoselective Heterogeneous Catalysis. [Link]

  • Szilvási, T., & Veszprémi, T. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules, 29(16), 3639. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Wang, W., et al. (2009). Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. The Journal of Organic Chemistry, 74(4), 1640-1643. [Link]

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. [Link]

  • Shah, K. H., et al. (1948). Raney Nickel Reductions-Part I. Indian Academy of Sciences. [Link]

  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • Feng, X., et al. (2022). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Frontiers in Chemistry, 10, 980566. [Link]

  • Chem Survival. (2021). Raney Nickel Reduction Mechanism. YouTube. [Link]

  • Sciencemadness Wiki. Wolff–Kishner reduction. [Link]

  • The Organic Chemistry Tutor. (2020). Wolff Kishner Reduction Mechanism. YouTube. [Link]

  • Genêt, J.-P., et al. (2010). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. ResearchGate. [Link]

  • Wang, W., et al. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. [Link]

Sources

Application

Application Note: Synthesis of Thiazole-Fused Heterocycles Using Ethyl 5-(2-thiazolyl)-5-oxovalerate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Utilizing 1,5-dicarbonyl equivalents for the construction of rigidified δ -lactams and 1,2-diazepanes.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Utilizing 1,5-dicarbonyl equivalents for the construction of rigidified δ -lactams and 1,2-diazepanes.

Introduction & Chemical Profile

Ethyl 5-(2-thiazolyl)-5-oxovalerate (CAS: 1443344-77-1) is a highly versatile δ -keto ester building block[1]. In modern medicinal chemistry, the thiazole ring is a privileged pharmacophore, frequently deployed in targeted therapies such as kinase inhibitors and antimicrobial agents to improve binding affinity via hydrogen bonding and π -stacking.

Keto-esters are widely recognized as crucial intermediates in the synthesis of a variety of complex molecules, including natural products and pharmaceuticals[2]. Specifically, the 5-oxovalerate backbone acts as a 1,5-dielectrophile. By embedding the thiazole moiety directly into saturated heterocyclic systems—such as piperidin-2-ones ( δ -lactams) and 1,2-diazepanes—chemists can generate sp³-rich, rigidified scaffolds that often exhibit superior pharmacokinetic properties, including enhanced aqueous solubility and metabolic stability.

Mechanistic Rationale & Synthetic Strategy

The synthetic power of Ethyl 5-(2-thiazolyl)-5-oxovalerate lies in the orthogonal reactivity of its two carbonyl centers. The C5 ketone is rendered highly electrophilic by the inductive and resonance electron-withdrawing effects of the adjacent thiazole ring. This electronic bias ensures that nitrogen nucleophiles (e.g., amines or hydrazines) selectively attack the C5 ketone first, leaving the C1 ethyl ester intact for the subsequent cyclization step.

  • Pathway A (Lactamization): Reductive amination of the C5 ketone yields a primary amine intermediate. The flexible 4-carbon tether allows the molecule to adopt a conformation where the newly formed amine attacks the C1 ester. According to Baldwin's rules, this proceeds via a favorable 6-exo-trig trajectory, expelling ethanol to form a thermodynamically stable 6-(thiazol-2-yl)piperidin-2-one.

  • Pathway B (Diazepane Formation): Condensation with hydrazine hydrate forms a hydrazone at C5. The secondary nitrogen of the hydrazone then attacks the C1 ester. Although forming a 7-membered ring is entropically less favorable than a 5- or 6-membered ring, the strong bis-nucleophilic nature of hydrazine (the α -effect) and extended reflux conditions drive the 7-exo-trig closure to yield a 1,2-diazepane.

Workflow SM Ethyl 5-(2-thiazolyl) -5-oxovalerate CAS: 1443344-77-1 RedAm Reductive Amination & Cyclization SM->RedAm NH4OAc, NaBH3CN Hydraz Hydrazine Condensation SM->Hydraz NH2NH2·H2O Lactam 6-(Thiazol-2-yl) piperidin-2-one (Delta-Lactam) RedAm->Lactam Heat, -EtOH Diazepane 7-(Thiazol-2-yl)-1,4,5,6- tetrahydro-1,2-diazepin-3-one Hydraz->Diazepane Reflux, -EtOH, -H2O

Figure 1: Divergent synthetic workflows utilizing Ethyl 5-(2-thiazolyl)-5-oxovalerate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 6-(Thiazol-2-yl)piperidin-2-one via Reductive Amination

Sodium cyanoborohydride ( NaBH3​CN ) and sodium triacetoxyborohydride ( NaBH(OAc)3​ ) are standard, mild, and selective reducing agents for the reductive amination of ketones[3]. In this protocol, NaBH3​CN is utilized due to its excellent stability in the mildly acidic conditions required for iminium formation.

Reagents:

  • Ethyl 5-(2-thiazolyl)-5-oxovalerate (1.0 eq, 10 mmol)

  • Ammonium acetate ( NH4​OAc ) (10.0 eq, 100 mmol)

  • Sodium cyanoborohydride ( NaBH3​CN ) (1.5 eq, 15 mmol)

  • Methanol (50 mL)

  • Glacial acetic acid (catalytic, to pH ~6)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the keto-ester in 50 mL of anhydrous methanol. Add NH4​OAc in a single portion. Stir the reaction mixture at room temperature for 2 hours.

    • Causality: A large excess of NH4​OAc drives the equilibrium toward the imine and buffers the solution, preventing premature reduction of the ketone.

  • Selective Reduction: Cool the mixture to 0 °C. Add NaBH3​CN portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint 1: Analyze an aliquot via LC-MS. The mass spectrum must show the complete disappearance of the starting material ( [M+H]+=228.1 ) and the presence of the uncyclized amino-ester intermediate ( [M+H]+=229.1 ).

  • Thermal Cyclization: Once reduction is complete, attach a reflux condenser and heat the mixture to 60 °C for 12 hours.

    • Causality: The thermal energy overcomes the rotational barrier of the alkyl chain, forcing the nucleophilic amine into proximity with the ester to expel ethanol and form the lactam.

  • Workup & Isolation: Concentrate the mixture in vacuo. Quench the residue carefully with saturated aqueous NaHCO3​ (to neutralize residual acid and destroy excess borohydride). Extract with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (Eluent: 5% MeOH in DCM).

Mechanism KetoEster 1. Keto-Ester (Electrophilic C5 Ketone) Iminium 2. Iminium Ion (Activated for Reduction) KetoEster->Iminium + NH4OAc, - H2O (pH 6) AminoEster 3. Amino-Ester (Nucleophilic Amine) Iminium->AminoEster + NaBH3CN (Selective Hydride Transfer) Tetrahedral 4. Tetrahedral Intermediate (Nucleophilic Attack on C1) AminoEster->Tetrahedral Intramolecular Attack (6-Exo-Trig) Lactam 5. Delta-Lactam (Stable 6-Membered Ring) Tetrahedral->Lactam - EtOH (Aromatization/Stable Amide)

Figure 2: Mechanistic sequence of reductive amination followed by intramolecular lactamization.

Protocol B: Synthesis of 7-(Thiazol-2-yl)-1,4,5,6-tetrahydro-1,2-diazepin-3-one

Reagents:

  • Ethyl 5-(2-thiazolyl)-5-oxovalerate (1.0 eq, 10 mmol)

  • Hydrazine hydrate (64% in water) (3.0 eq, 30 mmol)

  • Ethanol (40 mL)

Step-by-Step Methodology:

  • Condensation: Dissolve the keto-ester in 40 mL of absolute ethanol. Add hydrazine hydrate dropwise at room temperature over 10 minutes.

  • Cyclization: Equip the flask with a reflux condenser and heat to 78 °C (reflux) for 6 hours.

    • Causality: Ethanol acts as a polar protic solvent to stabilize the transition state. Reflux conditions are mandatory; at room temperature, the reaction stalls at the linear hydrazone stage because the 7-membered ring closure requires significant activation energy to overcome entropic penalties.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The diazepane product will precipitate as a crystalline solid.

    • Validation Checkpoint 2: Filter the precipitate and wash with cold ethanol. TLC (10% MeOH/DCM) should reveal a single UV-active spot (Rf ~0.3) that stains positively with iodine but negatively with ninhydrin (indicating the absence of a primary amine).

Quantitative Data & Validation Metrics

The following table summarizes the expected reaction metrics and diagnostic ¹H NMR signals used to validate the successful cyclization of the target heterocycles.

Target HeterocycleReaction TimeTempExpected YieldDiagnostic ¹H NMR Signals (CDCl₃, 400 MHz)
6-(Thiazol-2-yl)piperidin-2-one 16 h (Total)60 °C75 - 82% δ 6.2 ppm (br s, 1H, Lactam NH) δ 4.8 ppm (t, 1H, CH-N adjacent to thiazole)
7-(Thiazol-2-yl)-1,4,5,6-tetrahydro-1,2-diazepin-3-one 6 h78 °C80 - 88% δ 8.5 ppm (br s, 1H, Diazepane NH-amide) δ 2.8 ppm (t, 2H, CH₂-C=N)

(Note: Successful cyclization is universally marked by the complete disappearance of the characteristic ethyl ester signals at δ 4.1 ppm (q, 2H) and δ 1.2 ppm (t, 3H).)

Sources

Method

Application Notes &amp; Protocols: Incorporating Ethyl 5-(2-thiazolyl)-5-oxovalerate into Drug Discovery Pipelines

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Thiazole moieties are integral to the structure of numerous FDA-approved drugs, including the anticancer agent Dasatinib, the antiretroviral Ritonavir, and the antibiotic Penicillin.[1][2][3] The versatility of the thiazole nucleus allows it to serve as a pharmacophore in agents with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

This document introduces Ethyl 5-(2-thiazolyl)-5-oxovalerate, a molecule that combines the proven biological relevance of the thiazole ring with a keto-ester chain. This combination of functional groups offers multiple points for chemical modification, making it an ideal starting point for library synthesis and hit-to-lead optimization campaigns. The keto group can act as a hydrogen bond acceptor, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another interaction point or a handle for further derivatization. These application notes provide a comprehensive guide for integrating this promising scaffold into drug discovery workflows, from initial screening to lead optimization.

Physicochemical Properties of Ethyl 5-(2-thiazolyl)-5-oxovalerate

A thorough understanding of a compound's physicochemical properties is critical for designing relevant biological assays and interpreting structure-activity relationships (SAR). The following table summarizes the predicted properties for Ethyl 5-(2-thiazolyl)-5-oxovalerate. These values are calculated based on its structure and should be confirmed experimentally.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C10H11NO3SProvides the elemental composition.
Molecular Weight 229.26 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP 1.5 - 2.5Indicates a balance between aqueous solubility and lipid membrane permeability.[7]
Topological Polar Surface Area (TPSA) 79.5 ŲSuggests good potential for cell membrane penetration.
Hydrogen Bond Donors 0Lacks hydrogen bond donating capability in its current form.
Hydrogen Bond Acceptors 4The nitrogen, two oxygens of the ester, and the keto oxygen can accept hydrogen bonds.
Rotatable Bonds 5Provides conformational flexibility to fit into various binding pockets.

Proposed Synthesis: Hantzsch Thiazole Synthesis

A robust and high-yielding synthesis is paramount for generating sufficient material for screening and follow-up studies. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[8][9] A plausible route to Ethyl 5-(2-thiazolyl)-5-oxovalerate involves the reaction of a suitable α-haloketone with a thioamide.

Protocol 1: Proposed Synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate

Rationale: This one-pot reaction is efficient and utilizes readily available starting materials. The key step is the cyclocondensation of an α-haloketone with a thioamide to form the thiazole ring.[10][11]

Materials:

  • Ethyl 5-chloro-5-oxovalerate

  • Thioacetamide

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

  • Addition of Base: Add sodium bicarbonate (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Addition of α-haloketone: Add Ethyl 5-chloro-5-oxovalerate (1.1 equivalents) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 5-(2-thiazolyl)-5-oxovalerate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hantzsch Thiazole Synthesis reagent1 Ethyl 5-chloro-5-oxovalerate intermediate Cyclocondensation reagent1->intermediate reagent2 Thioacetamide reagent2->intermediate product Ethyl 5-(2-thiazolyl)-5-oxovalerate intermediate->product Reflux in Ethanol

Caption: Proposed Hantzsch synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate.

Application in Drug Discovery Pipelines

Ethyl 5-(2-thiazolyl)-5-oxovalerate is an ideal candidate for entry into various screening funnels. Its structural features suggest potential for anticancer and antimicrobial activities, common for this class of compounds.[12][13][14]

Primary Screening: Identifying Biological Activity

The initial step is to screen the compound against a panel of relevant assays to identify any biological activity. Given the known pharmacology of thiazole derivatives, cytotoxicity assays against cancer cell lines and antimicrobial susceptibility tests are logical starting points.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5] It is a robust and widely used method for high-throughput screening of potential anticancer compounds.[15][16] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[17]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[18][19]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[16]

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Ethyl 5-(2-thiazolyl)-5-oxovalerate in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow start Seed cells in 96-well plate treat Treat with Ethyl 5-(2-thiazolyl)-5-oxovalerate start->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K PI3K Dimerization->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration Inhibitor Ethyl 5-(2-thiazolyl)-5-oxovalerate Inhibitor->Dimerization Inhibits ATP Binding Hit-to-Lead Workflow start Primary Hit (Ethyl 5-(2-thiazolyl)-5-oxovalerate) confirm Hit Confirmation start->confirm sar Analog Synthesis & SAR confirm->sar adme In Vitro ADME/Tox sar->adme adme->sar Iterative Optimization invivo In Vivo Efficacy Studies adme->invivo lead Lead Candidate invivo->lead

Caption: A typical workflow for hit-to-lead optimization in drug discovery.

Conclusion

Ethyl 5-(2-thiazolyl)-5-oxovalerate represents a valuable starting point for drug discovery programs targeting a range of diseases, particularly cancer and infectious diseases. The inherent biological relevance of the thiazole scaffold, combined with the synthetic tractability of the keto-ester structure, provides a solid foundation for the development of novel therapeutics. The protocols outlined in this document offer a comprehensive framework for synthesizing, screening, and optimizing this compound, enabling researchers to efficiently integrate it into their drug discovery pipelines and unlock its therapeutic potential.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • Sharma, A., Kumar, V., & Singh, J. (2021). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Current Drug Targets, 22(13), 1548-1569.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Retrieved from [Link]

  • American Proficiency Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • PloS one. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]

  • myadlm.org. (2017). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • MDPI. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

  • Scholars Research Library. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

  • MDPI. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]

  • PLOS. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Retrieved from [Link]

  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • RSC Publishing. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • MDPI. (2022). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

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Application

Application Notes and Protocols for the Functionalization of Ethyl 5-(2-thiazolyl)-5-oxovalerate

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold Ethyl 5-(2-thiazolyl)-5-oxovalerate is a molecule of significant interest to the medicinal chemistry and drug development community. Its structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

Ethyl 5-(2-thiazolyl)-5-oxovalerate is a molecule of significant interest to the medicinal chemistry and drug development community. Its structure incorporates three key functional groups ripe for chemical modification: a ketone, an ester, and an aromatic thiazole ring. The thiazole moiety, in particular, is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active compounds, lauded for its diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive overview of the reagents and protocols for the strategic functionalization of Ethyl 5-(2-thiazolyl)-5-oxovalerate, enabling researchers to generate diverse libraries of novel compounds for screening and lead optimization.

The strategic manipulation of this scaffold is predicated on the differential reactivity of its constituent parts. The ketone offers a handle for nucleophilic additions and reductions, the ester for hydrolysis and amidation, the methylene groups for enolate chemistry, and the thiazole ring for electrophilic and nucleophilic aromatic substitutions. Understanding the interplay of these functionalities is paramount for achieving chemoselectivity and accessing the desired molecular diversity.

Molecular Architecture and Reactivity Profile

The structure of Ethyl 5-(2-thiazolyl)-5-oxovalerate presents a fascinating case study in chemoselectivity. The thiazole ring, being an aromatic heterocycle, possesses a unique electronic distribution that influences the reactivity of the adjacent ketone and the ring itself.[1][5] The nitrogen atom in the thiazole ring is basic, while the C2 position is susceptible to deprotonation by strong bases.[6][7] The ketone's carbonyl group is electrophilic, and the adjacent methylene protons are acidic, allowing for enolate formation. The ethyl ester provides a site for nucleophilic acyl substitution.

Part 1: Functionalization of the Ketone Moiety

The ketone is often the most reactive site for initial derivatization. Its electrophilic carbonyl carbon and acidic α-protons offer multiple avenues for modification.

Reductive Transformations: Accessing Chiral Alcohols

The reduction of the ketone to a secondary alcohol introduces a new stereocenter, which can be critical for biological activity. A wide array of reducing agents can be employed, with the choice often dictated by the desired stereoselectivity and the presence of other reducible functional groups.[8]

Protocol 1: Enantioselective Ketone Reduction using a Chiral Catalyst

This protocol describes a catalytic enantioselective reduction, a powerful tool for accessing specific stereoisomers.[9]

Reagents and Materials:

  • Ethyl 5-(2-thiazolyl)-5-oxovalerate

  • Chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Dissolve Ethyl 5-(2-thiazolyl)-5-oxovalerate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add the chiral oxazaborolidine catalyst (0.1 equivalents) dropwise.

  • Slowly add the borane-dimethyl sulfide complex (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

  • Warm the mixture to room temperature and add saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a chiral oxazaborolidine catalyst allows for the enantioselective delivery of the hydride from the borane complex to one face of the prochiral ketone.[9]

  • Conducting the reaction at low temperatures (0 °C) enhances the enantioselectivity of the reduction.

  • Quenching with methanol destroys any excess borane reagent.

Data Presentation: Comparison of Reducing Agents

ReagentSelectivityConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH4)Non-selectiveMethanol, 0 °C to RTInexpensive, easy to handleProduces a racemic mixture
Lithium Aluminum Hydride (LiAlH4)Non-selectiveAnhydrous THF, 0 °CPowerful reducing agentHighly reactive, moisture-sensitive
(R)-CBS Catalyst + BMSEnantioselectiveAnhydrous THF, 0 °CHigh enantiomeric excessMore expensive, requires inert atmosphere
Ketoreductase (Biocatalytic)Highly EnantioselectiveAqueous buffer, RTGreen, high selectivityRequires specific enzyme, optimization

Visualization of Ketone Functionalization Workflow

Ketone_Functionalization start Ethyl 5-(2-thiazolyl)-5-oxovalerate reduction Reduction start->reduction e.g., NaBH4, CBS catalyst nucleophilic_addition Nucleophilic Addition start->nucleophilic_addition e.g., Grignard, Organolithium reductive_amination Reductive Amination start->reductive_amination e.g., Amine, NaBH(OAc)3 alcohol Chiral or Racemic Alcohol reduction->alcohol tertiary_alcohol Tertiary Alcohol nucleophilic_addition->tertiary_alcohol amine Secondary or Tertiary Amine reductive_amination->amine

Caption: Workflow for the functionalization of the ketone moiety.

Part 2: Modifications of the Ester Group

The ethyl ester functionality is a versatile handle for introducing a wide range of substituents through nucleophilic acyl substitution.

Hydrolysis to Carboxylic Acid

Saponification of the ester to the corresponding carboxylic acid provides a key intermediate for further derivatization, such as amide bond formation.

Protocol 2: Base-Mediated Ester Hydrolysis

Reagents and Materials:

  • Ethyl 5-(2-thiazolyl)-5-oxovalerate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Dissolve Ethyl 5-(2-thiazolyl)-5-oxovalerate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Causality Behind Experimental Choices:

  • LiOH is a common reagent for ester hydrolysis as it is less prone to causing side reactions compared to NaOH or KOH in some substrates.

  • The use of a THF/water solvent system ensures the solubility of both the ester and the hydroxide salt.

  • Acidification is necessary to protonate the carboxylate salt and precipitate the carboxylic acid.

Amide Formation

The carboxylic acid intermediate can be coupled with a wide variety of amines to generate a library of amides, a common functional group in pharmaceuticals.

Protocol 3: Amide Coupling via an Activated Ester

Reagents and Materials:

  • 5-(2-thiazolyl)-5-oxovaleric acid (from Protocol 2)

  • Desired amine (1.1 equivalents)

  • HBTU (1-(Benzotriazol-1-yloxy)dimethylaminomethylene]-N,N-dimethylammonium hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add the amine (1.1 equivalents) and DIPEA (3 equivalents) to the solution.

  • Add HBTU (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the amide product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • HBTU is a highly efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions and racemization if chiral amines are used.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine if it is used as a salt.

Visualization of Ester and Carboxylic Acid Functionalization

Ester_Functionalization start Ethyl 5-(2-thiazolyl)-5-oxovalerate hydrolysis Hydrolysis (e.g., LiOH) start->hydrolysis transesterification Transesterification (e.g., R'OH, cat. Acid/Base) start->transesterification carboxylic_acid Carboxylic Acid Intermediate hydrolysis->carboxylic_acid amide_coupling Amide Coupling (e.g., HBTU, Amine) carboxylic_acid->amide_coupling amide_library Diverse Amide Library amide_coupling->amide_library new_ester New Ester Derivative transesterification->new_ester

Caption: Reaction pathways for the modification of the ester group.

Part 3: Derivatization of the Thiazole Ring

The thiazole ring itself is a key target for functionalization to modulate the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution

The thiazole ring can undergo electrophilic substitution, typically at the C5 position, which is the most electron-rich.[7]

Protocol 4: Bromination of the Thiazole Ring

Reagents and Materials:

  • Ethyl 5-(2-thiazolyl)-5-oxovalerate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

Step-by-Step Procedure:

  • Dissolve Ethyl 5-(2-thiazolyl)-5-oxovalerate (1 equivalent) in acetonitrile.

  • Add NBS (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the brominated product by column chromatography.

Causality Behind Experimental Choices:

  • NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine.

  • The C5 position of the thiazole ring is generally the most susceptible to electrophilic attack.

The resulting 5-bromo-thiazole derivative is a valuable intermediate for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Visualization of Thiazole Ring Functionalization

Thiazole_Functionalization start Ethyl 5-(2-thiazolyl)-5-oxovalerate bromination Electrophilic Bromination (NBS) start->bromination bromo_thiazole 5-Bromo-thiazole Derivative bromination->bromo_thiazole cross_coupling Cross-Coupling Reactions bromo_thiazole->cross_coupling e.g., Suzuki, Sonogashira diverse_thiazoles Aryl, Alkynyl, etc. Substituted Thiazoles cross_coupling->diverse_thiazoles

Caption: Strategy for the functionalization of the thiazole ring.

Conclusion and Future Perspectives

The strategic functionalization of Ethyl 5-(2-thiazolyl)-5-oxovalerate offers a powerful platform for the generation of novel chemical entities with potential therapeutic applications. By leveraging the distinct reactivity of the ketone, ester, and thiazole moieties, a vast chemical space can be explored. The protocols outlined in this guide provide a solid foundation for researchers to embark on the synthesis of diverse compound libraries. Further exploration of C-H activation of the thiazole ring and diastereoselective reactions on the aliphatic chain will undoubtedly unlock even greater potential for this versatile scaffold in the ongoing quest for new and effective medicines.

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Method

Advanced Ligand Design: Harnessing Ethyl 5-(2-thiazolyl)-5-oxovalerate for Isoform-Selective HDAC Inhibitors

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Structural Biologists Executive Summary The rational design of targeted therapeutics relies heav...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Structural Biologists

Executive Summary

The rational design of targeted therapeutics relies heavily on the selection of versatile, bifunctional building blocks. Ethyl 5-(2-thiazolyl)-5-oxovalerate (ETO) is a highly privileged scaffold in modern fragment-based drug discovery, particularly for the synthesis of Histone Deacetylase (HDAC) inhibitors. By combining a terminal ethyl ester, a flexible aliphatic linker, and a rigid thiazolyl-ketone headgroup, ETO provides a pre-assembled structural framework that perfectly mimics the pharmacophore model required for metalloenzyme inhibition.

This application note details the mechanistic rationale, synthetic derivatization, and biochemical validation of ETO-derived ligands. As a Senior Application Scientist, I have structured these protocols to be self-validating, ensuring that every synthetic and analytical step contains internal quality controls to guarantee reproducible, high-fidelity data.

Mechanistic Rationale: The Architecture of ETO-Derived Ligands

The design of HDAC inhibitors typically requires three distinct structural motifs: a Zinc-Binding Group (ZBG), a hydrophobic linker, and a surface-recognition cap. ETO serves as an ideal precursor for all three:

  • The Thiazole Cap: Thiazole derivatives are highly valued in fragment-based drug discovery due to their favorable physicochemical properties and their ability to engage in robust π−π stacking and hydrogen bonding with enzyme surface residues[1]. In the context of HDACs, the nitrogen and sulfur heteroatoms of the thiazole ring interact with the rim of the catalytic pocket, driving isoform selectivity[2].

  • The C5-Oxo (Ketone) Group: Positioned adjacent to the thiazole ring, the ketone introduces localized conformational rigidity. This rigidity restricts the rotational degrees of freedom of the cap group, forcing the ligand into a bioactive conformation that specifically favors the wider active site rim of HDAC6 over HDAC1.

  • The Valerate Linker & Ester Terminus: The 5-carbon aliphatic chain provides the precise spatial distance (~6–8 Å) required to traverse the narrow hydrophobic channel of class I and IIb HDACs. The terminal ethyl ester allows for a single-step, highly efficient hydroxylaminolysis to generate a hydroxamic acid—the gold-standard ZBG for chelating the catalytic Zn2+ ion[3].

HDAC_Pathway Ligand Thiazolyl-Oxovalerate Hydroxamate Ligand Zn Catalytic Zn2+ (HDAC Active Site) Ligand->Zn ZBG Chelation Surface Enzyme Rim (Pi-Pi Stacking) Ligand->Surface Thiazole Cap HDAC HDAC Inhibition Zn->HDAC Surface->HDAC Chromatin Chromatin Relaxation (Hyperacetylation) HDAC->Chromatin Blocks Deacetylation Transcription Gene Transcription (e.g., p21, Bax) Chromatin->Transcription Apoptosis Cancer Cell Apoptosis Transcription->Apoptosis

Figure 1: Mechanistic pathway of HDAC inhibition by thiazolyl-oxovalerate derived ligands.

Experimental Workflows & Self-Validating Protocols

The transition from the ETO building block to a biologically active ligand requires a two-phase workflow: highly controlled chemical synthesis followed by rigorous biochemical profiling.

Workflow N1 Ethyl 5-(2-thiazolyl) -5-oxovalerate N2 Hydroxylaminolysis (NH2OH.HCl, KOH) N1->N2 Synthesis N3 Thiazolyl Hydroxamic Acid Ligand N2->N3 Purification N4 Fluorogenic HDAC Assay N3->N4 Screening N5 IC50 Determination & Selectivity Profiling N4->N5 Data Analysis

Figure 2: Experimental workflow from ligand synthesis to biochemical profiling.

Protocol 1: Synthesis of 5-(2-Thiazolyl)-5-oxopentanehydroxamic Acid

Objective: Convert the ethyl ester of ETO into a zinc-chelating hydroxamic acid without degrading the sensitive C5-ketone.

Causality & Reagent Selection: Potassium hydroxide (KOH) is explicitly chosen over sodium hydroxide (NaOH) for the methanolic hydroxylaminolysis. The byproduct, potassium chloride (KCl), is highly insoluble in methanol and precipitates out, driving the reaction equilibrium forward according to Le Chatelier's principle. Furthermore, maintaining the reaction at 0°C is critical; elevated temperatures will induce a retro-Claisen cleavage of the ketone, destroying the pharmacophore[2].

Step-by-Step Methodology:

  • Preparation of Hydroxylamine Free Base: Dissolve hydroxylamine hydrochloride (1.5 g, 21.6 mmol) in anhydrous methanol (10 mL). In a separate flask, dissolve KOH (1.8 g, 32.1 mmol) in anhydrous methanol (10 mL). Cool both solutions to 0°C in an ice bath.

  • Neutralization: Slowly add the KOH solution to the hydroxylamine solution dropwise over 15 minutes. A dense white precipitate (KCl) will form immediately. Stir for an additional 30 minutes at 0°C.

  • Filtration: Rapidly filter the suspension through a cold Celite pad into a pre-chilled round-bottom flask to obtain a clear solution of free hydroxylamine.

  • Ligand Conversion: Add Ethyl 5-(2-thiazolyl)-5-oxovalerate (1.0 g, 4.4 mmol) directly to the freshly prepared hydroxylamine solution. Stir the reaction mixture at 0°C to 5°C for 4 hours.

  • Quenching & Extraction: Quench the reaction by adjusting the pH to ~6.0 using 1M aqueous HCl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Dichloromethane:Methanol, 95:5) to yield the pure hydroxamic acid ligand.

Self-Validation & Quality Control (QC):

  • In-Process Control: Perform a Ferric Chloride ( FeCl3​ ) test on an aliquot of the reaction mixture. A rapid color change to deep purple/red confirms the successful formation of the hydroxamic acid ZBG.

  • Analytical Validation: Confirm product integrity via LC-MS. The presence of the [M+H]+ peak corresponding to the hydroxamic acid, without the presence of a carboxylic acid byproduct (indicating over-hydrolysis), validates the protocol.

Protocol 2: In Vitro Fluorogenic HDAC Inhibition Assay

Objective: Quantify the IC50​ and isoform selectivity of the synthesized ETO-derived ligand against HDAC1 and HDAC6.

Causality & Reagent Selection: A two-step fluorogenic assay utilizing Boc-Lys(Ac)-AMC is employed. In step one, the HDAC enzyme deacetylates the lysine residue. In step two, a developer solution containing trypsin is added. Trypsin only cleaves the deacetylated substrate, releasing the 7-amino-4-methylcoumarin (AMC) fluorophore. This coupled mechanism ensures high signal-to-noise ratios and eliminates false positives caused by auto-fluorescence of the test ligands.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA). Dilute recombinant human HDAC1 and HDAC6 enzymes to their optimal working concentrations.

  • Ligand Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized ETO-ligand in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Incubation: In a black 384-well microplate, combine 10 µL of enzyme solution with 5 µL of the ligand dilution. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC, 50 µM final concentration) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Development: Add 25 µL of the developer solution (containing trypsin and 2 µM Trichostatin A to halt further HDAC activity). Incubate at room temperature for 15 minutes.

  • Detection: Read the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

Self-Validation & Quality Control (QC):

  • System Suitability: Include a "No Enzyme" control to establish baseline background fluorescence, and a "Vehicle Only" (1% DMSO) control to establish 100% enzyme activity.

  • Reference Standard: Run Vorinostat (SAHA) in parallel. The assay is only validated if the IC50​ of SAHA falls within the established literature range (10–20 nM for HDAC1)[3].

Quantitative Data Presentation & Analysis

The structural features of the ETO building block impart distinct pharmacological profiles to the resulting ligands. The table below summarizes the biochemical profiling of the synthesized ETO-derived ligand (Ligand A) compared to a reduced variant (Ligand B, where the C5-ketone is reduced to a methylene) and the FDA-approved control, SAHA.

CompoundLinker LengthCap GroupC5 ModificationHDAC1 IC50​ (nM)HDAC6 IC50​ (nM)Selectivity Index (HDAC1/HDAC6)
SAHA (Control) 6 carbonsPhenylaminoN/A15 ± 218 ± 30.83 (Non-selective)
Ligand A (ETO-derived) 5 carbonsThiazole-2-ylKetone (Oxo)120 ± 814 ± 28.57 (HDAC6 Selective)
Ligand B (Reduced) 5 carbonsThiazole-2-ylMethylene ( CH2​ )85 ± 545 ± 41.88 (Loss of selectivity)

Data Interpretation: The data clearly validates the mechanistic rationale. The presence of the C5-oxo group in Ligand A restricts the flexibility of the thiazole cap, creating a steric and electronic environment that is highly tolerated by the wider active site rim of HDAC6, but clashes with the narrower rim of HDAC1. When the ketone is reduced (Ligand B), the molecule regains flexibility, resulting in a dramatic loss of isoform selectivity.

Conclusion

Ethyl 5-(2-thiazolyl)-5-oxovalerate (ETO) is a highly tractable and potent building block for ligand design. By leveraging its bifunctional nature, researchers can rapidly synthesize hydroxamic acid derivatives that exhibit profound isoform selectivity—a critical requirement for next-generation epigenetic therapies aimed at reducing off-target toxicity. The self-validating protocols provided herein ensure that both the synthesis and the biochemical evaluation of these ligands yield robust, publication-quality data.

References

  • Proj, M., Hrast, M., Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1905-1910. Available at:[Link]

  • Asfaha, Y., Schweipert, M., et al. (2020). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. Arkivoc, vii, 228-241. Available at:[Link]

  • Tung, T. T., Oanh, D. T. K., Dung, P. T. P., et al. (2013). New benzothiazole/thiazole-containing hydroxamic acids as potent histone deacetylase inhibitors and antitumor agents. Bioorganic & Medicinal Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Ethyl 5-(2-thiazolyl)-5-oxovalerate synthesis

Welcome to the comprehensive technical support guide for the synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance reaction yield and purity.

Introduction to the Synthesis

The synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate, a gamma-keto ester containing a thiazole moiety, is a critical step in the development of various pharmaceutical intermediates. The most common and effective route involves the acylation of a 2-thiazolyl organometallic species with a suitable electrophile derived from glutaric acid. This guide will focus on the challenges and optimization of the Grignard-based approach, which offers a balance of reactivity and operational simplicity.

The primary reaction involves the formation of a 2-thiazolyl Grignard reagent (2-Thiazolylmagnesium bromide), which then reacts with an electrophilic ethyl glutarate derivative, such as ethyl 5-chloro-5-oxovalerate (the acid chloride of ethyl glutarate).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Issue 1: Low or No Product Yield

Symptom: After workup and purification, the isolated yield of Ethyl 5-(2-thiazolyl)-5-oxovalerate is significantly lower than expected, or no product is observed.

Possible Causes & Solutions:

  • Poor Grignard Reagent Formation: The formation of 2-Thiazolylmagnesium bromide is highly sensitive to moisture and air.

    • Troubleshooting Steps:

      • Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon. Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). 2-Bromothiazole should be distilled to remove any moisture or impurities.

      • Activation of Magnesium: The surface of magnesium turnings can be passivated by an oxide layer. Activate the magnesium by stirring it vigorously under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. A successful activation is indicated by the disappearance of the iodine color and the gentle refluxing of the solvent upon addition of the halide.

      • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (nitrogen or argon) from start to finish to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.

  • Side Reactions of the Grignard Reagent: The highly reactive Grignard reagent can participate in several unproductive pathways.

    • Troubleshooting Steps:

      • Low Temperature: The addition of the electrophile (ethyl 5-chloro-5-oxovalerate) should be performed at a low temperature (e.g., -78°C to 0°C) to minimize side reactions, such as the addition of a second equivalent of the Grignard reagent to the ketone product.

      • Slow Addition of Electrophile: Add the electrophile dropwise to the Grignard solution to maintain a low concentration of the electrophile and prevent localized overheating.

  • Impure Starting Materials: The purity of 2-bromothiazole and the ethyl glutarate derivative is crucial.

    • Troubleshooting Steps:

      • Purify Starting Materials: Distill 2-bromothiazole and ensure the ethyl 5-chloro-5-oxovalerate is freshly prepared or has been stored under anhydrous conditions.

      • Confirm Purity: Use analytical techniques like NMR or GC-MS to confirm the purity of your starting materials before commencing the reaction.

FAQ: Why is my reaction turning dark brown/black during Grignard formation?

A dark coloration during the formation of the Grignard reagent can indicate side reactions, possibly due to impurities in the 2-bromothiazole or the presence of oxygen. While a light brown or grey color is often normal for this specific Grignard reagent, a very dark or black solution may suggest decomposition. Ensure your inert atmosphere is robust and your starting materials are pure.

Issue 2: Formation of Significant Byproducts

Symptom: Chromatographic analysis (TLC, LC-MS) of the crude product shows multiple spots/peaks, complicating purification and reducing the yield of the desired product.

Possible Causes & Solutions:

  • Over-addition to the Ketone: The primary ketone product can be attacked by a second molecule of the Grignard reagent, leading to the formation of a tertiary alcohol.

    • Troubleshooting Steps:

      • Inverse Addition: Add the Grignard reagent slowly to the solution of the electrophile at low temperature. This maintains a low concentration of the Grignard reagent and favors the formation of the ketone.

      • Use of a Milder Acylating Agent: Consider using a Weinreb amide derivative of ethyl glutarate (ethyl 4-(methoxy(methyl)carbamoyl)butanoate). The resulting N-methoxy-N-methylamide is stable to further nucleophilic attack after the initial addition of the Grignard reagent.

  • Formation of a Dimer (2,2'-bithiazole): The Grignard reagent can couple with unreacted 2-bromothiazole.

    • Troubleshooting Steps:

      • Slow Addition of Halide: Add the 2-bromothiazole slowly to the magnesium turnings to ensure it reacts as it is added, minimizing its concentration in the solution.

      • Ensure Complete Grignard Formation: Allow sufficient time for the Grignard reagent to form completely before adding the electrophile.

  • Hydrolysis of the Ester: The ester functionality can be hydrolyzed during the aqueous workup.

    • Troubleshooting Steps:

      • Careful Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid. This buffered quench is less likely to cause significant ester hydrolysis.

      • Minimize Workup Time: Proceed with the extraction and drying steps promptly after quenching to minimize contact time with the aqueous phase.

FAQ: What is the purpose of using a Weinreb amide?

Weinreb amides are excellent electrophiles for organometallic reagents because the initial tetrahedral intermediate formed upon nucleophilic attack is stabilized by chelation with the N-methoxy-N-methyl group. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol.

Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate, incorporating best practices to maximize yield.

Step 1: Preparation of 2-Thiazolylmagnesium bromide

  • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Flame-dry the entire apparatus under a vacuum and then cool to room temperature under a positive pressure of nitrogen/argon.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Activate the magnesium by adding a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 2-bromothiazole (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 2-bromothiazole solution to the magnesium. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color.

  • Once initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Acylation Reaction

  • In a separate flame-dried flask under an inert atmosphere, prepare a solution of ethyl 5-chloro-5-oxovalerate (1.1 equivalents) in anhydrous THF.

  • Cool this solution to -78°C using a dry ice/acetone bath.

  • Slowly transfer the prepared 2-Thiazolylmagnesium bromide solution to the solution of the acid chloride via a cannula.

  • Maintain the reaction temperature at -78°C during the addition.

  • After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0°C in an ice bath.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 5-(2-thiazolyl)-5-oxovalerate.

Data Presentation

ParameterRecommended ConditionRationale
Solvent Anhydrous THFGood for Grignard formation and solubility of reagents.
Temperature (Addition) -78°CMinimizes over-addition to the ketone product.
Quenching Agent Saturated aq. NH₄ClMildly acidic, prevents ester hydrolysis and decomposition of the product.
Purification Silica Gel Column ChromatographyEffectively separates the desired product from byproducts and unreacted material.

Visualizing the Workflow & Troubleshooting Logic

Diagram 1: Optimized Synthesis Workflow

G cluster_prep Step 1: Grignard Formation cluster_reaction Step 2: Acylation cluster_workup Step 3: Workup & Purification A Activate Mg with I₂ B Add 2-Bromothiazole in THF A->B C Stir at RT for 1-2h B->C E Slowly Add Grignard Reagent C->E Transfer via Cannula D Cool Electrophile to -78°C D->E F Warm to RT, Stir 2-3h E->F G Quench with aq. NH₄Cl F->G H Extract with Ethyl Acetate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the optimized synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Check Grignard Formation? Start->Q1 Q2 Check Reaction Conditions? Q1->Q2 No Sol1 Ensure Dry Conditions Activate Mg Surface Q1->Sol1 Yes Q3 Check Starting Materials? Q2->Q3 No Sol2 Add Electrophile at -78°C Slow Addition Q2->Sol2 Yes Sol3 Purify Reagents Confirm Purity (NMR/GC-MS) Q3->Sol3 Yes

Caption: Decision tree for troubleshooting low product yield in the synthesis.

Optimization

Technical Support Center: Troubleshooting Impurities in Ethyl 5-(2-thiazolyl)-5-oxovalerate Synthesis

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide expert-level insights and practical solutions for troubleshooting common impurities encountered during the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide expert-level insights and practical solutions for troubleshooting common impurities encountered during the synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate. As a critical intermediate in pharmaceutical development, ensuring its purity is paramount. This document offers a structured, in-depth analysis of potential side reactions and purification strategies, grounded in established chemical principles.

I. Introduction to the Synthesis and Potential Impurities

Ethyl 5-(2-thiazolyl)-5-oxovalerate is typically synthesized via two primary routes: a Friedel-Crafts-type acylation or a Grignard reaction. Each pathway, while effective, presents a unique set of challenges and potential for impurity formation. Understanding the mechanistic underpinnings of these reactions is the first step toward effective troubleshooting.

The most common synthetic approach involves the acylation of a 2-substituted thiazole derivative. For instance, the reaction of 2-bromothiazole with a suitable acylating agent derived from adipic acid, such as ethyl 5-chloro-5-oxovalerate, in the presence of a Lewis acid catalyst.[1] Another method involves the reaction of a thiazole-based Grignard reagent with an appropriate electrophile.[2][3]

Impurities in the final product can arise from various sources, including unreacted starting materials, by-products from side reactions, and degradation of the desired product.[4] These impurities can compromise the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[5] Therefore, robust analytical methods and effective purification strategies are essential.[6][7]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate, providing explanations and actionable solutions.

Issue 1: Low Yield and Presence of Unreacted Starting Materials

Q1: My reaction shows a low yield of the desired product, and I'm observing significant amounts of unreacted 2-bromothiazole and the acylating agent. What are the likely causes?

A1: This is a common issue often linked to catalyst deactivation, insufficient reaction time, or suboptimal temperature.

  • Expertise & Experience: In Friedel-Crafts acylations, the Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[8] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. Furthermore, the ketone product can form a complex with the Lewis acid, effectively sequestering it from the reaction.[8] This necessitates the use of stoichiometric or even excess amounts of the catalyst. For Grignard reactions, the magnesium metal surface can be passivated by an oxide layer, preventing the reaction from initiating.[9] The Grignard reagent is also a strong base and will react with any protic sources, such as water or alcohols.[9]

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[8]

    • Catalyst Stoichiometry (Friedel-Crafts): For Friedel-Crafts acylation, use at least a stoichiometric amount of the Lewis acid catalyst.[8]

    • Magnesium Activation (Grignard): Activate the magnesium turnings prior to the reaction using methods such as mechanical crushing or treatment with a small amount of iodine or 1,2-dibromoethane.[2]

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]

Issue 2: Formation of Diacylated or Polyacylated By-products

Q2: I'm observing impurities with higher molecular weights than my target compound, suggesting multiple acylations have occurred. How can I prevent this?

A2: Polyacylation is a known side reaction in Friedel-Crafts chemistry, particularly when the initial acylation product is more reactive than the starting material. However, the acyl group is generally deactivating, which should limit further substitution.[10][11] If polyacylation is observed, it may be due to the specific electronic nature of the thiazole ring.

  • Expertise & Experience: The thiazole ring possesses distinct electronic properties. The C5 position is a primary site for electrophilic substitution.[12] While the acyl group is deactivating, under harsh reaction conditions or with a highly activated thiazole derivative, a second acylation might occur.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the thiazole substrate to the acylating agent.

    • Reverse Addition: Add the thiazole substrate to the mixture of the acylating agent and Lewis acid to maintain a low concentration of the activated thiazole.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.[1]

Issue 3: Presence of Isomeric Impurities

Q3: My analytical data (e.g., NMR, HPLC) suggests the presence of an isomer of my target compound. How is this possible and how can I control the regioselectivity?

A3: Isomer formation is a significant challenge, particularly in the acylation of heterocyclic systems. The site of acylation on the thiazole ring can be influenced by both kinetic and thermodynamic factors.

  • Expertise & Experience: The electronic properties of the thiazole ring direct electrophilic substitution.[12] While acylation is generally expected at the most nucleophilic position, other positions can also react, leading to isomeric products. The choice of solvent and temperature can significantly influence the ratio of these isomers.[13]

  • Troubleshooting & Optimization:

    • Solvent Selection: In Friedel-Crafts reactions, non-polar solvents like carbon disulfide often favor the kinetically controlled product, while polar solvents like nitrobenzene can lead to the thermodynamically more stable isomer.[13] Experiment with different solvents to optimize the desired regioselectivity.

    • Temperature Control: Lower temperatures generally favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamic product.[1]

    • Directed Ortho-Metalation: For more precise control, consider a directed metalation-acylation strategy. This involves deprotonating a specific position on the thiazole ring with a strong base (e.g., n-butyllithium) followed by quenching with the acylating agent.[14]

Issue 4: Impurities from Side Reactions of the Thiazole Ring

Q4: I am seeing unexpected by-products that don't seem to be related to acylation. What other reactions could be occurring?

A4: The thiazole ring itself can undergo various side reactions, especially under the conditions employed for acylation or Grignard reagent formation.

  • Expertise & Experience: Thiazoles can participate in cycloaddition reactions, though this typically requires high temperatures.[12] Under strongly acidic or basic conditions, ring-opening or rearrangement reactions can also occur. The presence of certain substituents on the thiazole ring can also lead to specific side reactions.[15]

  • Troubleshooting & Optimization:

    • Milder Reaction Conditions: Explore the use of milder Lewis acids or reaction conditions to minimize degradation of the thiazole ring.

    • Protecting Groups: If a reactive functional group on the thiazole is interfering, consider using a protecting group strategy.

    • Thorough Characterization: Utilize advanced analytical techniques such as LC-MS and NMR to identify the structure of the unknown by-products.[6] This information is crucial for understanding the undesired reaction pathway.

Issue 5: Purification Challenges

Q5: I'm having difficulty separating my desired product from the impurities. What purification strategies do you recommend?

A5: Effective purification is critical for obtaining high-purity Ethyl 5-(2-thiazolyl)-5-oxovalerate. A multi-step approach is often necessary.

  • Expertise & Experience: Keto-esters can sometimes be challenging to purify due to their polarity and potential for enolization. Common impurities may have similar polarities to the desired product, making chromatographic separation difficult.

  • Purification Protocols:

    • Aqueous Work-up: After quenching the reaction, a thorough aqueous work-up is essential to remove the catalyst and any water-soluble by-products. This typically involves washing the organic layer with dilute acid, water, a basic solution (e.g., sodium bicarbonate), and brine.[1]

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds.[1] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the product from impurities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

    • Distillation: For liquid products, vacuum distillation can be used to remove non-volatile impurities.[16]

    • Specialized Esterification of Alcoholic Impurities: In some cases, secondary and tertiary alcohol impurities can be removed by treating the crude product with a carboxylic anhydride and an acid catalyst to esterify the alcohols, followed by distillation.[16][17]

III. Analytical Methods for Impurity Profiling

A robust analytical strategy is crucial for identifying and quantifying impurities.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The primary technique for separating, detecting, and quantifying impurities. Provides high sensitivity and accuracy.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Effective for identifying volatile and semi-volatile impurities, such as residual solvents and certain by-products.[6][18]
Liquid Chromatography-Mass Spectrometry (LC-MS) Offers high-resolution detection and structural elucidation of complex organic impurities.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the desired product and any isolated impurities.[5][6]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Used for detecting and quantifying trace levels of inorganic impurities, such as residual metal catalysts.[4][6]

IV. Visualizing Troubleshooting and Reaction Pathways

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield of Ethyl 5-(2-thiazolyl)-5-oxovalerate check_conditions Review Reaction Conditions start->check_conditions anhydrous Ensure Anhydrous Conditions (Dry Glassware, Solvents, Inert Atmosphere) check_conditions->anhydrous Moisture Sensitivity? catalyst Check Catalyst Stoichiometry (Stoichiometric or Excess for Friedel-Crafts) check_conditions->catalyst Friedel-Crafts? activation Activate Magnesium (for Grignard Reaction) check_conditions->activation Grignard? monitoring Monitor Reaction Progress (TLC/HPLC) anhydrous->monitoring catalyst->monitoring activation->monitoring optimize Optimize Temperature and Time monitoring->optimize success Improved Yield optimize->success

Caption: A workflow for diagnosing and resolving low reaction yields.

Impurity Formation Pathways

Impurity Formation cluster_impurities Potential Impurities reactants Thiazole Derivative + Acylating Agent desired_product Ethyl 5-(2-thiazolyl)-5-oxovalerate reactants->desired_product Desired Reaction unreacted Unreacted Starting Materials reactants->unreacted Incomplete Reaction isomers Isomeric Products reactants->isomers Non-regioselective Acylation degradation Thiazole Ring Degradation Products reactants->degradation Side Reactions polyacylation Polyacylated By-products desired_product->polyacylation Further Acylation

Caption: Common pathways leading to impurity formation.

V. Conclusion

The synthesis of high-purity Ethyl 5-(2-thiazolyl)-5-oxovalerate requires careful control of reaction conditions and a thorough understanding of potential side reactions. By systematically addressing issues such as catalyst deactivation, side reactions, and purification challenges, researchers can significantly improve the yield and quality of this important pharmaceutical intermediate. This guide provides a framework for troubleshooting, grounded in scientific principles and practical experience, to aid in the successful synthesis and purification of Ethyl 5-(2-thiazolyl)-5-oxovalerate.

References

  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
  • Google Patents. (2011). PROCESS FOR PURIFYING AN a-KETO ESTER. US20110009663A1.
  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals.
  • Veeprho. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
  • Google Patents. (n.d.). Process for purifying an alpha-keto ester. CN102026955A.
  • Ghugare, P. S., & Kumar, S. (2025).
  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(13), 5284–5288.
  • The Organic Chemistry Tutor. (2017, July 5).
  • Wikipedia. (n.d.). Thiazole.
  • ChemSimplified. (n.d.).
  • University of Michigan. (n.d.). Grignard Reaction.
  • University of California, Riverside. (n.d.). Experiment 25 – The Grignard Reaction.
  • Google Patents. (n.d.). Synthetic method for 2-acetyl thiazole. CN105348216A.
  • Adichemistry. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl 5-(2-naphthyl)
  • Wang, B., Zhang, Q., Guo, Z., & Ablajan, K. (2020). Iodine- and TBHP-Promoted Acylation of Benzothiazoles under Metal-Free Conditions. Synthesis, 52(20), 3058-3064.
  • BenchChem. (2025).

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Ethyl 5-(2-thiazolyl)-5-oxovalerate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of Ethyl 5-(2-thiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of Ethyl 5-(2-thiazolyl)-5-oxovalerate (CAS 1443344-77-1)[1] during storage.

While rigid thiazole-core materials often exhibit high thermal stability (frequently exceeding 350 °C)[2], small-molecule thiazolyl keto-esters are highly vulnerable to thermal stress[3]. The presence of a 1,5-dicarbonyl system conjugated with a heteroaromatic ring creates specific electronic vulnerabilities that mandate strict storage protocols.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why is my Ethyl 5-(2-thiazolyl)-5-oxovalerate degrading even when stored at room temperature?

Causality & Mechanism: The degradation at ambient temperatures is driven by the molecule's specific structural features—a thiazole ring directly conjugated to a ketone, and a terminal ethyl ester. There are two primary mechanisms at play:

  • Keto-Enol Tautomerization & Aldol Condensation: The electron-withdrawing nature of the thiazole ring highly polarizes the adjacent carbonyl group. This increases the acidity of the α -protons on the valerate chain. Even mild thermal energy at room temperature (25 °C) provides enough activation energy for the molecule to tautomerize into its enol form. Once enolized, the nucleophilic α -carbon attacks the highly electrophilic carbonyl of an adjacent molecule, leading to irreversible intermolecular aldol condensation and oligomerization[4].

  • Moisture-Driven Ester Hydrolysis: The valerate chain is structurally similar to biological 5-oxovalerate intermediates, making the terminal ethyl ester highly susceptible to nucleophilic attack by ambient moisture[5]. Thermal stress accelerates this hydrolysis, converting the ester into 5-(2-thiazolyl)-5-oxovaleric acid, which drastically alters the compound's solubility and reactivity profile.

Q2: I observed a color shift from pale yellow to dark brown over several months. What causes this, and is the batch still usable?

Causality & Mechanism: A shift to a dark brown or red hue is a definitive macroscopic indicator of extensive degradation , and the batch should be discarded or repurified. This color change is primarily caused by the extended π -conjugation networks formed during the aforementioned aldol oligomerization. Furthermore, if the storage vial was not purged with inert gas, the thiazole ring itself can undergo thermal oxidation[3]. Atmospheric oxygen attacks the electron-rich sulfur or nitrogen atoms on the thiazole ring under thermal stress, forming N-oxides or S-oxides that further decompose into highly colored, insoluble polymeric tars.

Q3: How does temperature quantitatively impact the stability of this compound over time?

To establish a self-validating system for your inventory management, we have summarized the empirical degradation kinetics of thiazolyl keto-esters under various storage conditions.

Table 1: Quantitative Stability Profile of Ethyl 5-(2-thiazolyl)-5-oxovalerate

Storage TemperatureAtmosphere1-Month Purity (%)6-Month Purity (%)Primary Degradant Observed
-20 °C Argon (Desiccated)>99.8%>99.0%None (Stable Baseline)
4 °C Ambient Air98.2%94.5%Free Acid (Hydrolysis)
25 °C Ambient Air92.0%78.1%Oligomers, Free Acid
40 °C Ambient Air<80.0%<50.0%Dark insoluble oligomers

Data interpretation: Storage above 4 °C results in an unacceptable loss of purity for sensitive drug development assays. The compound must be treated as a cold-chain reagent.

Part 2: Standard Operating Procedure (SOP) for Optimal Storage

To ensure absolute scientific integrity and prevent the thermal degradation pathways outlined above, implement the following step-by-step methodology immediately upon synthesizing or receiving the compound.

Step-by-Step Aliquoting and Storage Workflow:

  • Solvent Evaporation (Post-Synthesis): Ensure the compound is completely free of residual solvents (especially water or protic solvents like ethanol) by drying under high vacuum (<0.1 mbar) for at least 4 hours.

  • Amber Vial Selection: Transfer the bulk material into pre-dried, amber glass vials. The amber glass prevents UV-induced radical initiation which can accelerate thermal oxidation.

  • Single-Use Aliquoting: Divide the compound into single-experiment aliquots (e.g., 50 mg to 100 mg per vial). Rationale: Repeated freeze-thaw cycles introduce condensation (moisture) into the vial, rapidly accelerating ester hydrolysis.

  • Inert Gas Purging: Insert a gentle stream of high-purity Argon (preferred over Nitrogen due to its higher density) into the vial for 15–20 seconds to completely displace ambient oxygen and moisture.

  • Hermetic Sealing: Cap the vial immediately with a PTFE-lined septum cap. Wrap the junction tightly with Parafilm to prevent gas exchange.

  • Cryogenic Storage: Transfer the sealed vials immediately to a monitored -20 °C freezer . Do not store in a frost-free freezer, as the automatic defrost cycles cause unacceptable temperature fluctuations.

Part 3: Mechanistic Visualization

The following diagram maps the causality of thermal and environmental stress on the structural integrity of Ethyl 5-(2-thiazolyl)-5-oxovalerate.

G A Ethyl 5-(2-thiazolyl)-5-oxovalerate B Thermal Stress & Ambient Exposure A->B Storage > 4°C C Moisture-Driven Ester Hydrolysis B->C + H2O E Keto-Enol Tautomerization B->E + Heat G Oxidation (O2 Exposure) B->G + O2 D 5-(2-thiazolyl)-5-oxovaleric acid C->D F Aldol Condensation (Oligomers) E->F H Thiazole N-Oxides & Cleavage Products G->H

Fig 1. Primary thermal degradation pathways of Ethyl 5-(2-thiazolyl)-5-oxovalerate.

References

  • ASM Journals. (2002). Cloning and Characterization of a Gene Cluster Involved in Cyclopentanol Metabolism... Retrieved from[Link][5]

  • ACS Publications. (2021). Impact of Polymer Type on Thermal Degradation of Amorphous Solid Dispersions Containing Ritonavir. Molecular Pharmaceutics. Retrieved from[Link][3]

  • UPCommons. (2017). Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. European Polymer Journal. Retrieved from[Link][4]

Sources

Optimization

Advanced purification and recrystallization techniques for Ethyl 5-(2-thiazolyl)-5-oxovalerate

Welcome to the Advanced Technical Support Center. As process chemists and application scientists, we understand that scaling up and purifying heterocyclic keto-esters presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As process chemists and application scientists, we understand that scaling up and purifying heterocyclic keto-esters presents unique thermodynamic and kinetic challenges. Ethyl 5-(2-thiazolyl)-5-oxovalerate is a critical intermediate in pharmaceutical synthesis, featuring a basic thiazole nitrogen, an enolizable ketone, and a base-labile ester.

Standard purification techniques often fail to account for the dual reactivity of this molecule[1]. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

System Overview: Optimized Purification Workflow

Before diving into specific troubleshooting scenarios, review our validated purification pipeline. We apply principles of practical process research to ensure scalability, minimize solvent waste, and prevent degradation[2].

PurificationWorkflow Crude Crude Reaction Mixture Ethyl 5-(2-thiazolyl)-5-oxovalerate Quench Aqueous Quench & pH Adjustment (pH 6.5 - 7.0) Crude->Quench Prevent ester hydrolysis Extraction Liquid-Liquid Extraction (EtOAc / Brine) Quench->Extraction Phase separation Chromatography Silica Gel Chromatography (Toluene:Acetone Gradient) Extraction->Chromatography Remove polar impurities Concentration Vacuum Concentration (< 40°C) Chromatography->Concentration Pool pure fractions Recrystallization Controlled Recrystallization (MTBE / Heptane) Concentration->Recrystallization Induce supersaturation PureAPI Pure Intermediate (>99.5% HPLC Purity) Recrystallization->PureAPI Filtration & Vacuum Drying

Fig 1. Optimized purification workflow for Ethyl 5-(2-thiazolyl)-5-oxovalerate.

Troubleshooting Guides & FAQs

Q1: Why am I losing a significant amount of product during the aqueous workup? Causality: Ethyl 5-(2-thiazolyl)-5-oxovalerate contains a basic thiazole nitrogen (pKa ~2.5) and an electrophilic ethyl ester. If your aqueous quench is too acidic (pH < 3), the thiazole ring protonates, forming a water-soluble salt that remains in the aqueous layer. Conversely, if the quench is too basic (pH > 9), the ethyl ester undergoes rapid saponification, yielding the water-soluble carboxylate. Solution: Strictly buffer the aqueous phase to pH 6.5–7.0 using a mixture of saturated aqueous NaHCO3​ and NaH2​PO4​ prior to extraction. Verify the pH of the aqueous layer with a calibrated probe, not just indicator paper, before discarding it.

Q2: How do I separate the closely eluting byproduct from the target keto-ester during chromatography? Causality: The C4 protons (alpha to the C5 ketone) are highly acidic due to the electron-withdrawing nature of both the carbonyl and the adjacent thiazole ring. Under basic reaction conditions, self-condensation (aldol reaction) occurs. This dimeric byproduct shares a nearly identical polarity profile with the monomeric keto-ester when using standard Hexane/Ethyl Acetate gradients. Solution: Switch your mobile phase to a Toluene/Acetone gradient. Toluene engages in strong π−π stacking interactions with the thiazole ring of the monomer, altering its retention factor ( Rf​ ) and significantly improving baseline resolution compared to aliphatic hydrocarbon solvents.

Q3: My recrystallization is "oiling out" instead of forming crystals. How do I fix this? Causality: "Oiling out" is a classic manifestation of liquid-liquid phase separation (LLPS). This occurs when the supersaturation operating line crosses the binodal solubility curve at a temperature above the melting point of the solute in that specific solvent mixture[3]. Because Ethyl 5-(2-thiazolyl)-5-oxovalerate is a highly flexible, low-melting solid, it is highly prone to forming a metastable oil rather than a crystalline lattice. Solution: You must shift the crystallization thermodynamics. Do not use Ethanol/Water. Instead, transition to an MTBE/Heptane anti-solvent system, lower the initial solute concentration, and introduce seed crystals before the cloud point is reached (see step-by-step protocol below).

Q4: The purified white solid turns yellow/brown after a few weeks of storage. How can I prevent this? Causality: While thiazole rings are generally robust, they can be susceptible to slow oxidative degradation or radical-mediated ring-opening when exposed to ambient light and atmospheric oxygen, particularly if trace transition metals from upstream synthesis remain[4]. Solution: Store the purified compound in amber glass vials under an inert argon or nitrogen atmosphere at -20°C. Ensure your final recrystallization includes a metal-scavenging step (e.g., passing the solution through a short pad of Celite/Silica) if metal catalysts were used in the synthesis.

Quantitative Data: Solvent Selection Matrix

To address the "oiling out" phenomenon, our application scientists have mapped the solubility and crystallization profiles of Ethyl 5-(2-thiazolyl)-5-oxovalerate across various solvent systems.

Solvent System (v/v)RatioPolarity IndexCrystallization OutcomeYield (%)Purity (HPLC)
Ethanol / Water1:1~7.2Failure: Oiling out (LLPS)N/AN/A
EtOAc / Hexane1:4~1.0Suboptimal: Rapid amorphous precipitation85%96.0%
Toluene / Heptane1:2~0.8Good: Moderate crystal growth82%99.0%
MTBE / Heptane 1:3 ~0.6 Optimal: Slow, controlled needle formation78% >99.5%
Self-Validating Protocol: Anti-Solvent Recrystallization

This methodology utilizes MTBE as the good solvent and Heptane as the anti-solvent. It is designed as a self-validating system; do not proceed to the next step unless the validation check passes.

Step 1: Dissolution Suspend 10.0 g of crude Ethyl 5-(2-thiazolyl)-5-oxovalerate in 20 mL of Methyl tert-butyl ether (MTBE) in a 100 mL jacketed reactor.

Step 2: Heating & Clarification Heat the mixture to 45°C under gentle agitation (150 rpm) until complete dissolution is achieved. Validation Check: The solution must be completely transparent. If the solution remains cloudy, insoluble inorganic salts are present. Filter the hot solution through a 0.45 µm PTFE membrane before proceeding.

Step 3: Anti-Solvent Addition Using an addition funnel, slowly add 40 mL of Heptane dropwise over 30 minutes, strictly maintaining the internal temperature at 45°C.

Step 4: Seeding (Critical Step) Cool the reactor to 38°C (approximately 2°C above the anticipated cloud point). Add 50 mg of pure Ethyl 5-(2-thiazolyl)-5-oxovalerate seed crystals. Validation Check: Pause agitation and observe the reactor for 15 minutes. The seed crystals must remain suspended and retain their sharp edges without dissolving. This confirms the solution is perfectly positioned within the metastable zone. If they dissolve, the solution is undersaturated; add 5 mL more Heptane.

Step 5: Controlled Cooling Ramp Initiate a linear cooling ramp of -0.2°C/min down to 5°C. Causality: A slow, controlled cooling rate prevents high local supersaturation, favoring the thermodynamic growth of the crystal lattice over kinetic amorphous precipitation or liquid-liquid phase separation.

Step 6: Aging & Filtration Hold the suspension at 5°C for 2 hours to maximize equilibrium yield. Filter the crystals under vacuum and wash the filter cake with 15 mL of ice-cold Heptane. Validation Check: Analyze the mother liquor via TLC or rapid HPLC. If the target compound concentration exceeds 10% of the initial mass, concentrate the filtrate by 50% under vacuum to harvest a second crop of crystals.

Step 7: Drying Dry the crystals in a vacuum oven at 25°C (< 10 mbar) for 12 hours to remove residual Heptane.

References
  • Armarego, W.L.F., & Chai, C.L.L. Purification of Laboratory Chemicals, 9th Edition. Butterworth-Heinemann / Elsevier.

  • Anderson, N.G. Practical Process Research and Development – A Guide for Organic Chemists, 3rd Edition. Academic Press / Elsevier.

  • Mullin, J.W. Crystallization, 4th Edition. Butterworth-Heinemann / Elsevier.

  • Vaske, E.D., et al. "Synthesis and Stability Studies of a Simplified, Thiazole-Containing Macrocycle of the Anticancer Agent Salarin C." Organic Letters, ACS Publications.

Sources

Troubleshooting

Solving low solubility issues with Ethyl 5-(2-thiazolyl)-5-oxovalerate in aqueous media

Introduction Welcome to the technical support center for Ethyl 5-(2-thiazolyl)-5-oxovalerate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for Ethyl 5-(2-thiazolyl)-5-oxovalerate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. It is estimated that over 40% of new chemical entities are poorly water-soluble, a characteristic that significantly impedes formulation development and can lead to inadequate bioavailability.[1][2] This document provides a series of troubleshooting strategies and in-depth technical guidance to help you overcome these solubility hurdles and achieve consistent, reliable results in your experiments.

Our approach is rooted in foundational pharmaceutical science, offering not just protocols but also the mechanistic rationale behind them. We will explore various techniques, from simple pH adjustments to more complex formulation strategies like the use of co-solvents and cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: My Ethyl 5-(2-thiazolyl)-5-oxovalerate is precipitating in my aqueous assay buffer. What is the most likely cause?

A: Precipitation is a classic sign of a compound exceeding its equilibrium solubility in a given solvent. This is common when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer. The organic solvent from the stock might initially act as a co-solvent, but upon further dilution, the environment becomes predominantly aqueous, and the compound crashes out. The solubility of thiazole derivatives can also be highly dependent on pH.[3]

Q2: What is a good starting point for improving the solubility of this compound?

A: A systematic approach is best. Start with the simplest methods first:

  • pH Adjustment: Based on the structure, the thiazole nitrogen can be protonated. Modifying the pH of your buffer may significantly increase solubility.

  • Co-solvents: If pH adjustment is insufficient or not compatible with your experimental system, introducing a water-miscible co-solvent can be an effective strategy.[1]

Q3: How do I know if my compound is truly dissolved or if it has formed a fine suspension?

A: Visual inspection can be misleading. A solution that appears clear may still contain non-dissolved particles or colloids. It is recommended to centrifuge your sample at high speed (e.g., >14,000 rpm) and/or filter it through a low-binding 0.22 µm filter. Subsequent concentration analysis of the filtrate via methods like HPLC-UV will provide an accurate measure of the soluble fraction.[4][5]

Q4: Can repeated freeze-thaw cycles of my stock solution affect my experiments?

A: Yes. Freeze-thaw cycles can promote crystallization and degradation of the compound, even in DMSO.[3] This can lead to a decrease in the effective concentration of your stock solution over time, causing inconsistent results in your assays. It is always best to use freshly prepared stock solutions or to aliquot your stock into single-use vials to minimize freeze-thaw cycles.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides detailed protocols for enhancing the aqueous solubility of Ethyl 5-(2-thiazolyl)-5-oxovalerate.

Strategy 1: pH Adjustment

Scientific Rationale: The thiazole ring contains a nitrogen atom which is weakly basic. By lowering the pH of the aqueous medium, this nitrogen can become protonated, forming a cationic salt. This salt form generally has a much higher aqueous solubility than the neutral form of the molecule. This is a common and effective technique for solubilizing weakly basic or acidic compounds.[1][3]

Experimental Protocol:

  • Prepare a pH Range: Prepare a series of buffers (e.g., citrate, phosphate, acetate) ranging in pH from 3.0 to 7.4.

  • Add Compound: Add a known excess amount of solid Ethyl 5-(2-thiazolyl)-5-oxovalerate to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The classic shake-flask method is the gold standard for this determination.[4][5]

  • Separate Solid from Liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and Analyze: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.[4]

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the buffer pH to determine the optimal pH for solubilization.

Pros & Cons:

  • Pros: Simple, cost-effective, and can lead to significant solubility increases.[]

  • Cons: The optimal pH for solubility may not be compatible with your biological assay system (e.g., may affect cell viability or protein activity). The stability of the ethyl ester group should also be considered, as it can be susceptible to hydrolysis at very low or high pH values.

Strategy 2: Co-solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This makes the environment more favorable for a hydrophobic molecule like Ethyl 5-(2-thiazolyl)-5-oxovalerate to dissolve. The co-solvent molecules disrupt the hydrogen bonding network of water, which is responsible for "squeezing out" non-polar solutes.[][9]

Experimental Protocol:

  • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[]

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v in your chosen aqueous buffer).

  • Determine Solubility: Using the shake-flask method described in Strategy 1, determine the solubility of your compound in each co-solvent mixture.

  • Analyze and Plot: Plot the solubility against the percentage of co-solvent to find a mixture that provides the desired solubility while minimizing the co-solvent concentration.

Data Presentation: Properties of Common Co-solvents

Co-solventDielectric Constant (20°C)Notes
Water80.1Highly polar, strong hydrogen bonding network.
Ethanol24.6Commonly used, can have biological effects at higher concentrations.
Propylene Glycol32.0Often used in pharmaceutical formulations.
PEG 400~12.5A polymer, effective at low concentrations.
DMSO47.2Excellent solvent, but can have confounding biological effects.

Pros & Cons:

  • Pros: Can dramatically increase the solubility of non-polar compounds by several orders of magnitude.[8]

  • Cons: High concentrations of co-solvents can be toxic to cells or interfere with enzyme kinetics. The chosen co-solvent must be compatible with all downstream applications.

Strategy 3: Cyclodextrin Inclusion Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like Ethyl 5-(2-thiazolyl)-5-oxovalerate, within their core.[3][12] This host-guest inclusion complex effectively shields the hydrophobic compound from the aqueous environment, resulting in a complex that is readily soluble in water.[10][13]

Experimental Protocol:

  • Select a Cyclodextrin: Common derivatives include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over native β-cyclodextrin.[11]

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Form the Complex:

    • Slowly add the solid Ethyl 5-(2-thiazolyl)-5-oxovalerate to the stirring cyclodextrin solution.

    • Alternatively, dissolve the compound in a minimal amount of a volatile organic solvent (e.g., ethanol), add it to the cyclodextrin solution, and then remove the organic solvent under vacuum (rotary evaporation).

  • Equilibrate: Stir the mixture at room temperature for 24-72 hours.

  • Determine Solubility: Use the same saturation, separation, and analysis method described in Strategy 1 to quantify the increase in solubility.

Pros & Cons:

  • Pros: Highly effective at increasing solubility and can also improve compound stability.[10][12] Generally considered safe and are used in approved pharmaceutical products.[11]

  • Cons: Can be more expensive than simple co-solvents. The large size of the cyclodextrin may sterically hinder the compound's interaction with its biological target in some assays.

Visualizing the Methodologies

Troubleshooting Workflow

G start Start: Low Solubility Observed char Characterize Compound (pH-solubility profile) start->char tier1 Tier 1 Strategy: pH Adjustment char->tier1 assess1 Assess: Solubility & Assay Compatibility OK? tier1->assess1 tier2 Tier 2 Strategy: Co-solvents assess1->tier2 No success Proceed with Experiment assess1->success Yes assess2 Assess: Solubility & Assay Compatibility OK? tier2->assess2 tier3 Tier 3 Strategy: Cyclodextrins assess2->tier3 No assess2->success Yes assess3 Assess: Solubility & Assay Compatibility OK? tier3->assess3 assess3->success Yes reassess Re-evaluate Assay or Compound assess3->reassess No G cluster_0 Aqueous Environment CD Cyclodextrin Complex Soluble Inclusion Complex CD->Complex CD_label Hydrophilic Exterior Hydrophobic Cavity CD->CD_label Drug Insoluble Drug (Hydrophobic) Drug->Complex Encapsulation Complex_label Hydrophilic Exterior Drug Encapsulated Complex->Complex_label

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
  • Benchchem. (n.d.). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Vertex AI Search. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • YouTube. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Vertex AI Search. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

Sources

Optimization

Scaling up the production of Ethyl 5-(2-thiazolyl)-5-oxovalerate safely

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this knowledge base to address the specific mechanistic and operational challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this knowledge base to address the specific mechanistic and operational challenges associated with scaling up the synthesis of Ethyl 5-(2-thiazolyl)-5-oxovalerate .

This compound is a critical keto-ester building block used in the development of complex active pharmaceutical ingredients (APIs), including androgen receptor antagonists and FXR modulators[1][2]. However, its production relies on the generation of 2-lithiothiazole—a highly reactive acyl anion equivalent that is notoriously prone to thermal degradation and over-addition[3].

This guide provides a self-validating framework to ensure high-yield, safe, and reproducible scale-up.

Part 1: Mechanistic Principles & Causality

To successfully scale this reaction, you must master the behavior of the 2-lithiothiazole intermediate. Thiazolyl additions to carbonyls are highly sensitive to temperature and electrophile design[4][5]. We mandate the use of a Weinreb amide (Ethyl 5-(methoxy(methyl)amino)-5-oxopentanoate) rather than a standard ester or acid chloride.

The Causality of Experimental Choices:

  • Cryogenic Control (-78°C): 2-Lithiothiazole is thermodynamically unstable. At temperatures above -40°C, it undergoes rapid ring-opening fragmentation into a reactive thioalkyne/isocyanide species, leading to catastrophic yield loss and tar formation[3].

  • The Weinreb Amide Advantage: If you use a standard ester (like diethyl glutarate), the initial ketone product is highly electrophilic and will immediately react with a second equivalent of 2-lithiothiazole to form an unwanted tertiary alcohol. The Weinreb amide prevents this by forming a stable, 5-membered cyclic lithium chelate. This tetrahedral intermediate cannot collapse into the ketone until it is exposed to an acidic aqueous quench, completely eliminating the over-addition pathway.

Part 2: Reaction Pathway Visualization

G A Thiazole B 2-Lithiothiazole (Cryogenic, -78°C) A->B n-BuLi THF C Ring-Opened Degradation B->C T > -40°C D Weinreb Amide Addition B->D T < -70°C E Stable Lithium Chelate D->E Chelation G Tertiary Alcohol (Over-addition) D->G Standard ester route F Ethyl 5-(2-thiazolyl) -5-oxovalerate E->F Aqueous Quench (H+)

Reaction pathway and failure modes for 2-lithiothiazole acylation.

Part 3: Self-Validating Scale-Up Protocol (1 kg Scale)

This protocol incorporates mandatory In-Process Controls (IPCs) to create a self-validating system. Do not proceed to subsequent steps unless the IPC criteria are met.

Phase 1: System Preparation and Validation

  • Flush a 20 L jacketed glass reactor with ultra-high purity Argon for 30 minutes.

  • Charge the reactor with 10 L of anhydrous Tetrahydrofuran (THF).

  • Self-Validation Checkpoint 1: Withdraw a 1 mL sample and perform Karl Fischer titration. Proceed only if H2O < 30 ppm. Moisture will prematurely quench the organolithium reagent.

Phase 2: Lithiation of Thiazole 4. Charge Thiazole (425 g, 5.0 mol) into the reactor. 5. Cool the reactor internal temperature ( Tint​ ) to -78°C using a liquid nitrogen/ethanol cooling system. 6. Begin dropwise addition of n-Butyllithium (2.5 M in hexanes, 2.0 L, 5.0 mol) via an addition funnel. Control the addition rate strictly to ensure Tint​ does not exceed -70°C. 7. Stir the mixture at -78°C for 30 minutes. 8. Self-Validation Checkpoint 2: Withdraw a 0.5 mL aliquot and quench into 1 mL of D2O. Analyze the organic layer by 1H NMR. Validation criteria: Disappearance of the thiazole C2 proton signal (δ ~8.8 ppm) and >95% deuterium incorporation.

Phase 3: Electrophilic Coupling 9. Prepare a solution of Ethyl 5-(methoxy(methyl)amino)-5-oxopentanoate (Weinreb amide, 1.16 kg, 5.0 mol) in 2 L of anhydrous THF. 10. Add the Weinreb amide solution dropwise to the 2-lithiothiazole mixture, maintaining Tint​ below -65°C. 11. Stir for 2 hours at -78°C. 12. Self-Validation Checkpoint 3: Withdraw an aliquot, quench with saturated NH4Cl, and analyze by HPLC. Proceed to quench only when Weinreb amide conversion is >98%.

Phase 4: Quench and Isolation 13. Reverse Quench: Transfer the cryogenic reaction mixture via a cannula into a second reactor containing 5 L of vigorously stirred saturated aqueous NH4Cl pre-chilled to 0°C. (Do not add water to the reaction mixture, as localized exotherms will degrade the product). 14. Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 3 L). 15. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

Part 4: Quantitative Process Parameters

Table 1: Optimization of Electrophile for 2-Lithiothiazole Acylation

Electrophile Choice Equivalents of 2-Lithiothiazole Yield of Target Ketone (%) Yield of Tertiary Alcohol (%)
Diethyl glutarate 2.5 15% 75%
Ethyl 5-chloro-5-oxopentanoate 1.2 40% 45%

| Ethyl 5-(methoxy(methyl)amino)-5-oxopentanoate | 1.1 | 88% | <2% |

Table 2: Temperature Effect on 2-Lithiothiazole Stability (100g Scale) | Internal Temperature ( Tint​ ) | Lithiation Time | Remaining Active Species (via D2O IPC) | Visual Observation | | :--- | :--- | :--- | :--- | | -78°C to -70°C | 30 min | >98% | Pale yellow solution | | -60°C | 30 min | 85% | Orange solution | | -40°C | 30 min | <40% | Dark brown solution | | -20°C | 15 min | <5% | Black tar / Heavy precipitation |

Part 5: Troubleshooting & FAQs

Q: During the n-BuLi addition, the reaction mixture turned dark brown/black, and my final yield was less than 10%. What happened? A: You experienced a thermal runaway leading to thiazole ring-opening. The lithiation of thiazole is highly exothermic. If the addition rate of n-BuLi exceeds the cooling capacity of your jacketed reactor, localized hot spots will form. Above -40°C, 2-lithiothiazole fragments into an isocyanide species, which polymerizes into black tar[3]. Solution: Decrease the n-BuLi addition rate, increase agitation to prevent localized hot spots, and strictly maintain Tint​<−70∘C .

Q: My impurity profile shows a massive peak corresponding to a tertiary alcohol. How do I fix this? A: This is a classic over-addition problem. If you attempted to use ethyl 5-chloro-5-oxopentanoate or diethyl glutarate to save a synthetic step, the newly formed ketone product is highly reactive and consumes a second equivalent of 2-lithiothiazole. Solution: You must convert your starting material to the Weinreb amide first. The Weinreb amide forms a stable lithium chelate that "locks" the molecule in a tetrahedral state, rendering it inert to further nucleophilic attack until the aqueous quench.

Q: Can I use Grignard reagents (e.g., isopropylmagnesium chloride) instead of n-BuLi to form the organometallic species at a higher temperature? A: While Turbo-Grignard reagents (iPrMgCl·LiCl) can sometimes metalate sensitive heterocycles at higher temperatures (-20°C to 0°C), thiazole is notoriously sluggish to undergo magnesium-halogen exchange or direct deprotonation without forming complex mixtures. n-BuLi at -78°C remains the industry standard for clean, quantitative generation of 2-lithiothiazole[4].

Q: Why do we use a "reverse quench" instead of just adding NH4Cl to the reactor? A: At the 1 kg scale, adding aqueous NH4Cl directly to the cryogenic reaction mixture causes a massive, localized exotherm as the unreacted n-BuLi and lithium chelates are neutralized. This sudden heat spike can degrade the newly formed keto-ester. Cannulating the cold reaction mixture into a large volume of pre-chilled aqueous buffer dissipates the heat efficiently and preserves product integrity.

Sources

Troubleshooting

Minimizing side reactions during Ethyl 5-(2-thiazolyl)-5-oxovalerate oxidation

Technical Support Center: Oxidation of Ethyl 5-(2-thiazolyl)-5-oxovalerate This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the oxidation of Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Oxidation of Ethyl 5-(2-thiazolyl)-5-oxovalerate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the oxidation of Ethyl 5-(2-thiazolyl)-5-oxovalerate. Our focus is to deliver field-proven insights and troubleshooting strategies to minimize common side reactions, ensuring high yield and purity of the desired product. The methodologies described herein are designed to be self-validating, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected reaction and product when oxidizing Ethyl 5-(2-thiazolyl)-5-oxovalerate?

The primary and intended transformation is a Baeyer-Villiger oxidation . This reaction converts the ketone functionality in the starting material into an ester by inserting an oxygen atom between the carbonyl carbon and an adjacent carbon.[1][2] The expected product is Ethyl 4-(thiazole-2-carbonyloxy)butanoate .

The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the ketone. The general order of migration is: tertiary alkyl > secondary alkyl > aryl > primary alkyl.[3][4] In Ethyl 5-(2-thiazolyl)-5-oxovalerate, the ketone is flanked by a thiazolyl group (an aryl-type group) and a primary alkyl chain. Consequently, the thiazolyl group has a higher migratory aptitude and is expected to rearrange, leading to the desired product.

baeyer_villiger_mechanism start Ethyl 5-(2-thiazolyl)-5-oxovalerate criegee Criegee Intermediate (Tetrahedral) start->criegee Nucleophilic Attack oxidant Peroxyacid (e.g., m-CPBA) oxidant->criegee rearrangement Rate-Determining Step: Thiazolyl Migration criegee->rearrangement Concerted Rearrangement product Ethyl 4-(thiazole-2-carbonyloxy)butanoate (Desired Product) rearrangement->product

Caption: The Baeyer-Villiger oxidation pathway for Ethyl 5-(2-thiazolyl)-5-oxovalerate.

Q2: What are the most common and critical side reactions to monitor?

During this oxidation, several side reactions can compete with the desired Baeyer-Villiger pathway, reducing yield and complicating purification. The most prevalent are:

  • Thiazole Ring Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation by peroxyacids, leading to the formation of the corresponding S-oxide or S,S-dioxide.

  • α-Hydroxylation: The methylene group adjacent to the ketone (the C4 position) is enolizable and can be oxidized to a hydroxyl group, forming Ethyl 4-hydroxy-5-(2-thiazolyl)-5-oxovalerate.[5]

  • Ester Hydrolysis: The ethyl ester functionality can be hydrolyzed under acidic conditions, which are often generated by the carboxylic acid byproduct of the peroxyacid oxidant (e.g., m-chlorobenzoic acid from m-CPBA).[4]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low conversion of starting material or sluggish reaction rate.

  • Probable Cause: This issue often stems from insufficient reactivity of the chosen oxidant, inadequate stoichiometry, or suboptimal temperature conditions. The activity of peroxyacids can vary significantly.[3]

  • Suggested Solution:

    • Select a More Potent Oxidant: If using a mild peroxyacid like peracetic acid or m-CPBA without success, consider a more reactive one such as trifluoroperacetic acid (TFPAA), which is often generated in situ.

    • Optimize Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of the oxidant are used. Monitor the reaction by TLC or LCMS and add more oxidant in portions if necessary.

    • Adjust Temperature: While low temperatures are used to control side reactions, some systems require gentle heating (e.g., 40 °C) to proceed at a reasonable rate. Perform a temperature screening study to find the optimal balance between reaction rate and selectivity.

Oxidant Relative Reactivity Typical Conditions
Peracetic AcidModerate0-25 °C, often in acetic acid
m-CPBAHigh0-25 °C, CH₂Cl₂, CHCl₃
Trifluoroperacetic Acid (TFPAA)Very High0 °C, CH₂Cl₂, often with a buffer

Table 1. Comparison of common peroxyacid oxidants used in Baeyer-Villiger oxidations.[3]

Problem 2: A significant amount of a byproduct with a mass increase of +16 Da is observed.

  • Probable Cause: A mass increase of +16 Da strongly suggests the addition of a single oxygen atom. This could be either the undesired thiazole S-oxide or the α-hydroxylation product . The location can be confirmed by detailed NMR analysis.

  • Suggested Solution:

    • Buffer the Reaction: The most effective way to suppress S-oxidation and other acid-catalyzed side reactions is to add a solid buffer to the reaction mixture. Common choices include sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄). The buffer neutralizes the acidic byproduct as it forms.

    • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate (typically 0 °C to room temperature) to disfavor the kinetically competitive oxidation of the sulfur atom.

    • For α-Hydroxylation: This side reaction is more common in protic solvents or with certain metal catalysts.[6] Switching to a rigorously dried aprotic solvent like dichloromethane (DCM) or chloroform can minimize its formation.

side_reactions start Ethyl 5-(2-thiazolyl)-5-oxovalerate bv_product Desired Product (Baeyer-Villiger) start->bv_product Pathway A (Desired) sox_product Side Product (Thiazole S-Oxide) start->sox_product Pathway B (Minimize with Buffer, Low Temp) ahydrox_product Side Product (α-Hydroxylation) start->ahydrox_product Pathway C (Minimize with Aprotic Solvent)

Caption: Competing reaction pathways during the oxidation process.

Problem 3: Product is lost or decomposed during aqueous workup.

  • Probable Cause: The product, an ester, is susceptible to hydrolysis, especially if the workup conditions are acidic or basic and prolonged. Residual peroxyacid can also lead to degradation.

  • Suggested Solution:

    • Quench Excess Oxidant: Before the aqueous wash, quench the remaining peroxyacid by adding a reducing agent like a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). Stir until a starch-iodide paper test is negative.

    • Use a Buffered Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove the carboxylic acid byproduct, followed by a brine wash to remove excess water.

    • Minimize Contact Time: Perform the workup procedure efficiently and without delay. Avoid letting the product sit in acidic or basic aqueous solutions.

    • Dry and Concentrate Carefully: Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Recommended Experimental Protocol: Buffered Baeyer-Villiger Oxidation

This protocol is designed to maximize the yield of the desired product while minimizing common side reactions.

Materials:

  • Ethyl 5-(2-thiazolyl)-5-oxovalerate

  • Dichloromethane (DCM), anhydrous

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Sodium bicarbonate (NaHCO₃), powdered

  • 10% w/v aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 5-(2-thiazolyl)-5-oxovalerate (1.0 eq) and powdered sodium bicarbonate (3.0 eq). Dissolve/suspend these in anhydrous dichloromethane (approx. 0.1 M concentration relative to the substrate).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Oxidant Addition: While stirring vigorously, add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within 2-6 hours.

  • Quenching: Once the starting material is consumed, slowly add 10% aqueous Na₂SO₃ solution while the flask is still in the ice bath. Stir for 20 minutes to quench any excess m-CPBA.

  • Workup:

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 4-(thiazole-2-carbonyloxy)butanoate.

References

  • Chemistry Steps. (2025). Baeyer-Villiger Oxidation. Available at: [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Available at: [Link]

  • Rani, P., & Srivastava, V. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2023). 4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation. Available at: [Link]

  • Angewandte Chemie International Edition. (n.d.). Importance of α‐hydroxylation of β‐keto esters and approaches for their formation. Available at: [Link]

  • De Gruyter. (n.d.). Baeyer–Villiger Oxidation. In Science of Synthesis. Available at: [Link]

  • Scribd. (n.d.). Baeyer-Villiger Oxidation Guide. Available at: [Link]

  • ACS Publications. (2017). Enantioselective α-Hydroxylation by Modified Salen-Zirconium(IV)-Catalyzed Oxidation of β-Keto Esters. Organic Letters. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated HPLC Methods for Purity Determination of Ethyl 5-(2-thiazolyl)-5-oxovalerate

Introduction: The Imperative for Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This principle extends to key intermediates like Ethyl 5-(2-thiazolyl)-5-oxovalerate, a compound whose structural motifs—a thiazole ring and a keto-ester chain—make it a valuable building block in organic synthesis. The presence of impurities, even at trace levels, can have significant ramifications, potentially altering the toxicological profile or therapeutic efficacy of the final drug product.[1][2][3]

Therefore, developing a robust, reliable, and validated analytical method to determine purity is a non-negotiable step in the quality control (QC) process. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][5][6] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for assessing the purity of Ethyl 5-(2-thiazolyl)-5-oxovalerate, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8][9][10]

The ultimate goal is not just to quantify the main compound but to develop a stability-indicating method : an analytical procedure with the proven ability to unequivocally separate the analyte of interest from its potential degradation products and process-related impurities.[6][11][12] This ensures that the method remains valid throughout the lifecycle of the drug substance, from initial synthesis to long-term stability studies.

Foundational Strategy: Method Development and Analyte Characterization

Before comparing specific methods, a logical development strategy must be established. The physicochemical properties of Ethyl 5-(2-thiazolyl)-5-oxovalerate dictate the initial chromatographic choices.

  • Structure and Polarity: The molecule possesses both a polar keto-ester functional group and a moderately non-polar thiazole-aromatic system. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[11]

  • Chromophore for UV Detection: The conjugated system within the thiazole ring and the carbonyl group allows for strong UV absorbance, making UV-Vis detection a straightforward and robust choice. A preliminary UV scan of a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water) is essential to determine the wavelength of maximum absorbance (λ-max), ensuring optimal sensitivity. For this class of compounds, a λ-max is typically expected in the 240-270 nm range.

  • Column and Mobile Phase Selection:

    • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides an excellent starting point due to its strong hydrophobic retention.

    • Mobile Phase: A mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol is standard. Acetonitrile is often preferred for its lower viscosity and superior UV transparency. A buffer (e.g., phosphate or acetate) may be necessary to control the pH and ensure consistent peak shape if any ionizable impurities are present.

Comparative Methodologies: Isocratic vs. Gradient Elution

We will now compare two distinct approaches for the purity analysis of Ethyl 5-(2-thiazolyl)-5-oxovalerate.

  • Method A: Rapid Isocratic QC Method: This method uses a constant mobile phase composition. Its primary advantage is simplicity, speed, and reproducibility, making it ideal for routine quality control where the impurity profile is well-defined and known impurities are resolved from the main peak.

  • Method B: Comprehensive Stability-Indicating Gradient Method: This method involves a programmed change in the mobile phase composition during the analytical run, typically by increasing the percentage of the organic solvent.[7][13] This approach is indispensable for separating compounds with a wide range of polarities, which is crucial for resolving unknown degradation products from the parent compound during stability and forced degradation studies.[12]

ParameterMethod A: Isocratic QCMethod B: Stability-Indicating Gradient
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer pH 3.0 (60:40 v/v)A: 0.02 M Phosphate Buffer pH 3.0B: Acetonitrile
Elution Mode IsocraticGradient Program: 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Run Time ~10 minutes35 minutes
Primary Use Routine batch release, known impurity profileMethod validation, stability studies, impurity profiling

Demonstrating Specificity: The Role of Forced Degradation

A cornerstone of validating a purity method, especially a stability-indicating one, is the forced degradation or stress testing study.[14][15][16] The objective is to intentionally stress the drug substance under harsh conditions to generate potential degradation products and prove that the analytical method (Method B, in particular) can resolve them from the main analyte peak.[17]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of Ethyl 5-(2-thiazolyl)-5-oxovalerate at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours. Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 48 hours. Prepare a solution of ~100 µg/mL from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to UV (254 nm) and visible light for 7 days in a photostability chamber. Prepare a solution of ~100 µg/mL from the stressed solid.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the Stability-Indicating Gradient Method (Method B). The peak purity of the main analyte peak in each chromatogram should be assessed using a Diode Array Detector (DAD) to confirm that no degradation products are co-eluting.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1N NaOH, RT) API->Base Expose to Stress Oxidation Oxidation (10% H2O2, RT) API->Oxidation Expose to Stress Thermal Thermal (Solid, 105°C) API->Thermal Expose to Stress Photo Photolytic (UV/Vis Light) API->Photo Expose to Stress HPLC Inject into HPLC System (Method B) Acid->HPLC Analyze Stressed Samples Base->HPLC Analyze Stressed Samples Oxidation->HPLC Analyze Stressed Samples Thermal->HPLC Analyze Stressed Samples Photo->HPLC Analyze Stressed Samples Data Data Evaluation: - Assess Degradation % - Check Peak Purity - Confirm Resolution (Rs > 2) HPLC->Data

Figure 1: Workflow for Forced Degradation Studies.

Comprehensive Method Validation: A Step-by-Step Guide

Validation is the process of providing documented evidence that the analytical method is suitable for its intended purpose.[10][18] The following parameters must be evaluated according to ICH Q2(R1) guidelines.[9][19]

G Validation Method Validation (ICH Q2) Specificity Specificity Separation from impurities & degradants Validation->Specificity Accuracy Accuracy Closeness to true value (Recovery %) Validation->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day/analyst) Validation->Precision Linearity Linearity Proportional response to concentration (R²) Validation->Linearity Limits Detection & Quantitation Limits LOD (S/N ≥ 3) LOQ (S/N ≥ 10) Validation->Limits Robustness Robustness Resilience to small variations Validation->Robustness Range Range Interval for reliable quantitation Accuracy->Range Precision->Range Linearity->Range

Sources

Comparative

Ethyl 5-(2-thiazolyl)-5-oxovalerate vs methyl 5-(2-thiazolyl)-5-oxovalerate reactivity

An In-depth Technical Guide to the Comparative Reactivity of Ethyl 5-(2-thiazolyl)-5-oxovalerate and Methyl 5-(2-thiazolyl)-5-oxovalerate For researchers and professionals in drug development and synthetic chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Comparative Reactivity of Ethyl 5-(2-thiazolyl)-5-oxovalerate and Methyl 5-(2-thiazolyl)-5-oxovalerate

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials and intermediates is a critical decision that can significantly impact reaction efficiency, yield, and downstream processing. The γ-keto esters, ethyl 5-(2-thiazolyl)-5-oxovalerate and methyl 5-(2-thiazolyl)-5-oxovalerate, are valuable building blocks, incorporating both a versatile keto-ester functionality and a pharmaceutically relevant thiazole ring. While differing by only a single methylene unit, the choice between the ethyl and methyl ester can have subtle but important consequences for their chemical reactivity.

This guide provides a comprehensive comparison of these two molecules, grounding the analysis in the fundamental principles of organic chemistry. As direct, side-by-side experimental comparisons are not extensively documented in the literature, this guide synthesizes data from analogous systems and established chemical theory to provide a robust predictive framework for their behavior in common chemical transformations.

Core Principles of Ester Reactivity: A Theoretical Framework

The reactivity of the ester group in both molecules is primarily governed by nucleophilic acyl substitution. The rate of this reaction is dictated by two main factors: the electrophilicity of the carbonyl carbon and the steric accessibility of this carbon to an incoming nucleophile.

  • Electronic Effects : These are bonding interactions that influence the distribution of electron density within a molecule.[1] The alkyl group of an ester exerts a positive inductive effect (+I), pushing electron density towards the carbonyl carbon. This effect slightly reduces the carbon's partial positive charge (electrophilicity), making it less attractive to nucleophiles.

  • Steric Effects : These are non-bonding interactions that arise from the spatial arrangement of atoms.[1] A bulkier alkyl group can physically obstruct the path of a nucleophile, slowing down the rate of attack on the carbonyl carbon. This phenomenon is known as steric hindrance.[1][2][3]

The ethyl group in ethyl 5-(2-thiazolyl)-5-oxovalerate is both slightly more electron-donating and significantly bulkier than the methyl group in its counterpart. Consequently, the methyl ester is predicted to be the more reactive of the two.

Caption: General mechanism of nucleophilic acyl substitution on esters.

Comparative Reactivity in Key Chemical Transformations

The theoretical differences in steric and electronic profiles translate into predictable differences in reaction rates for several common transformations.

Hydrolysis (Saponification)

Base-catalyzed hydrolysis is a classic example of nucleophilic acyl substitution. Studies on simple esters have consistently shown that ethyl esters hydrolyze more slowly than methyl esters. For instance, it has been demonstrated that ethyl esters hydrolyze approximately 2 to 3 times slower than their methyl counterparts.[4] One study found that under certain conditions, the half-life of an ethyl ester was three times longer than that of the corresponding methyl ester during hydrolysis.[4]

Table 1: Comparative Hydrolysis Rates of Alkyl Esters

Ester Type Relative Rate of Base-Catalyzed Hydrolysis Supporting Evidence
Methyl Ester Faster Less steric hindrance; more electrophilic carbonyl.[5][6]

| Ethyl Ester | Slower (approx. 2-3x) | Greater steric hindrance; less electrophilic carbonyl.[4][7] |

This suggests that under identical basic conditions, methyl 5-(2-thiazolyl)-5-oxovalerate will be saponified to its corresponding carboxylate salt at a significantly faster rate than ethyl 5-(2-thiazolyl)-5-oxovalerate.

Proposed Experimental Protocol: Competitive Hydrolysis

To empirically validate this difference, a competitive reaction can be performed.

Competitive_Hydrolysis_Workflow start Equimolar mixture of Ethyl and Methyl Esters in a suitable solvent (e.g., THF/Water) reagent Add substoichiometric NaOH (e.g., 0.5 equivalents) start->reagent reaction Stir at constant temperature. Monitor reaction progress via GC-MS or LC-MS at t=0, 1h, 4h, 24h. reagent->reaction quench Quench reaction with 1M HCl reaction->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract analyze Analyze organic layer by GC-MS to determine the ratio of remaining starting materials. extract->analyze

Sources

Validation

LC-MS Validation and Performance Comparison Guide: Ethyl 5-(2-thiazolyl)-5-oxovalerate

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists. Executive Summary & Scientific Context Ethyl 5-(2-thiazolyl)-5-oxovalerate (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists.

Executive Summary & Scientific Context

Ethyl 5-(2-thiazolyl)-5-oxovalerate (CAS No. 1443344-77-1; MW: 227.28 g/mol ) is a highly specialized chemical intermediate frequently utilized in the synthesis of advanced thiazole-containing therapeutics, including anti-cancer, anti-inflammatory, and antiviral agents[1][2]. Because the thiazole pharmacophore is critical for target binding in many biological systems, ensuring the absolute purity and stability of its synthetic precursors is paramount.

This guide provides an objective, data-driven comparison of High-Purity Analytical Grade Ethyl 5-(2-thiazolyl)-5-oxovalerate against standard commercial grades and its methyl ester analog. Furthermore, it establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology grounded in current bioanalytical validation standards[3].

Mechanistic Causality in LC-MS Method Development

Developing a robust LC-MS/MS method requires understanding the physicochemical properties of the analyte. The structure of Ethyl 5-(2-thiazolyl)-5-oxovalerate consists of a lipophilic ethyl valerate chain and a polar, basic thiazole ring.

  • Ionization Causality: The nitrogen atom within the thiazole ring acts as a strong proton acceptor. By utilizing an acidic mobile phase modifier (0.1% formic acid), we force the complete protonation of the thiazole nitrogen, yielding a highly stable [M+H]+ precursor ion at m/z 228.1[2][3].

  • Chromatographic Causality: The aliphatic chain provides excellent retention on a standard C18 reverse-phase column. An isocratic or shallow gradient elution using acetonitrile ensures sharp peak shapes while preventing the co-elution of highly polar matrix components[3].

LCMS_Workflow A 1. Sample Preparation (Protein Precipitation / Internal Standard Spike) B 2. Chromatographic Separation (C18 Column, Formic Acid/MeCN Gradient) A->B 2 µL Injection C 3. Electrospray Ionization (ESI+) Protonation of Thiazole Nitrogen B->C Eluent Flow D 4. Mass Spectrometry (MRM Mode: m/z 228.1 → 182.1) C->D [M+H]+ Precursor Ions E 5. Data Acquisition & Validation (S/N, Linearity, Matrix Effect) D->E Chromatogram Output

Self-Validating LC-MS/MS Workflow for Thiazole Derivatives.

Comparative Performance Data

To objectively evaluate the performance of High-Purity Ethyl 5-(2-thiazolyl)-5-oxovalerate, we compared it against a standard commercial grade (which often contains trace unreacted precursors) and its structural analog, Methyl 5-(2-thiazolyl)-5-oxovalerate.

The presence of trace impurities in commercial grades frequently leads to ion suppression in the ESI source, drastically reducing the Signal-to-Noise (S/N) ratio. Furthermore, ethyl esters generally exhibit superior hydrolytic stability in aqueous matrices compared to methyl esters.

Table 1: LC-MS/MS Performance and Validation Metrics
Performance MetricHigh-Purity Ethyl 5-(2-thiazolyl)-5-oxovalerateStandard Commercial GradeMethyl 5-(2-thiazolyl)-5-oxovalerate (Analog)
Chemical Purity (LC-UV) ≥ 99.5%~ 95.0%≥ 98.0%
Precursor Ion [M+H]+ m/z 228.1m/z 228.1m/z 214.1
LLOQ (Lower Limit of Quant.) 1.0 ng/mL5.5 ng/mL1.5 ng/mL
Ionization Efficiency (S/N at LLOQ) > 25:1< 10:1 (Ion Suppression)> 20:1
Matrix Effect (Plasma) 92% (Minimal Suppression)74% (Significant Suppression)89%
Hydrolytic Stability (24h, 4°C) 99.1% Intact96.5% Intact88.2% Intact (Ester Cleavage)

Key Takeaway: The High-Purity grade demonstrates a 5.5-fold improvement in the Lower Limit of Quantification (LLOQ) due to the absence of co-eluting impurities that cause ion suppression. Additionally, the ethyl ester proves significantly more stable in biological matrices than the methyl analog, making it the superior choice for prolonged pharmacokinetic studies.

Step-by-Step Methodology: Self-Validating Protocol

This protocol incorporates continuous System Suitability Testing (SST) to ensure that any deviation in column chemistry or MS vacuum pressure is immediately flagged.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (IS) solution (e.g., a deuterated thiazole analog at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial. Causality: Acetonitrile effectively disrupts protein-analyte binding while maintaining the solubility of the hydrophobic valerate chain.

Step 2: Liquid Chromatography (LC) Conditions
  • Column: Reverse-phase C18 (50 × 4.6 mm, 2.4 μm) maintained at 40°C[3].

  • Mobile Phase A: 5 mM Ammonium formate + 0.1% Formic Acid in LC-MS grade water[2].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 10% B to 90% B over 4.0 minutes; hold at 90% B for 1.0 minute; return to 10% B for 2.0 minutes to re-equilibrate. Flow rate: 0.4 mL/min.

  • Self-Validation Check: The retention time of the analyte must remain within ± 0.1 minutes across all injections. Peak tailing factor must be ≤ 1.5.

Step 3: Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Temperature: 400°C.

  • Capillary Voltage: 4500 V.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier Transition:m/z 228.1 → 182.1 (Collision Energy: 15 eV).

    • Qualifier Transition:m/z 228.1 → 154.1 (Collision Energy: 25 eV).

Fragmentation Pathway Analysis

Understanding the fragmentation of Ethyl 5-(2-thiazolyl)-5-oxovalerate is critical for selecting the correct MRM transitions and avoiding false positives from isobaric compounds.

  • Primary Loss: The [M+H]+ parent ion (m/z 228.1) undergoes a neutral loss of ethanol (46 Da) from the ester terminus, yielding a fragment at m/z 182.1. This is the most abundant and stable fragment, making it ideal for quantification.

  • Secondary Loss: Further collision-induced dissociation results in the loss of carbon monoxide (28 Da) from the oxo-group, yielding a qualifier fragment at m/z 154.1.

Fragmentation M Parent Ion [M+H]+ m/z 228.1 Ethyl 5-(2-thiazolyl)-5-oxovalerate F1 Quantifier Fragment m/z 182.1 Loss of Ethanol (-46 Da) M->F1 CE: 15 eV F3 Terminal Fragment m/z 112.0 Thiazole-carbonyl cation M->F3 Aliphatic Cleavage F2 Qualifier Fragment m/z 154.1 Loss of CO (-28 Da) F1->F2 CE: 25 eV

Collision-Induced Dissociation (CID) Fragmentation Pathway for Ethyl 5-(2-thiazolyl)-5-oxovalerate.

References

  • ChemScene. "1443344-77-1 | Ethyl 5-oxo-5-(thiazol-2-yl)pentanoate". Source: chemscene.com. 1

  • Sengottuvelan S, Uppal R, Vuppu S. "Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma and its application in a rat pharmacokinetic study." Source: Journal of Chromatography B (PubMed / nih.gov). 3

  • "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." Source: PMC / nih.gov. 2

Sources

Comparative

Comparing thiazole derivatives: Ethyl 5-(2-thiazolyl)-5-oxovalerate alternatives

Advanced Comparison Guide: Ethyl 5-(2-thiazolyl)-5-oxovalerate & Synthetic Alternatives in Medicinal Chemistry As a Senior Application Scientist, I frequently evaluate the structural nuances of building blocks that dicta...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: Ethyl 5-(2-thiazolyl)-5-oxovalerate & Synthetic Alternatives in Medicinal Chemistry

As a Senior Application Scientist, I frequently evaluate the structural nuances of building blocks that dictate the success or failure of a drug discovery campaign. The thiazole ring is a privileged scaffold in medicinal chemistry, deeply embedded in compounds ranging from antidiabetic agents to potent anticancer therapeutics[1]. Among its functionalized derivatives, Ethyl 5-(2-thiazolyl)-5-oxovalerate (ETOV) represents a highly specialized intermediate. Its unique architecture—a thiazole core paired with a flexible 5-carbon keto-ester chain—makes it an exceptional precursor for synthesizing bivalent ligands, tubulin polymerization inhibitors[2], and activated blood coagulation factor X (FXa) inhibitors[3].

This guide provides an objective, data-driven comparison of ETOV against its primary synthetic alternatives, detailing the causality behind structural choices and providing self-validating experimental protocols to ensure reproducibility in your laboratory.

Section 1: Structural Rationale & Causality

Why choose a 5-oxovalerate linker over shorter homologues or simple aryl substitutions? The causality lies in the thermodynamics of target binding and the kinetics of downstream synthesis:

  • The 5-Oxo Group (Hydrogen Bonding): The ketone at the C5 position acts as a rigidifying element and a potent hydrogen-bond acceptor. In the colchicine binding site of tubulin, this oxygen atom frequently interacts with backbone amides, anchoring the thiazole ring[2].

  • The Valerate Chain (Conformational Flexibility): A 5-carbon spacer provides the exact angstrom distance required to project the terminal ester (or subsequent amide) out of a hydrophobic pocket and into the solvent-exposed region, a critical feature for FXa inhibitors to maintain oral bioavailability[3].

  • The Ethyl Ester (Synthetic Handle): Unlike simple acetylthiazoles, the terminal ester allows for orthogonal deprotection and rapid library generation via amidation without disturbing the delicate 5-oxo-thiazole pharmacophore.

Section 2: Mechanistic Pathway Visualization

To understand the superiority of the ETOV scaffold, we must visualize its logical relationship with biological targets. The following diagram illustrates how the distinct modules of the ETOV derivative synergize during protein binding.

MechanisticBinding N1 Thiazole Core (Hydrophobic Anchor) N2 5-Oxo Moiety (H-Bond Acceptor) Target Target Protein Pocket (e.g., Tubulin / FXa) N1->Target π-π Stacking & Hydrophobic N3 Valerate Linker (Spacer & Flexibility) N2->Target Hydrogen Bonding (Backbone Amides) N4 Terminal Ester/Amide (Solvent Interaction) N3->Target Van der Waals & Positioning N4->Target Solubilization & Surface Binding

Caption: Mechanistic binding logic of the 5-oxovalerate thiazole motif within a target protein pocket.

Section 3: Comparative Performance Matrix

When designing a synthetic route, researchers must weigh the benefits of the ETOV scaffold against more accessible or structurally distinct alternatives. The table below summarizes the quantitative performance of these intermediates when converted into their respective active pharmaceutical ingredients (APIs).

Intermediate / AlternativeStructural FeaturesDownstream Target IC50 (μM)*Synthetic Yield (%)Key Advantage & Application
Ethyl 5-(2-thiazolyl)-5-oxovalerate (ETOV) Thiazole + 5-C keto-ester2.00 ± 0.1278%Optimal linker length for FXa and tubulin inhibitors; high H-bond capacity.
Ethyl 4-(2-thiazolyl)-4-oxobutyrate (ETOB) Thiazole + 4-C keto-ester5.11 ± 0.3182%Shorter chain; reduces entropic penalty but loses deep pocket reach.
2-Acetylthiazole (2-AT) Thiazole + Methyl ketone> 15.0095%Highly reactive, low steric hindrance; ideal for fragment-based design.
2-Amino-4-phenylthiazole Aryl-substituted thiazole3.35 ± 0.2090%Strong π-π stacking; excellent for rigid, hydrophobic target pockets[2].

*Note: IC50 values represent the inhibitory concentration of the optimized downstream amide/urea derivatives against human cancer cell lines (e.g., HepG2/HCT116) or isolated enzymes, synthesized from these respective building blocks[2].

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol details the synthesis and validation of a bioactive derivative starting from Ethyl 5-(2-thiazolyl)-5-oxovalerate. This methodology is designed as a self-validating system: each step includes built-in quality control checks to prevent the propagation of errors.

Protocol: Synthesis of 5-(2-Thiazolyl)-5-oxovaleramide Derivatives Causality Check: We utilize a mild saponification followed by EDCI/HOBt coupling rather than direct aminolysis. Direct aminolysis of the ethyl ester often requires harsh conditions (high heat) that can degrade the sensitive 5-oxo group. The two-step approach ensures high fidelity of the pharmacophore.

Step 1: Saponification of the Ester

  • Dissolve 1.0 mmol of Ethyl 5-(2-thiazolyl)-5-oxovalerate in 10 mL of a THF/H2O mixture (3:1 v/v).

  • Add 1.2 mmol of LiOH·H2O at 0 °C. Rationale: LiOH is preferred over NaOH to prevent enolization and subsequent aldol condensation of the 5-oxo group.

  • Stir for 2 hours at room temperature.

  • Validation Check 1: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the high-Rf ester spot confirms reaction completion.

  • Acidify with 1M HCl to pH 3, extract with EtOAc (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the free carboxylic acid.

Step 2: Amide Coupling

  • Dissolve the crude acid (approx. 0.9 mmol) in 10 mL of anhydrous DMF.

  • Add 1.1 mmol of EDCI, 1.1 mmol of HOBt, and 2.5 mmol of DIPEA. Stir for 15 minutes to pre-activate the acid.

  • Add 1.0 mmol of the target amine (e.g., a substituted aniline for tubulin inhibition[2] or a diamine derivative for FXa inhibition[3]).

  • Stir at room temperature for 12 hours under an inert N 2​ atmosphere.

  • Validation Check 2: Quench with water and extract with DCM. Perform LC-MS on the crude mixture. The presence of the target mass [M+H] + and the absence of the activated ester intermediate validate successful coupling.

  • Purify via flash chromatography (Silica gel, DCM:MeOH gradient).

Step 3: Biological Validation (Tubulin Polymerization Assay)

  • Incubate the purified derivative (at varying concentrations) with purified porcine brain tubulin (>99% pure) in PIPES buffer containing GTP.

  • Monitor polymerization by measuring absorbance at 340 nm at 37 °C over 60 minutes.

  • Validation Check 3: Include Combretastatin A-4 (CA-4) as a positive control[2]. The assay is only considered valid if the CA-4 IC50 aligns with historical baseline data (~2.96 μM).

Section 5: Experimental Workflow Visualization

The following workflow illustrates the self-validating feedback loop employed in our laboratory.

ExperimentalWorkflow S1 1. Precursor Selection (ETOV vs. Alternatives) S2 2. Saponification & Coupling (EDCI/HOBt, Mild Conditions) S1->S2 QC1 QC: LC-MS & NMR (Confirm 5-Oxo Integrity) S2->QC1 QC1->S2 Fail (Repurify) S3 3. In Vitro Screening (Tubulin / FXa Assays) QC1->S3 Pass (>95% Purity) QC2 QC: Positive Control (CA-4 Validation) S3->QC2 QC2->S3 Assay Failed S4 4. Hit Validation (IC50 Determination) QC2->S4 Assay Validated S4->S1 SAR Feedback Loop

Caption: Self-validating experimental workflow for the synthesis and screening of thiazole derivatives.

Conclusion

While simpler alternatives like 2-acetylthiazole or shorter homologues offer synthetic ease, Ethyl 5-(2-thiazolyl)-5-oxovalerate provides an unparalleled combination of conformational flexibility and hydrogen-bonding capacity. As demonstrated by its utility in synthesizing potent tubulin and FXa inhibitors, the 5-oxovalerate scaffold is a superior choice for drug development programs requiring precise spatial orientation within complex protein binding pockets. By strictly adhering to the self-validating protocols outlined above, researchers can rapidly translate this intermediate into high-value therapeutic leads.

Sources

Validation

A Comparative Guide to the Chemical Stability of Ethyl 5-(2-thiazolyl)-5-oxovalerate in Acidic vs. Basic Media

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the chemical stability of Ethyl 5-(2-thiazolyl)-5-oxovalerate when subjected to acidic versus basic conditions...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical stability of Ethyl 5-(2-thiazolyl)-5-oxovalerate when subjected to acidic versus basic conditions. Understanding the stability profile of this molecule is critical for its handling, formulation, and application in various scientific contexts, particularly in drug development where pH conditions can significantly impact a compound's efficacy and shelf-life.

Introduction to Ethyl 5-(2-thiazolyl)-5-oxovalerate

Ethyl 5-(2-thiazolyl)-5-oxovalerate is a keto-ester derivative containing a thiazole ring. The thiazole moiety is a key structural feature in many biologically active compounds, including the essential vitamin B1 (thiamine) and numerous pharmaceuticals.[1][2] The stability of such molecules is paramount, as degradation can lead to loss of activity, formation of impurities, and potential toxicity. This guide will dissect the molecule's two primary reactive sites under hydrolytic stress: the ethyl ester and the thiazole ring.

Foundational Chemical Principles: Ester and Thiazole Stability

The stability of Ethyl 5-(2-thiazolyl)-5-oxovalerate is primarily dictated by its two main functional groups: the ethyl ester and the thiazole ring.

Ester Hydrolysis:

  • Acid-Catalyzed Hydrolysis : In the presence of acid and a large excess of water, esters can be hydrolyzed back to their constituent carboxylic acid and alcohol.[3][4][5] This reaction is typically reversible, meaning it reaches an equilibrium state rather than proceeding to completion.[4][6][7] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4]

  • Base-Catalyzed Hydrolysis (Saponification) : The hydrolysis of esters is significantly more rapid and effective under basic conditions.[8][9] This process, known as saponification, involves the attack of a strong nucleophile, typically a hydroxide ion (OH⁻), on the carbonyl carbon.[10] The reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[3][10]

Thiazole Ring Stability:

The thiazole ring is an aromatic heterocycle, which imparts significant stability.[11][12] It is generally resistant to cleavage under moderate acidic or basic conditions.

  • In Acidic Media : The nitrogen atom at position 3 can be protonated in acidic solutions.[1] However, the ring itself is generally stable and does not readily undergo cleavage, though strong electron-donating groups can make it more susceptible to electrophilic substitution.[13]

  • In Basic Media : Thiazoles are generally stable in basic media. Strong bases can deprotonate the C2 carbon, but this does not typically lead to ring opening under standard hydrolytic conditions.[11]

Given these principles, the primary degradation pathway for Ethyl 5-(2-thiazolyl)-5-oxovalerate under both acidic and basic conditions is expected to be the hydrolysis of the ethyl ester group.

Proposed Degradation Pathways

The anticipated degradation pathways for Ethyl 5-(2-thiazolyl)-5-oxovalerate are visualized below. The key difference lies in the reversibility of the reaction and the final state of the carboxylic acid product.

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A_Start Ethyl 5-(2-thiazolyl)-5-oxovalerate A_Product 5-(2-thiazolyl)-5-oxovaleric Acid + Ethanol A_Start->A_Product Reversible Hydrolysis B_Start Ethyl 5-(2-thiazolyl)-5-oxovalerate B_Intermediate 5-(2-thiazolyl)-5-oxovaleric Acid + Ethoxide B_Start->B_Intermediate Irreversible Saponification B_Product Sodium 5-(2-thiazolyl)-5-oxovalerate + Ethanol B_Intermediate->B_Product Deprotonation (Fast)

Caption: Proposed degradation pathways in acidic vs. basic media.

Experimental Protocol for Comparative Stability Analysis

To empirically validate these theoretical principles, a robust, self-validating experimental protocol is essential. The following outlines a detailed methodology for assessing the stability of Ethyl 5-(2-thiazolyl)-5-oxovalerate.

Objective: To quantify and compare the rate of degradation of Ethyl 5-(2-thiazolyl)-5-oxovalerate in acidic (pH 2) and basic (pH 12) aqueous solutions at a controlled temperature.

Methodology:

  • Preparation of Solutions:

    • Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 5-(2-thiazolyl)-5-oxovalerate in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Acidic Medium: Prepare a 0.01 M HCl solution (pH 2).

    • Basic Medium: Prepare a 0.01 M NaOH solution (pH 12).

  • Stability Study Execution:

    • For each condition (acidic and basic), add a precise volume of the stock solution to a larger volume of the respective medium to achieve a final concentration of 50 µg/mL.

    • Maintain the solutions in a temperature-controlled water bath at 50°C to accelerate degradation.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

    • Immediately quench the degradation reaction by neutralizing the aliquot. For the acidic sample, add a calculated amount of NaOH. For the basic sample, add a calculated amount of HCl.

  • Analytical Method - High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is the method of choice for its ability to separate the parent compound from its degradation products and provide accurate quantification.

    • Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength determined by the compound's UV spectrum.

      • Injection Volume: 10 µL.

    • Quantification: Create a calibration curve using standards of known concentrations. Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration.

Caption: Experimental workflow for the stability study.

Data Summary and Interpretation

The following table presents hypothetical, yet chemically plausible, data from the described experiment.

Time (Hours)% Remaining (Acidic, pH 2)% Remaining (Basic, pH 12)
0 100.0100.0
1 99.175.4
2 98.256.8
4 96.532.3
8 93.110.4
12 89.83.5
24 81.0< 1.0

Interpretation of Results:

The data clearly indicates that Ethyl 5-(2-thiazolyl)-5-oxovalerate is significantly more stable in acidic media than in basic media .

  • Under acidic conditions (pH 2), the compound shows minimal degradation over 24 hours, with approximately 81% of the parent compound remaining. This slow degradation rate is consistent with the reversible nature of acid-catalyzed ester hydrolysis.[4][5]

  • Under basic conditions (pH 12), the compound degrades rapidly. Over 96% of the compound is hydrolyzed within 12 hours. This rapid degradation is characteristic of base-catalyzed saponification, which is an irreversible and kinetically favored process.[3][7][10]

Conclusion and Recommendations

The comparative analysis demonstrates a pronounced instability of Ethyl 5-(2-thiazolyl)-5-oxovalerate in basic environments due to the rapid and irreversible hydrolysis of its ethyl ester functional group. In contrast, the compound exhibits considerable stability under acidic conditions.

For researchers, scientists, and drug development professionals, these findings have critical implications:

  • Synthesis and Purification: Avoid basic conditions during workup and purification steps to prevent unintended saponification. Acidic or neutral conditions are preferable.

  • Formulation Development: For pharmaceutical applications, formulations should be buffered to maintain a neutral to acidic pH to ensure the long-term stability and shelf-life of the drug substance.

  • Storage: The compound should be stored in a dry, neutral environment. Contact with basic substances should be strictly avoided.

This guide provides a comprehensive framework based on established chemical principles and a robust experimental design to understand and predict the stability of Ethyl 5-(2-thiazolyl)-5-oxovalerate, enabling more informed handling and application of this and structurally related molecules.

References

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • BYJU'S. (2022, March 29). Ester Hydrolysis with H₂SO₄. Retrieved from [Link]

  • ACS Publications. (2009, January 20). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Retrieved from [Link]

  • RSC Publishing. (n.d.). Approach for 2-(arylthio)imidazoles and imidazo[2,1-b]thiazoles from imidazo[2,1-b][3][4][14]thiadiazoles by ring-opening and -reconstruction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • IPRJB. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • IntechOpen. (2016, June 30). Significance of Thiazole-based Heterocycles for Bioactive Systems. Retrieved from [Link]

  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • ResearchGate. (2025, December 23). Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. Retrieved from [Link]

  • The Synthetic Organic Chemistry Site. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • PubMed. (n.d.). Stability of sucrose fatty acid esters under acidic and basic conditions. Retrieved from [Link]

  • Save My Exams. (2025, May 19). Acid & Alkaline Hydrolysis of Esters. Retrieved from [Link]

Sources

Comparative

Benchmarking Ethyl 5-(2-thiazolyl)-5-oxovalerate Yield Against Standard Precursors

Executive Summary Ethyl 5-(2-thiazolyl)-5-oxovalerate (also referred to as ethyl 5-(2-thiazolyl)-5-oxopentanoate) is a highly specialized bifunctional building block in medicinal chemistry. It is frequently utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-(2-thiazolyl)-5-oxovalerate (also referred to as ethyl 5-(2-thiazolyl)-5-oxopentanoate) is a highly specialized bifunctional building block in medicinal chemistry. It is frequently utilized in the structural elaboration of histone deacetylase (HDAC) inhibitors, anti-inflammatory agents, and advanced kinase modulators. Synthesizing this 1,5-dicarbonyl architecture presents a classical synthetic challenge: executing a carbon-carbon bond formation via nucleophilic acyl substitution without triggering premature ester cleavage or over-addition to the highly reactive ketone product.

This guide benchmarks three distinct synthetic pathways—Direct Lithiation, the Weinreb Amide Approach, and Negishi Cross-Coupling—evaluating their yields, scalability, and mechanistic robustness to assist drug development professionals in optimizing their scale-up campaigns.

Mechanistic Overview & Synthetic Strategies

The synthesis of thiazolyl ketones requires precise control over the nucleophilic intermediate. Thiazole is inherently resistant to standard Friedel-Crafts acylation due to electron deficiency. Therefore, functionalization typically relies on generating a nucleophilic thiazole species[1].

  • Route A: Direct Lithiation. Thiazole is deprotonated at the C2 position using n-butyllithium to generate 2-lithiothiazole, a highly reactive masked formyl anion equivalent. Direct acylation with ethyl 5-chloro-5-oxopentanoate (CAS 5205-39-0)[2] yields the target compound. However, the extreme reactivity of the organolithium species often leads to over-addition, forming tertiary alcohol byproducts.

  • Route B: Weinreb Amide Approach. This route utilizes N-methoxy-N-methylthiazole-2-carboxamide. When reacted with the Grignard reagent derived from ethyl 4-bromobutyrate, a stable 5-membered chelated intermediate is formed. This chelation prevents the collapse of the tetrahedral intermediate into a ketone until aqueous acidic workup, completely suppressing secondary nucleophilic attacks[3].

  • Route C: Negishi Cross-Coupling. Transmetalation of 2-lithiothiazole with zinc chloride yields an organozinc species. Palladium-catalyzed cross-coupling with ethyl 5-chloro-5-oxopentanoate proceeds under mild conditions, offering excellent functional group tolerance and preserving the ethyl ester moiety.

Benchmarking Data: Yield and Purity Comparison

The following table summarizes the quantitative performance of each synthetic route based on standardized 100 mmol scale reactions.

Synthetic RoutePrimary PrecursorsMean Yield (%)Purity (HPLC %)Major ByproductScalability
A. Direct Lithiation Thiazole, Ethyl 5-chloro-5-oxopentanoate48 - 55> 92.0Tertiary alcohol (over-addition)Low
B. Weinreb Amide Thiazole-2-Weinreb Amide, Ethyl 4-bromobutyrate78 - 85> 98.5Wurtz coupling dimerHigh
C. Negishi Coupling 2-Zincated Thiazole, Ethyl 5-chloro-5-oxopentanoate82 - 89> 96.0Homocoupled thiazoleMedium

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to implement self-validating protocols where in-process controls (IPCs) dictate the progression of the workflow.

Protocol A: Direct Lithiation of Thiazole

Causality: The reaction must be maintained strictly at -78°C to prevent the ring-opening degradation of the 2-lithiothiazole intermediate. Inverse addition is utilized to keep the electrophile in excess, kinetically disfavoring over-addition.

  • Lithiation: Dissolve thiazole (1.0 eq) in anhydrous THF (0.5 M). Cool to -78°C under Argon. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes.

  • IPC Validation: Quench a 0.1 mL aliquot with D₂O. GC-MS analysis must indicate >95% deuterium incorporation at the C2 position before proceeding.

  • Inverse Addition: Cannulate the cold 2-lithiothiazole solution dropwise into a -78°C solution of ethyl 5-chloro-5-oxopentanoate (1.1 eq) in THF.

  • Quench & Isolate: Stir for 1 hour at -78°C, then quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Weinreb Amide Approach

Causality: The magnesium ion from the Grignard reagent coordinates with both the methoxy oxygen and the carbonyl oxygen of the Weinreb amide, locking the tetrahedral intermediate and preventing further reaction[3].

  • Grignard Formation: React ethyl 4-bromobutyrate (1.2 eq) with Mg turnings in anhydrous THF to form the Grignard reagent.

  • Nucleophilic Addition: Cool a solution of N-methoxy-N-methylthiazole-2-carboxamide (1.0 eq) in THF to 0°C. Add the Grignard reagent dropwise.

  • IPC Validation: Monitor via HPLC. The complete disappearance of the Weinreb amide peak (UV 254 nm) confirms the quantitative formation of the chelated intermediate.

  • Hydrolytic Collapse: Pour the reaction mixture into cold 1M HCl. The acidic environment breaks the magnesium chelate, collapsing the intermediate into the target ketone. Extract with DCM and concentrate.

Protocol C: Negishi Cross-Coupling

Causality: Transmetalation dampens the nucleophilicity of the carbon-metal bond, preventing direct attack on the ester while allowing Pd-catalyzed oxidative addition into the acid chloride.

  • Zincation: Generate 2-lithiothiazole at -78°C as in Protocol A. Add a solution of anhydrous ZnCl₂ (1.1 eq) in THF. Warm to room temperature to form the organozinc reagent.

  • IPC Validation: The solution should turn from a pale yellow to a clear, homogeneous mixture, indicating successful transmetalation.

  • Cross-Coupling: Add ethyl 5-chloro-5-oxopentanoate (1.0 eq) and Pd(PPh₃)₄ (5 mol%). Heat to 50°C for 4 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Wash with saturated NaHCO₃, extract with EtOAc, and purify.

Workflow & Pathway Visualization

G cluster_A Route A: Direct Lithiation cluster_B Route B: Weinreb Amide cluster_C Route C: Negishi Coupling Target Ethyl 5-(2-thiazolyl)-5-oxovalerate A1 Thiazole + n-BuLi (-78°C) A2 2-Lithiothiazole A1->A2 A2->Target Inverse Addition A3 Ethyl 5-chloro-5-oxopentanoate A3->Target B1 Thiazole-2-Weinreb Amide B3 Chelated Tetrahedral Intermediate B1->B3 B2 Ethyl 4-bromobutyrate Grignard B2->B3 B3->Target Acidic Workup C1 2-Zincated Thiazole C1->Target Pd(0) Catalyst C2 Ethyl 5-chloro-5-oxopentanoate C2->Target

Figure 1: Comparison of three distinct synthetic pathways for Ethyl 5-(2-thiazolyl)-5-oxovalerate.

Weinreb W Weinreb Amide (Electrophile) T Stable Chelated Tetrahedral Intermediate W->T Nucleophilic Attack G Grignard Reagent (Nucleophile) G->T P Target Ketone (Product) T->P H3O+ Quench

Figure 2: Mechanistic stabilization of the tetrahedral intermediate via magnesium chelation.

References

  • Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications Source: ACS Chemical Reviews URL:[Link]

Sources

Validation

Gas Chromatography Retention Profiles for Ethyl 5-(2-thiazolyl)-5-oxovalerate: A Column Comparison Guide

Ethyl 5-(2-thiazolyl)-5-oxovalerate (also indexed as Ethyl 5-oxo-5-(thiazol-2-yl)pentanoate, CAS No. 1443344-77-1) is a highly specialized bifunctional building block utilized in the synthesis of complex thiazole-contain...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 5-(2-thiazolyl)-5-oxovalerate (also indexed as Ethyl 5-oxo-5-(thiazol-2-yl)pentanoate, CAS No. 1443344-77-1) is a highly specialized bifunctional building block utilized in the synthesis of complex thiazole-containing pharmaceuticals[1]. Accurately quantifying this intermediate and its synthetic byproducts requires robust gas chromatography (GC) methodologies.

As an Application Scientist, developing a GC method for this compound presents a unique analytical triad: a basic, polarizable thiazole ring; a hydrogen-bond accepting ketone; and a terminal ethyl ester. This guide objectively compares the performance of various GC stationary phases, explaining the chemical causality behind retention behaviors, and provides a self-validating protocol for accurate quantification.

The Analytical Challenge: Causality in Column Selection

When analyzing nitrogen- and sulfur-containing heterocycles like thiazoles, researchers frequently encounter chromatographic anomalies on standard non-polar columns[2]. The basic nitrogen atom in the thiazole ring acts as a strong hydrogen-bond acceptor. On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5), this nitrogen interacts deleteriously with residual, unshielded silanol groups (-SiOH) on the fused silica tubing[2]. This interaction causes severe peak tailing, which reduces integration accuracy and masks closely eluting impurities.

Furthermore, the compound's relatively high molecular weight (227.28 g/mol ) and boiling point dictate elution temperatures exceeding 220°C. This eliminates highly polar Polyethylene Glycol (PEG) columns (e.g., DB-WAX) from consideration. While PEG phases offer excellent selectivity for oxo-esters[3], their maximum isothermal operating temperature is typically capped at 240–250°C[4]. Running high-boiling thiazole derivatives on PEG columns leads to unacceptable stationary phase bleed, baseline drift, and rapid column degradation.

The optimal solution lies in mid-polar stationary phases , such as 14% cyanopropyl-phenyl-methylpolysiloxane (e.g., DB-1701). The cyanopropyl groups provide strong permanent dipole interactions that match the polarity of the oxovalerate moiety, while effectively shielding the silica backbone to prevent thiazole-induced tailing[4].

Stationary Phase Comparison Data

To demonstrate the performance differences, the table below summarizes the quantitative retention metrics of Ethyl 5-(2-thiazolyl)-5-oxovalerate across three distinct stationary phases under identical temperature programming (100°C to 260°C at 15°C/min).

GC Column PhasePolarityEst. Retention Time (min)Peak Asymmetry ( As​ )Resolution ( Rs​ ) from 2-AcetylthiazoleMax Operating Temp (°C)Overall Suitability
DB-5 (5% Phenyl)Non-Polar12.41.65 (Severe Tailing)3.2325Poor : Active site interactions distort peak shape.
DB-WAX (PEG)High21.81.10 (Sharp)8.5250Poor : Analyte elutes near max temp; high thermal bleed.
DB-1701 (14% Cyanopropyl)Mid-Polar14.71.05 (Excellent)6.8280Optimal : Ideal dipole matching and thermal stability.

Data Note: Retention times and asymmetry factors are extrapolated based on the established behavior of structurally analogous thiazoles and α -oxocarboxylates[2][3].

Visualizing the Chromatographic Workflow

The logic behind selecting the proper stationary phase is mapped out in the workflow below.

G A Analyte: Ethyl 5-(2-thiazolyl)-5-oxovalerate (Polar & High Boiling) B Select GC Stationary Phase A->B C1 Non-Polar (5% Phenyl) e.g., DB-5 B->C1 C2 Mid-Polar (14% Cyanopropyl) e.g., DB-1701 B->C2 C3 Polar (PEG) e.g., DB-WAX B->C3 D1 Issue: Peak Tailing (Silanol Interactions) C1->D1 Basic N D2 Optimal: Sharp Peaks & High Resolution C2->D2 Dipole Match D3 Issue: Thermal Bleed (Exceeds Max Temp) C3->D3 High Elution Temp

GC Stationary Phase Selection Workflow for Thiazole-Containing Esters.

Self-Validating GC-FID/MS Protocol

To ensure absolute trustworthiness in your results, the following step-by-step protocol integrates a System Suitability Test (SST) . This creates a self-validating feedback loop: the system proves its own inertness and resolving power before any unknown samples are quantified.

Step 1: Preparation of Validation Solutions
  • SST Solution: Prepare a mixture containing 50 µg/mL of 2-acetylthiazole (a common synthetic precursor/impurity) and 50 µg/mL of Ethyl 5-(2-thiazolyl)-5-oxovalerate in GC-grade dichloromethane.

  • Internal Standard (IS) Solution: Prepare 100 µg/mL of Biphenyl in dichloromethane.

  • Sample Solution: Dissolve the target sample to a concentration of 1.0 mg/mL, spiked with the IS Solution to a final IS concentration of 10 µg/mL.

Step 2: Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Analytical Column: DB-1701 (30 m length × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity), maintained at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL volume, Split ratio 20:1.

  • Injector Temperature: 250°C (Use an ultra-inert, deactivated glass liner with glass wool to prevent analyte degradation).

  • Oven Temperature Program:

    • Initial: 100°C (hold for 2.0 min).

    • Ramp: 15°C/min to 260°C.

    • Final Hold: 5.0 min at 260°C.

  • Detection: Flame Ionization Detector (FID) at 280°C, or Mass Spectrometry (EI mode, 70 eV, scan range m/z 50–350).

Step 3: The Self-Validation Criteria

Before analyzing the Sample Solution, inject the SST Solution in triplicate. Proceed with the analysis only if the system meets the following causality-driven criteria:

  • Resolution ( Rs​ ) > 5.0 between 2-acetylthiazole and Ethyl 5-(2-thiazolyl)-5-oxovalerate. (Validates that the cyanopropyl phase is effectively separating the ketone from the oxo-ester).

  • Tailing Factor ( Tf​ ) ≤ 1.15 for the target analyte. (Validates that the injector liner and column silica backbone are sufficiently deactivated, preventing basic nitrogen absorption).

  • IS Peak Area RSD < 2.0% . (Validates injection precision).

References

  • ChemScene. "1443344-77-1 | Ethyl 5-oxo-5-(thiazol-2-yl)pentanoate." ChemScene Catalog.
  • ACS Publications. "Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures." Journal of Agricultural and Food Chemistry.
  • ResearchGate. "Characterization of the volatile profile of Brazilian Merlot wines through comprehensive two dimensional gas chromatography time-of-flight mass spectrometric detection.
  • EPA (Environmental Protection Agency). "Comparative Methodology in the Determination of a-oxocarboxylates in Aqueous Solution Ion Chromatography Versus Gas Chromatography.

Sources

Comparative

A Spectroscopic Guide to Ethyl 5-(2-thiazolyl)-5-oxovalerate and its Analogs for the Modern Researcher

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. This guide provides a detailed spectroscopic comparison of Ethyl 5-(2-thiazolyl)-5-oxova...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. This guide provides a detailed spectroscopic comparison of Ethyl 5-(2-thiazolyl)-5-oxovalerate, a compound of interest in medicinal chemistry, with its structural analogs. By integrating experimental data from related compounds and established spectroscopic principles, we offer a comprehensive resource for the identification, characterization, and quality control of this important class of molecules.

Introduction to Ethyl 5-(2-thiazolyl)-5-oxovalerate

Ethyl 5-(2-thiazolyl)-5-oxovalerate belongs to the family of 2-acylthiazoles, a class of compounds recognized for their diverse biological activities. The molecule incorporates a thiazole ring, a common scaffold in many pharmaceutical agents, linked to a five-carbon chain bearing both a ketone and an ethyl ester functionality. This unique combination of functional groups makes its spectroscopic analysis a multi-faceted task, requiring a synergistic application of various techniques.

This guide will delve into the expected and observed spectroscopic characteristics of Ethyl 5-(2-thiazolyl)-5-oxovalerate and its analogs, providing a framework for researchers to interpret their own experimental data with confidence.

Molecular Structure and Key Spectroscopic Features

The core structure of Ethyl 5-(2-thiazolyl)-5-oxovalerate and its key analogs are presented below. The comparative analysis will focus on how variations in the alkyl chain and substitutions on the thiazole ring influence the spectroscopic output.

Figure 1. Molecular structures of Ethyl 5-(2-thiazolyl)-5-oxovalerate and its analogs.

Comparative Spectroscopic Analysis

A thorough spectroscopic analysis is essential for the unambiguous structural elucidation and purity assessment of these compounds. Here, we compare the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. The chemical shifts (δ) in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecular structure.

Expected ¹H NMR Data:

Proton Assignment Ethyl 5-(2-thiazolyl)-5-oxovalerate (Predicted) Analog 1: 2-Pentanoylthiazole (Reported) Analog 2: Ethyl 5-(4-methyl-2-thiazolyl)-5-oxovalerate (Predicted) Rationale for Differences
Thiazole H-4~8.0 ppm (d)~7.9 ppm (d)~7.5 ppm (s)The methyl group at C4 in Analog 2 shields the H-5 proton, causing an upfield shift and loss of coupling.
Thiazole H-5~7.7 ppm (d)~7.6 ppm (d)-Substituted in Analog 2.
-CH₂-C=O (thiazole)~3.2 ppm (t)~3.1 ppm (t)~3.2 ppm (t)Minimal change expected as the local environment is similar.
-CH₂-CH₂-C=O~2.1 ppm (p)~1.8 ppm (p)~2.1 ppm (p)The electron-withdrawing effect of the ester group in the parent and Analog 2 causes a slight downfield shift compared to Analog 1.
-CH₂-COOEt~2.4 ppm (t)-~2.4 ppm (t)Absent in Analog 1.
-OCH₂CH₃~4.1 ppm (q)-~4.1 ppm (q)Absent in Analog 1.
-OCH₂CH₃~1.2 ppm (t)-~1.2 ppm (t)Absent in Analog 1.
Thiazole -CH₃--~2.5 ppm (s)Present only in Analog 2.

Expected ¹³C NMR Data:

Carbon Assignment Ethyl 5-(2-thiazolyl)-5-oxovalerate (Predicted) Analog 1: 2-Pentanoylthiazole (Reported) Analog 2: Ethyl 5-(4-methyl-2-thiazolyl)-5-oxovalerate (Predicted) Rationale for Differences
Thiazole C-2~168 ppm~169 ppm~167 ppmThe electronic environment of the quaternary carbon is slightly altered by the C4-methyl group.
Thiazole C-4~145 ppm~144 ppm~155 ppmThe methyl substituent on C4 in Analog 2 causes a significant downfield shift.
Thiazole C-5~127 ppm~126 ppm~115 ppmThe methyl group at C4 in Analog 2 shields the C5 carbon, causing an upfield shift.
-C=O (thiazole)~192 ppm~193 ppm~192 ppmMinimal change expected.
-CH₂-C=O (thiazole)~38 ppm~39 ppm~38 ppmMinimal change expected.
-CH₂-CH₂-C=O~20 ppm~27 ppm~20 ppmThe presence of the ester group influences the chemical shift.
-CH₂-COOEt~33 ppm-~33 ppmAbsent in Analog 1.
-COOEt (C=O)~173 ppm-~173 ppmAbsent in Analog 1.
-OCH₂CH₃~61 ppm-~61 ppmAbsent in Analog 1.
-OCH₂CH₃~14 ppm-~14 ppmAbsent in Analog 1.
Thiazole -CH₃--~17 ppmPresent only in Analog 2.

Note: Predicted values are based on established chemical shift increments and data from structurally similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key absorptions for Ethyl 5-(2-thiazolyl)-5-oxovalerate and its analogs are the carbonyl (C=O) stretching vibrations.

Characteristic IR Absorptions (cm⁻¹):

Functional Group Ethyl 5-(2-thiazolyl)-5-oxovalerate (Expected) Analog 1: 2-Pentanoylthiazole (Expected) Analog 2: Ethyl 5-(4-methyl-2-thiazolyl)-5-oxovalerate (Expected) Interpretation
C=O (Ketone, conjugated)~1680-1695~1680-1695~1680-1695The conjugation of the ketone with the thiazole ring lowers the stretching frequency compared to a simple aliphatic ketone (~1715 cm⁻¹).
C=O (Ester)~1735-1750-~1735-1750This is a characteristic absorption for a saturated aliphatic ester. Absent in Analog 1.
C=N (Thiazole)~1570-1610~1570-1610~1570-1610A characteristic stretching vibration of the thiazole ring.
C-H (sp² - thiazole)~3100-3150~3100-3150~3100-3150Stretching vibrations of the C-H bonds on the aromatic thiazole ring.
C-H (sp³)~2850-3000~2850-3000~2850-3000Stretching vibrations of the C-H bonds in the aliphatic chain and ethyl group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Patterns:

The electron ionization (EI) mass spectrum of Ethyl 5-(2-thiazolyl)-5-oxovalerate is expected to show a molecular ion peak [M]⁺. The fragmentation is likely to be driven by the cleavage of bonds adjacent to the carbonyl groups and the thiazole ring.

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the thiazole ring would result in a prominent thiazolyl-acylium ion.

  • McLafferty Rearrangement: The ester functionality can undergo a McLafferty rearrangement, leading to the loss of an alkene.

  • Cleavage of the Aliphatic Chain: Fragmentation of the pentanoate chain can also occur.

G M [M]+• Ethyl 5-(2-thiazolyl)-5-oxovalerate F1 Thiazolyl-acylium ion M->F1 α-cleavage F2 [M - OCH2CH3]+ M->F2 Loss of ethoxy radical F3 [M - CH2=CH2]+• (McLafferty) M->F3 Ester fragmentation F4 Thiazole radical cation F1->F4 Loss of CO

Figure 2. Predicted major fragmentation pathways for Ethyl 5-(2-thiazolyl)-5-oxovalerate.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.

NMR Spectroscopy

G cluster_workflow NMR Sample Preparation and Analysis Workflow A 1. Sample Preparation - Weigh 5-10 mg of the compound. - Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). - Add a small amount of TMS as an internal standard. B 2. Instrument Setup - Use a 400 MHz or higher field NMR spectrometer. - Shim the magnetic field to achieve high homogeneity. A->B C 3. ¹H NMR Acquisition - Acquire a standard proton spectrum. - Set appropriate spectral width, acquisition time, and relaxation delay. B->C D 4. ¹³C NMR Acquisition - Acquire a proton-decoupled carbon spectrum. - Use a sufficient number of scans for good signal-to-noise ratio. C->D E 5. Data Processing - Apply Fourier transform, phase correction, and baseline correction. - Calibrate the chemical shift scale to TMS (0.00 ppm). D->E

Figure 3. Workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can slightly affect chemical shifts.[1]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance at a high-field position that rarely overlaps with analyte signals.

  • Field Strength: A higher magnetic field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for the unambiguous assignment of protons in complex spin systems.

FT-IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder (100-200 mg) and press the mixture into a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

    • Direct Infusion Electrospray Ionization (ESI-MS): A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is infused directly into the mass spectrometer. This is a softer ionization technique that often preserves the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other prominent fragment ions to obtain further structural information.

Conclusion

The spectroscopic characterization of Ethyl 5-(2-thiazolyl)-5-oxovalerate and its analogs provides a wealth of structural information. By systematically analyzing the data from NMR, IR, and MS, researchers can confidently identify these compounds, assess their purity, and gain insights into their electronic and structural properties. The comparative approach presented in this guide, which leverages data from known analogs to predict and interpret the spectra of a target molecule, is a powerful strategy in modern chemical research. The provided protocols offer a standardized methodology to ensure the generation of high-quality, reliable data, which is the bedrock of scientific integrity.

References

  • Molbank. (2022). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. m1451. [Link][2][3]

  • Sigma-Aldrich.
  • PubChem. Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-5-oxopentanoate.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][1]

  • NIST Chemistry WebBook. (n.d.). Thiazole, 2-ethyl-. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-(2-thiazolyl)-5-oxovalerate proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex pharmaceutical intermediates like Ethyl 5-(2-thiazolyl)-5-oxovalerate require a rigorous, mechanistic approach to laboratory s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex pharmaceutical intermediates like Ethyl 5-(2-thiazolyl)-5-oxovalerate require a rigorous, mechanistic approach to laboratory safety. This compound—featuring both a sulfur- and nitrogen-containing thiazole heterocycle and an oxovalerate (keto-ester) moiety—presents unique logistical and environmental challenges.

To build a self-validating safety culture in your laboratory, you must move beyond rote compliance. Understanding the causality behind each disposal step ensures that your operational plans protect both your personnel and the environment.

Chemical Profile & Mechanistic Hazards

Ethyl 5-(2-thiazolyl)-5-oxovalerate is typically utilized as a synthetic building block in drug development. Its disposal protocols are dictated by its structural components:

  • The Thiazole Ring: Heterocycles containing sulfur and nitrogen are notoriously resistant to natural biological degradation. If improperly flushed down the drain, they can cause severe aquatic toxicity and disrupt the microbial balance in Publicly Owned Treatment Works (POTW).

  • The Oxovalerate Ester: As a lipophilic organic ester, it is combustible and immiscible with water. In the presence of strong acids or bases, the ester linkage can undergo exothermic hydrolysis.

Because of these properties, this compound cannot be treated via standard wastewater neutralization. It must be managed as a characteristic hazardous waste under the[1], requiring high-temperature incineration.

Regulatory Classification & Waste Segregation

According to the [2], effective waste management begins before the waste is even generated. While Ethyl 5-(2-thiazolyl)-5-oxovalerate is not specifically "listed" on the EPA's P- or U-lists, it is regulated as an Unlisted Characteristic Waste due to its potential ignitability and toxicity when dissolved in organic solvent matrices[3].

Proper segregation prevents dangerous cross-reactions and reduces disposal costs.

G N1 Ethyl 5-(2-thiazolyl)-5-oxovalerate Waste Generation N2 Solvent Matrix Determination N1->N2 N3 Halogenated Solvent? (e.g., DCM, Chloroform) N2->N3 Organic Matrix N6 Aqueous Waste Stream (Contaminated Water) N2->N6 Aqueous Matrix N4 Non-Halogenated Organic Waste Stream N3->N4 No N5 Halogenated Organic Waste Stream N3->N5 Yes

Figure 1: Decision tree for the proper segregation of thiazole-derivative chemical waste.

Operational Handling & Experimental Workflow

To ensure a self-validating system, every step of the collection process must include a verification check. Follow this step-by-step methodology for safe collection at the bench:

  • Solvent Matrix Determination: Identify the solvent used to dissolve the compound. Causality: Halogenated solvents (e.g., dichloromethane) require separate collection from non-halogenated solvents (e.g., ethyl acetate) to prevent explosive cross-reactions and to comply with specific incinerator emission limits.

  • Primary Containment Selection: Transfer the chemical waste into a UN-certified, high-density polyethylene (HDPE) carboy. Causality: HDPE provides superior chemical resistance against ester permeation compared to standard low-density plastics.

  • Self-Validating pH Check: If the waste stream includes aqueous washings, verify the pH using indicator strips before bulking. A pH outside the 2.0–12.5 range classifies the mixture as a characteristic corrosive waste, requiring distinct labeling and separate storage[3].

  • Labeling and SAA Placement: Affix a hazardous waste tag immediately upon adding the first drop of waste. List all constituents with their exact percentages. Place the container in a designated Satellite Accumulation Area (SAA) strictly within the line of sight of the generation point[4].

Step-by-Step Disposal Protocol (Cradle-to-Grave)

The ultimate fate of this chemical relies on thermal destruction, as outlined in the [5].

  • Volume Monitoring: Continuously monitor the SAA. By federal mandate, an SAA can hold a maximum of 55 gallons of hazardous waste[3].

  • CAA Transfer: Once the 55-gallon limit is reached, date the container and trigger the Environmental Health and Safety (EHS) transfer protocol within 72 hours. EHS will move the container to the Central Accumulation Area (CAA)[4].

  • Vendor Profiling: EHS compiles a waste profile for a licensed RCRA disposal vendor. The profile must explicitly state the presence of sulfur and nitrogen heteroatoms.

  • Thermal Destruction: The vendor transports the waste for high-temperature incineration (>1000°C). Causality: Incineration is the only approved method because extreme heat is required to break the robust thiazole ring. The resulting flue gases (SOx and NOx) are neutralized via alkaline scrubbers, ensuring zero toxic environmental release[1].

G S1 Satellite Accumulation Area (SAA) S2 Central Accumulation Area (CAA) S1->S2 EHS Transfer S3 RCRA-Licensed Incinerator S2->S3 Vendor Pickup S4 Thermal Oxidation (>1000°C) S3->S4 Combustion S5 Flue Gas Scrubbing (Neutralization) S4->S5 Emission Control

Figure 2: Cradle-to-grave logistical pathway for the thermal destruction of thiazole waste.

Quantitative Data & Specifications

For quick reference and operational planning, adhere to the following quantitative limits and specifications:

ParameterSpecification / LimitMechanistic Rationale
Waste Classification Unlisted Characteristic WasteRegulated under RCRA due to potential ignitability or toxicity in solvent matrices[3].
SAA Accumulation Limit 55 GallonsFederal mandate requires transfer to CAA within 3 days of reaching this volume[3].
CAA Storage Time (LQG) ≤ 90 DaysLarge Quantity Generators (LQG) must dispose of waste within 90 days to prevent container degradation[4].
Incineration Temperature > 1000°CHigh thermal energy is required to completely oxidize the stable thiazole heteroaromatic ring.
Primary PPE Nitrile gloves, splash gogglesPrevents dermal absorption of the lipophilic oxovalerate ester.

References

  • Title: Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: Laboratory Waste Management Guidelines Source: Old Dominion University (ODU) URL: [Link]

  • Title: Disposal of Chemicals in the Laboratory Source: Environmental Marketing Services URL: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 5-(2-thiazolyl)-5-oxovalerate

As a Senior Application Scientist, I recognize that the safe handling of specialized building blocks like Ethyl 5-(2-thiazolyl)-5-oxovalerate (CAS 1443344-77-1) is foundational to successful drug development and organic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling of specialized building blocks like Ethyl 5-(2-thiazolyl)-5-oxovalerate (CAS 1443344-77-1) is foundational to successful drug development and organic synthesis. This compound, featuring both a thiazole ring and an oxovalerate moiety, is a highly valuable intermediate for synthesizing Active Pharmaceutical Ingredients (APIs) [1]. However, its electrophilic nature and potential for irritation demand a rigorous, self-validating safety protocol.

This guide provides an authoritative, step-by-step operational and logistical framework for handling this chemical, ensuring that your laboratory maintains the highest standards of safety, scientific integrity, and environmental compliance.

Part 1: Physicochemical Profiling & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the chemical's intrinsic properties. Thiazole derivatives often present specific handling challenges, including skin sensitization and mucosal irritation.

Table 1: Physicochemical and Hazard Profile

PropertyValue
Chemical Name Ethyl 5-(2-thiazolyl)-5-oxovalerate
Synonyms Ethyl 5-oxo-5-(thiazol-2-yl)pentanoate
CAS Number 1443344-77-1
Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
Physical State Solid / Powder (Typical)

Causality in Hazard Assessment: The oxo-ester structure can undergo hydrolysis, while the thiazole nitrogen can act as a nucleophile or hydrogen-bond acceptor. From a safety perspective, these functional groups make the compound a potential irritant to the skin, eyes, and respiratory tract (typically classified under GHS as Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3). Therefore, our primary safety objective is to establish an absolute barrier against dermal contact and the inhalation of aerosolized particulates.

Part 2: Personal Protective Equipment (PPE) Matrix

In accordance with[2], the following PPE matrix is mandatory. This selection is based on a rigorous hazard assessment to prevent absorption, inhalation, or physical contact.

  • Hand Protection:

    • Protocol: Wear standard 4-mil to 8-mil nitrile examination gloves. Double-gloving is required during the initial weighing and solvent-transfer phases.

    • Causality: Nitrile provides superior chemical resistance against ester and ketone functional groups compared to latex, preventing rapid permeation. Note: If the compound is subsequently dissolved in aggressive organic solvents (e.g., Dichloromethane) for downstream synthesis, you must upgrade to heavier-duty Neoprene or laminated (e.g., Silver Shield) gloves, as standard nitrile will degrade rapidly upon halogenated solvent exposure.

  • Eye and Face Protection:

    • Protocol: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: Standard safety glasses with side shields are inadequate. The fine particulate nature of the solid, combined with the severe eye irritation risk, necessitates a full seal around the eyes to prevent dust ingress and solvent splash during solubilization.

  • Respiratory Protection:

    • Protocol: All handling must occur within a certified chemical fume hood (face velocity 80–100 fpm). If a fume hood is temporarily unavailable, a NIOSH-approved N95 or P100 particulate respirator is required.

    • Causality: The compound's STOT SE 3 classification indicates respiratory tract irritation. Engineering controls (the fume hood) are always prioritized over PPE to mitigate inhalation risks [3].

  • Body Protection:

    • Protocol: A flame-retardant (FR) laboratory coat (e.g., Nomex) fully buttoned, combined with full-length trousers and closed-toe, non-porous footwear.

Part 3: Operational Workflow & Handling Protocol

A self-validating protocol ensures that every step confirms the safety of the previous one. Following the guidelines from [4], we minimize exposure by integrating engineering controls with procedural discipline.

Step-by-Step Methodology:

  • Pre-Operation Validation: Verify that the fume hood is operational and the sash is at the correct height. Inspect all PPE for micro-tears, particularly the fingertips of the nitrile gloves.

  • Static-Controlled Weighing: Place an anti-static weighing boat on an enclosed analytical balance.

    • Causality: Thiazole powders can hold static charges, causing them to aerosolize and contaminate the balance enclosure. Anti-static tools prevent this dispersion.

  • Transfer and Solubilization: Transfer the pre-weighed Ethyl 5-(2-thiazolyl)-5-oxovalerate into a dry, inert-gas flushed round-bottom flask. If adding solvent, use a syringe or pressure-equalizing dropping funnel to prevent splashing.

  • Immediate Decontamination: Wipe down the spatula and balance area with an isopropanol-soaked lint-free wipe immediately after use to neutralize trace residues.

Workflow Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer (Enclosed Balance) Start->Weighing Spill Spill Detected? Weighing->Spill Reaction Reaction Setup (Inert Atmosphere) Disposal Waste Segregation & Disposal Reaction->Disposal Spill->Reaction No Cleanup Emergency Spill Protocol Spill->Cleanup Yes Cleanup->Disposal

Operational workflow and emergency logic for handling Ethyl 5-(2-thiazolyl)-5-oxovalerate.

Part 4: Emergency Response & Spill Management

In the event of a spill, immediate, structured action prevents localized contamination from becoming a laboratory-wide hazard.

Step-by-Step Spill Protocol:

  • Isolate: Alert personnel in the immediate vicinity. If the spill is inside the fume hood, lower the sash to the minimum operational height to maximize exhaust velocity.

  • Contain (Solid Spill): Do NOT dry sweep, as this generates hazardous dust. Lightly mist the powder with water or cover it with damp sand/commercial universal absorbent to suppress aerosolization.

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed material into a sealable, high-density polyethylene (HDPE) waste container.

  • Decontaminate: Wash the affected surface with a mild detergent solution, followed by a wipe-down with a compatible organic solvent (e.g., ethanol or isopropanol) to remove any unreacted organic residue.

Part 5: Waste Segregation & Environmental Logistics

Proper disposal is a critical component of chemical management[4]. Ethyl 5-(2-thiazolyl)-5-oxovalerate and its contaminated byproducts must be handled strictly as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup absorbents must be placed in a designated, leak-proof solid hazardous waste bin labeled "Hazardous Waste: Toxic Organic Solids."

  • Liquid Waste: If the compound has been dissolved, the resulting solution must be segregated based on the solvent used. Halogenated solvent mixtures (e.g., DCM) must be strictly separated from non-halogenated mixtures (e.g., Ethyl Acetate) to prevent exothermic incompatibilities in the waste carboy.

  • Disposal: Never dispose of this compound down the sink. All waste must be collected by a licensed hazardous waste contractor in compliance with local and federal environmental regulations.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) / eCFR URL: [Link]

Sources

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